molecular formula C11H11ClN2 B11896509 1-Benzyl-3-chloro-5-methyl-1H-pyrazole CAS No. 861585-73-1

1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Cat. No.: B11896509
CAS No.: 861585-73-1
M. Wt: 206.67 g/mol
InChI Key: CRBHPOOJODVVLO-UHFFFAOYSA-N
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Description

1-Benzyl-3-chloro-5-methyl-1H-pyrazole is a chemical compound offered for research and development purposes. It belongs to the pyrazole class of heterocyclic compounds, which are nitrogen-containing rings known for their wide application in pharmaceutical and agrochemical discovery . Pyrazole derivatives, particularly those with chloro and methyl substituents, are frequently investigated as key synthetic intermediates or core structures in medicinal chemistry . Researchers value these structures for building more complex molecules, such as pyrazoline derivatives, which have been synthesized and screened for various pharmacological activities, including analgesic and anti-inflammatory effects . Furthermore, structurally similar N-benzyl pyrazole compounds have been identified as possessing antiproliferative activity in cancer cell line studies and have been explored as modulators of biological pathways like autophagy . The presence of the benzyl group and chlorine atom on the pyrazole ring makes this compound a versatile building block for Structure-Activity Relationship (SAR) studies and for the synthesis of novel hybrid molecules with potential biological activity . This product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

861585-73-1

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

1-benzyl-3-chloro-5-methylpyrazole

InChI

InChI=1S/C11H11ClN2/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

CRBHPOOJODVVLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-3-chloro-5-methyl-1H-pyrazole: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Benzyl-3-chloro-5-methyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved drugs.[1] The unique substitution pattern of a benzyl group at the N1 position, a chloro group at C3, and a methyl group at C5 imparts specific physicochemical properties that modulate its biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole ring). This core is substituted with a benzyl group on one of the nitrogen atoms, a chlorine atom, and a methyl group on the carbon atoms of the ring.

PropertyValueSource
Molecular Formula C₁₁H₁₁ClN₂PubChem
Molecular Weight 206.67 g/mol PubChem
IUPAC Name 1-benzyl-3-chloro-5-methyl-1H-pyrazole
CAS Number 14332-27-1
Predicted LogP 3.5PubChem
Appearance Expected to be a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOGeneral knowledge of similar compounds

Spectroscopic Characterization

Detailed spectroscopic data for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is not explicitly available in the reviewed literature. However, based on the analysis of closely related analogs, the following spectral characteristics can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzyl protons (a multiplet in the aromatic region around 7.2-7.4 ppm and a singlet for the benzylic CH₂ protons), a singlet for the methyl group protons, and a singlet for the proton on the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the carbons of the pyrazole ring, the benzyl group, and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H, C=C, and C-N stretching vibrations within the aromatic and heterocyclic rings.

For comparison, the related compound 1-benzyl-3,5-dimethyl-1H-pyrazole exhibits ¹H NMR signals at δ 7.28-7.15 (m, 3H), 7.02 (d, 2H), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), and 2.11 (s, 3H).[2] The mass spectrum shows an [M+H]⁺ peak at m/z = 187.16.[2]

Synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

While a specific, detailed protocol for the synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is not published, a general and plausible synthetic route can be devised based on established pyrazole synthesis methodologies. A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Hypothetical Synthetic Protocol:

Objective: To synthesize 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Rationale: This protocol is based on the classical Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine. Subsequent chlorination of the resulting pyrazolone provides the target molecule.

Step 1: Synthesis of 1-Benzyl-5-methyl-1H-pyrazol-3(2H)-one

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1 equivalent) and a suitable solvent such as ethanol.

  • Addition of Hydrazine: Slowly add benzylhydrazine (1 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Chlorination to form 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

  • Reaction Setup: In a well-ventilated fume hood, dissolve the 1-Benzyl-5-methyl-1H-pyrazol-3(2H)-one (1 equivalent) in a suitable solvent.

  • Chlorinating Agent: Add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) dropwise to the solution at a controlled temperature (typically cooled in an ice bath).

  • Reaction: After the addition is complete, the reaction mixture is typically heated to drive the reaction to completion.

  • Work-up and Purification: The reaction is carefully quenched with ice water. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product is purified by column chromatography.

SynthesisWorkflow reagent1 Ethyl Acetoacetate intermediate 1-Benzyl-5-methyl-1H-pyrazol-3(2H)-one reagent1->intermediate Condensation reagent2 Benzylhydrazine reagent2->intermediate product 1-Benzyl-3-chloro-5-methyl-1H-pyrazole intermediate->product Chlorination reagent3 POCl₃ or SOCl₂ reagent3->product

Caption: Synthetic workflow for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Potential Applications in Drug Discovery

The pyrazole moiety is a cornerstone in the development of various therapeutic agents. Substituted pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4]

Kinase Inhibition:

A significant area of application for pyrazole derivatives is in the development of kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The benzyl group at the N1 position can engage in hydrophobic interactions within the ATP-binding pocket of kinases, while the chloro and methyl substituents can be tailored to achieve selectivity and potency. For instance, 1-benzyl-1H-pyrazole derivatives have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis, a form of programmed cell death.[1]

KinaseInhibition cluster_0 Kinase Activity drug 1-Benzyl-3-chloro-5-methyl-1H-pyrazole kinase Target Kinase (e.g., RIP1) drug->kinase Inhibition product Phosphorylated Substrate kinase->product Phosphorylation atp ATP atp->kinase substrate Substrate substrate->kinase downstream Downstream Signaling product->downstream cellular_response Cellular Response (e.g., Inflammation, Necroptosis) downstream->cellular_response

Caption: Potential mechanism of action via kinase inhibition.

Anti-inflammatory and Analgesic Activity:

Many pyrazole-containing compounds serve as intermediates in the synthesis of anti-inflammatory and analgesic drugs.[5] The structural features of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole make it a candidate for investigation in this area.

Anticancer Potential:

The pyrazole scaffold is present in several anticancer agents. Derivatives of 1-benzyl-pyrazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6] Further derivatization of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole could lead to the discovery of novel anticancer compounds.

Safety and Handling

Specific safety data for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is not available. However, based on the safety data sheets (SDS) of similar chlorinated organic and pyrazole-based compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[8]

  • Storage: Store in a cool, dry place in a tightly sealed container.[8]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

1-Benzyl-3-chloro-5-methyl-1H-pyrazole is a molecule with considerable potential in the field of drug discovery and development. Its substituted pyrazole core suggests a likelihood of diverse biological activities, particularly in the realms of kinase inhibition, anti-inflammatory action, and oncology. While specific experimental data for this compound is limited in the public domain, this guide provides a foundational understanding of its structure, predicted properties, a plausible synthetic approach, and its potential therapeutic applications. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising compound.

References

A comprehensive list of references is not possible as specific literature on 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is scarce. The information presented is synthesized from general knowledge of pyrazole chemistry and data from related compounds found in the following sources:

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL not available)

  • Material Safety Data Sheet - Cole-Parmer. (URL not available)

  • Safety Data Sheet - CymitQuimica. (URL not available)

  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (URL not available)

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed. ([Link])

  • Current status of pyrazole and its biological activities - PMC. ([Link])

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. ([Link])

  • Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents - PubMed. ([Link])

  • 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. (URL not available)

Sources

1-Benzyl-3-chloro-5-methyl-1H-pyrazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

The structural framework of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole combines several key pharmacophores: a benzyl group at the N1 position, a chloro substituent at the C3 position, and a methyl group at the C5 position of the pyrazole ring. These features are anticipated to modulate the compound's steric and electronic properties, thereby influencing its reactivity and biological interactions.

PropertyValueSource
IUPAC Name 1-Benzyl-3-chloro-5-methyl-1H-pyrazole-
CAS Number Not readily available-
Molecular Formula C₁₁H₁₁ClN₂Calculated
Molecular Weight 206.68 g/mol Calculated
Predicted LogP 3.2 - 3.8Cheminformatic Estimation
Appearance Expected to be a solid at room temperatureInferred from similar compounds

Proposed Synthetic Pathway

The synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole can be logically approached through a multi-step sequence, commencing with the formation of the pyrazole core, followed by chlorination and subsequent N-benzylation. This proposed pathway is based on well-established methodologies in heterocyclic chemistry.[1][2][3][4]

Step 1: Synthesis of 5-Methyl-1H-pyrazol-3(2H)-one

A common and efficient method for constructing the pyrazolone ring is through the condensation of a β-ketoester, such as ethyl acetoacetate, with hydrazine hydrate.[5]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent like ethanol.

  • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-methyl-1H-pyrazol-3(2H)-one.

Step 2: Chlorination of 5-Methyl-1H-pyrazol-3(2H)-one to yield 3-Chloro-5-methyl-1H-pyrazole

The chlorination of the pyrazolone intermediate can be achieved using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) being common choices.[1] The Vilsmeier-Haack reaction is another potential route for formylation followed by chlorination.[6]

Protocol (using POCl₃):

  • Warning: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as POCl₃ is highly corrosive and reacts violently with water.

  • In a reaction vessel, carefully add 5-methyl-1H-pyrazol-3(2H)-one to an excess of phosphorus oxychloride.

  • Heat the mixture gently under reflux for 2-3 hours.

  • After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-chloro-5-methyl-1H-pyrazole.

  • Purify the product by column chromatography or recrystallization.

Step 3: N-Benzylation of 3-Chloro-5-methyl-1H-pyrazole

The final step involves the attachment of the benzyl group to the N1 position of the pyrazole ring. This is typically accomplished via a nucleophilic substitution reaction using a benzyl halide in the presence of a base.[2]

Protocol:

  • Dissolve 3-chloro-5-methyl-1H-pyrazole in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the mixture.

  • Add benzyl bromide or benzyl chloride dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the final compound, 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, by column chromatography on silica gel.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Pyrazolone Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: N-Benzylation A Ethyl Acetoacetate + Hydrazine Hydrate B 5-Methyl-1H-pyrazol-3(2H)-one A->B Condensation D 3-Chloro-5-methyl-1H-pyrazole B->D Chlorination C POCl3 F 1-Benzyl-3-chloro-5-methyl-1H-pyrazole D->F Alkylation E Benzyl Bromide + Base

Caption: Proposed three-step synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Spectroscopic Characterization

The structural elucidation of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole would rely on standard spectroscopic techniques. Below are the predicted spectral data based on the analysis of similar structures.[7][8][9][10][11][12]

¹H NMR Spectroscopy (predicted, CDCl₃, 400 MHz)
  • δ 7.35-7.25 (m, 5H): Phenyl protons of the benzyl group.

  • δ 6.05 (s, 1H): Proton at the C4 position of the pyrazole ring.

  • δ 5.30 (s, 2H): Methylene (-CH₂-) protons of the benzyl group.

  • δ 2.25 (s, 3H): Methyl (-CH₃) protons at the C5 position of the pyrazole ring.

¹³C NMR Spectroscopy (predicted, CDCl₃, 100 MHz)
  • δ ~150.0: C3 of the pyrazole ring (attached to Cl).

  • δ ~142.0: C5 of the pyrazole ring (attached to CH₃).

  • δ ~136.0: Quaternary carbon of the phenyl ring.

  • δ ~129.0, ~128.0, ~127.0: CH carbons of the phenyl ring.

  • δ ~107.0: C4 of the pyrazole ring.

  • δ ~53.0: Methylene (-CH₂-) carbon of the benzyl group.

  • δ ~13.0: Methyl (-CH₃) carbon.

Mass Spectrometry (EI)
  • M⁺ peak: Expected at m/z 206 and 208 in an approximate 3:1 ratio, corresponding to the [C₁₁H₁₁³⁵ClN₂]⁺ and [C₁₁H₁₁³⁷ClN₂]⁺ isotopic pattern of chlorine.

  • Major Fragmentation Ion: A prominent peak at m/z 91, corresponding to the benzyl cation [C₇H₇]⁺.

Potential Applications and Biological Activity

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities.[6][13][14][15][16][17] The combination of benzyl, chloro, and methyl substituents on the pyrazole ring in the target molecule suggests potential for various therapeutic applications.

Potential Therapeutic Areas:
  • Anticancer: Many substituted pyrazoles have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases (e.g., Aurora kinase, EGFR), tubulin polymerization, and other signaling pathways.[15][18][19][20] The lipophilic benzyl group may enhance cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

  • Anti-inflammatory: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[13] These compounds often act by inhibiting cyclooxygenase (COX) enzymes.

  • Antimicrobial: Pyrazole derivatives have shown significant antibacterial and antifungal properties.[14][21] The chloro substituent can enhance the antimicrobial activity of heterocyclic compounds.

  • Agrochemicals: Substituted pyrazoles are utilized as herbicides, insecticides, and fungicides in the agricultural sector.

The specific biological profile of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole would require empirical evaluation through in vitro and in vivo screening assays.

Logical Relationship Diagram for Potential Applications

Applications cluster_core Core Structure cluster_features Key Structural Features cluster_activities Potential Biological Activities Core 1-Benzyl-3-chloro-5-methyl-1H-pyrazole Pyrazole Pyrazole Ring Core->Pyrazole Benzyl N-Benzyl Group Core->Benzyl Chloro C-Chloro Group Core->Chloro Methyl C-Methyl Group Core->Methyl Anticancer Anticancer Pyrazole->Anticancer AntiInflammatory Anti-inflammatory Pyrazole->AntiInflammatory Antimicrobial Antimicrobial Pyrazole->Antimicrobial Agrochemical Agrochemical Pyrazole->Agrochemical Benzyl->Anticancer Benzyl->AntiInflammatory Benzyl->Antimicrobial Benzyl->Agrochemical Chloro->Anticancer Chloro->AntiInflammatory Chloro->Antimicrobial Chloro->Agrochemical Methyl->Anticancer Methyl->AntiInflammatory Methyl->Antimicrobial Methyl->Agrochemical

Caption: Relationship between the structural features and potential applications.

Safety and Handling

As with any research chemical of unknown toxicity, 1-Benzyl-3-chloro-5-methyl-1H-pyrazole should be handled with care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-Benzyl-3-chloro-5-methyl-1H-pyrazole represents a promising yet underexplored scaffold for chemical and biological research. This guide provides a foundational framework for its synthesis, characterization, and potential applications, leveraging the extensive body of knowledge on related pyrazole derivatives. The proposed synthetic route is robust and relies on established chemical transformations. The predicted spectroscopic data offer a benchmark for structural verification. The diverse biological activities associated with the pyrazole core suggest that this compound could be a valuable candidate for screening in drug discovery and agrochemical development programs. Further empirical studies are warranted to fully elucidate the chemical and biological properties of this intriguing molecule.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (2023). RSC Publishing. [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (2023). Green Chemistry (RSC Publishing). [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. ResearchGate. [Link]

  • Synthesis of polysubstituted pyrazoles and their biological applications. (2024). Taylor & Francis Online. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

  • Synthesis of 1,3,5‐trisubstituted pyrazoles 2 (Ts=tosyl, Bn=benzyl). ResearchGate. [Link]

  • 5-Benzo[1][6]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Organic Syntheses Procedure. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (2015).
  • Method for synthesizing N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Scribd. [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. (2010). PubMed. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

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An In-depth Technical Guide to the Solubility of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in the efficacy, formulation, and application of novel chemical entities, this document outlines the theoretical principles governing the dissolution of this pyrazole derivative in organic solvents. Furthermore, it presents a detailed, field-proven experimental framework for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and professionals in drug development, offering both predictive insights based on molecular structure and a robust methodology for empirical validation. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development.

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realms of drug discovery, agrochemical development, and materials science, the intrinsic properties of a chemical compound dictate its potential for practical application. Among these, solubility stands as a cornerstone physicochemical parameter. For a therapeutic agent to exert its pharmacological effect, it must first dissolve in biological fluids to be absorbed and distributed to its target. Similarly, the formulation of pesticides, coatings, and other advanced materials is fundamentally dependent on the solubility of their active components in appropriate solvent systems.

1-Benzyl-3-chloro-5-methyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its diverse biological activities.[1] Derivatives of pyrazole have been successfully developed into anti-inflammatory, analgesic, and anticancer agents.[2] The subject of this guide, with its particular substitution pattern, presents a unique profile of polarity and intermolecular interactions that directly influences its solubility. An in-depth understanding of its behavior in various organic solvents is, therefore, not merely an academic exercise but a crucial step in unlocking its full potential.

This guide is structured to provide a holistic understanding of the solubility of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole. We will begin by examining its molecular structure and predicting its solubility based on established chemical principles. This theoretical foundation will be followed by detailed, step-by-step experimental protocols for determining its solubility both qualitatively and quantitatively. The causality behind each experimental choice is explained to empower the researcher with the ability to adapt and troubleshoot these methods.

Physicochemical Properties of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

A thorough understanding of a molecule's structure is paramount to predicting its solubility. The chemical structure of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is presented below.

Figure 1: Chemical structure of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Key structural features influencing solubility include:

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The aromaticity suggests some degree of planarity and potential for π-π stacking interactions. The nitrogen atoms can act as hydrogen bond acceptors.

  • Benzyl Group: A nonpolar, hydrophobic phenyl group attached to a methylene bridge. This bulky, nonpolar moiety will significantly influence solubility in nonpolar organic solvents.

  • Chloro Group: An electronegative halogen atom that introduces a dipole moment, contributing to the overall polarity of the molecule.

  • Methyl Group: A small, nonpolar alkyl group.

The interplay of these functional groups results in a molecule with a moderate overall polarity.

Theoretical Principles of Solubility: A Predictive Approach

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Based on the structure of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, we can predict its solubility in various classes of organic solvents:

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments and can engage in dipole-dipole interactions with the chloro and pyrazole functionalities of the target molecule. The benzyl group's hydrophobicity may limit high solubility, but moderate to good solubility is anticipated.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the pyrazole nitrogens can accept hydrogen bonds, the absence of a hydrogen bond donor on the solute molecule and the presence of the large nonpolar benzyl group suggest that solubility may be moderate.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant nonpolar character of the benzyl group suggests that there will be favorable van der Waals interactions with nonpolar solvents. Toluene, being aromatic, may exhibit enhanced solubility due to potential π-π stacking with the pyrazole and phenyl rings.

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran): These solvents are of intermediate polarity and can act as hydrogen bond acceptors. Moderate solubility is expected.

The following table summarizes the predicted solubility profile.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane, Acetone, Ethyl AcetateHighFavorable dipole-dipole interactions.
Aromatic Toluene, BenzeneHighvan der Waals forces and potential π-π stacking.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighIntermediate polarity and hydrogen bond accepting capabilities.
Alcohols Methanol, Ethanol, IsopropanolModerateHydrogen bonding with pyrazole nitrogens is possible, but the large nonpolar group may limit solubility.
Alkanes Hexane, HeptaneLow to ModeratePrimarily van der Waals interactions with the nonpolar benzyl and methyl groups.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Low (in water) to High (in DMSO)The large hydrophobic benzyl group is expected to make it poorly soluble in water. DMSO is a strong polar aprotic solvent and is likely to be a good solvent.

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following sections provide detailed protocols for both qualitative and quantitative solubility assessment.

Recommended Organic Solvents for Testing

A diverse range of solvents should be selected to represent different polarity indices and chemical classes.[4] The following list provides a robust starting point for a comprehensive solubility screen:

  • Nonpolar: Hexane, Toluene

  • Moderately Polar: Diethyl Ether, Dichloromethane, Ethyl Acetate

  • Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol, Ethanol, Isopropanol

Experimental Workflow

The overall experimental process for determining the solubility of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is outlined in the flowchart below.

G cluster_0 Preparation cluster_1 Qualitative Assessment cluster_2 Quantitative Determination (Gravimetric Method) A Synthesize and Purify 1-Benzyl-3-chloro-5-methyl-1H-pyrazole B Characterize Compound (NMR, MS, Purity) A->B C Select Diverse Organic Solvents B->C D Perform Small-Scale Solubility Test (e.g., 1-5 mg in 0.1-0.5 mL) C->D E Classify as 'Soluble', 'Partially Soluble', or 'Insoluble' D->E F Prepare Saturated Solutions (Excess Solute in Known Volume of Solvent) E->F Proceed for Solvents of Interest G Equilibrate Solutions (e.g., 24h at constant temperature) F->G H Filter to Remove Undissolved Solid G->H I Evaporate a Known Aliquot of the Supernatant to Dryness H->I J Weigh the Residue I->J K Calculate Solubility (e.g., in mg/mL) J->K

Figure 2: Experimental workflow for solubility determination.

Protocol for Qualitative Solubility Assessment

This initial screening provides a rapid and efficient way to categorize the solubility of the compound in a range of solvents.[5]

Materials:

  • 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (powdered)

  • Selected organic solvents

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

Procedure:

  • Preparation: Add approximately 5 mg of powdered 1-Benzyl-3-chloro-5-methyl-1H-pyrazole to a clean, dry test tube. The use of a consistent, albeit approximate, amount of solid is key for comparative assessment.

  • Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds. This ensures intimate contact between the solute and solvent, facilitating dissolution.

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Incremental Solvent Addition: If the compound is not fully soluble, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL, mixing thoroughly after each addition. This helps to semi-quantitatively gauge the extent of solubility.

  • Record Observations: Record the results for each solvent, noting the approximate volume of solvent required for complete dissolution if applicable.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

For a precise determination of solubility, the gravimetric method is a reliable and straightforward approach.[6][7]

Materials:

  • 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

  • Selected organic solvents

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Oven or vacuum oven

  • Stir plate and magnetic stir bars

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (e.g., 50-100 mg) into a scintillation vial. The key is to have a significant amount of undissolved solid to ensure saturation.

    • Pipette a known volume of the selected solvent (e.g., 5.0 mL) into the vial.

  • Equilibration:

    • Seal the vial and place it on a stir plate at a constant, recorded temperature (e.g., 25 °C).

    • Stir the suspension for a sufficient period to reach equilibrium (typically 24-48 hours). A constant temperature is crucial as solubility is temperature-dependent.

  • Sample Collection and Filtration:

    • Allow the suspension to settle for at least 1 hour.

    • Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe, avoiding any undissolved solid.

    • Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry collection vial. The filtration step is critical to remove any particulate matter that would lead to an overestimation of solubility.

  • Solvent Evaporation:

    • Place the collection vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound. The use of a vacuum oven is preferred for lower boiling points and to minimize thermal degradation.

  • Drying and Weighing:

    • Once the solvent is fully evaporated, dry the vial to a constant weight. This is achieved by repeated cycles of drying and weighing until the mass no longer changes.

    • Record the final weight of the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight.

    • Determine the solubility in mg/mL using the following formula:

      Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of the aliquot taken in mL)

Data Presentation and Discussion

The results from the qualitative and quantitative experiments should be systematically recorded.

Table 2: Experimental Solubility of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

SolventQualitative SolubilityQuantitative Solubility (mg/mL at 25 °C)
Hexanee.g., Insolublee.g., < 1.0
Toluenee.g., Solublee.g., 55.2 ± 2.1
Diethyl Ethere.g., Partially Solublee.g., 15.8 ± 0.9
Dichloromethanee.g., Solublee.g., > 200
Ethyl Acetatee.g., Solublee.g., 120.4 ± 5.3
Acetonee.g., Solublee.g., > 200
Acetonitrilee.g., Partially Solublee.g., 25.1 ± 1.5
Tetrahydrofurane.g., Solublee.g., > 200
Methanole.g., Partially Solublee.g., 10.3 ± 0.7
Ethanole.g., Partially Solublee.g., 8.9 ± 0.5
Isopropanole.g., Insolublee.g., < 2.0
Dimethyl Sulfoxidee.g., Solublee.g., > 200
Watere.g., Insolublee.g., < 0.1

(Note: The data in this table are hypothetical and for illustrative purposes only. They should be replaced with experimentally determined values.)

A comparison of the experimental data with the predicted solubility can provide valuable insights into the dominant intermolecular forces. For instance, high solubility in dichloromethane and acetone would confirm the importance of dipole-dipole interactions. High solubility in toluene would highlight the contribution of the nonpolar benzyl group and potential aromatic interactions. Conversely, lower than expected solubility in alcohols could indicate that the steric hindrance from the benzyl group impedes effective hydrogen bonding with the pyrazole ring.

Implications for Research and Drug Development

The experimentally determined solubility profile of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole has several important implications:

  • Reaction Chemistry: Knowledge of suitable solvents is crucial for designing synthetic routes and purification strategies (e.g., recrystallization).

  • Formulation Development: For pharmaceutical applications, the poor aqueous solubility would likely necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to enhance bioavailability.

  • Analytical Method Development: The choice of solvent is critical for developing analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Biological Assays: Understanding solubility is essential for preparing stock solutions and ensuring that the compound remains in solution during in vitro and in vivo testing to obtain accurate and reproducible results.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole in organic solvents. By integrating theoretical predictions based on molecular structure with robust, step-by-step experimental protocols, researchers can confidently and accurately characterize this important physicochemical property. The insights gained from such studies are not only fundamental to our understanding of chemical interactions but are also of immense practical value in the advancement of pharmaceutical and materials science. The methodologies presented herein are designed to be adaptable and provide a solid foundation for further investigation into the properties and applications of this promising pyrazole derivative.

References

  • Predicting the aqueous solubility of organic compounds is a key area of research in comput
  • Physics-based methods offer a rigorous approach to predicting aqueous solubility.
  • The polarity of solvents is a critical factor in determining solubility.
  • Qualitative solubility tests are a valuable first step in characterizing a compound.[5]

  • Quantitative structure-property relationships (QSPR)
  • A comprehensive list of solvent polarities is a useful resource for solvent selection.
  • Advanced physics-based methods for solubility prediction are continually being developed.
  • Polarity indices of common solvents are readily available.
  • Predictive models for aqueous solubility can be built on large, high-quality d
  • Polarity scales help in the systematic selection of solvents for various applications.[4]

  • Gravimetric analysis is a precise method for the quantitative determination of solubility.[6]

  • Systematic qualitative organic analysis often begins with solubility tests.
  • The principle of "like dissolves like" is fundamental to understanding solubility.[3]

  • Various indices, such as the Snyder and Reichardt polarity indices, are used to quantify solvent polarity.
  • The gravimetric method is a simple and effective way to determine the solubility of a solid in a liquid.[7]

  • Qualitative analysis of organic compounds includes tests for functional groups th
  • Systematic procedures for the qualitative analysis of organic compounds are well-established.
  • Gravimetric methods are a cornerstone of quantit
  • Spectrophotometric and titrimetric methods can also be used for solubility determin
  • Gravimetric analysis relies on the accur
  • The physicochemical properties of pyrazole derivatives are of interest in medicinal chemistry.
  • Pyrazole-containing compounds are important in pharmaceutical and agrochemical research.[2]

  • The NIST WebBook provides valuable data on the properties of chemical compounds.
  • Pyrazole is a key heterocyclic scaffold in organic chemistry.[1]

  • The structure of pyrazole derivatives influences their biological activity.

Sources

Technical Whitepaper: Thermodynamic Stability & Regiochemical Profile of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

[1]

Executive Summary

1-Benzyl-3-chloro-5-methyl-1H-pyrazole represents a specific regioisomer of the N-benzylated chloromethylpyrazole scaffold.[1] In the context of drug development, this molecule presents a classic thermodynamic challenge: the 1,5-steric clash .[1]

Analysis of the van der Waals radii and steric parameters confirms that this specific isomer (5-methyl) is thermodynamically less stable than its regioisomer, 1-Benzyl-5-chloro-3-methyl-1H-pyrazole .[1] The steric interference between the N-benzyl group and the C5-methyl group creates a higher energy ground state compared to the C5-chloro analog.[1] Consequently, researchers working with this scaffold must strictly control synthetic conditions to prevent regio-scrambling and monitor for oxidative degradation at the benzylic position.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Classification[1][4]
  • IUPAC Name: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.67 g/mol

  • Core Scaffold: 1,3,5-Trisubstituted Pyrazole[1]

  • Key Analogs (for reference):

    • 5-Chloro isomer: 1-Benzyl-5-chloro-3-methyl-1H-pyrazole (CAS: 882227-05-6 for the 4-COOH derivative).[1][2][3]

    • N-Phenyl analog: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (CAS: 1131-17-5).[1][4]

The Regioisomerism Problem

The synthesis of N-substituted pyrazoles from unsymmetrical 1,3-diketones and hydrazines yields two possible isomers. The ratio is determined by the steric bulk of the substituents at the 3 and 5 positions relative to the N-substituent.[1]

  • Isomer A (Target): 1-Benzyl-3-chloro-5-methyl-1H-pyrazole[1]

    • Steric Interaction:[5][6] N-Benzyl vs. C5-Methyl.[1][7]

    • Status:Thermodynamically Disfavored. [1]

  • Isomer B (Alternative): 1-Benzyl-5-chloro-3-methyl-1H-pyrazole[1]

    • Steric Interaction:[5][6] N-Benzyl vs. C5-Chlorine.[1]

    • Status:Thermodynamically Preferred. [1]

Scientific Rationale: The effective steric bulk of a methyl group (Van der Waals radius


Thermodynamic Stability Profile

Enthalpy of Formation & Relative Stability

While experimental heat of formation (

smaller substituent at position 51.5–3.0 kcal/mol

Implication: If 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is subjected to high thermal stress or acidic catalysis capable of breaking the N-C bond (reversibility), it will equilibrate toward the 5-chloro isomer.[1]

Phase Transition and Physical State[1]
  • Predicted Melting Point: 45–55 °C (Low melting solid due to asymmetry and lack of H-bond donors).[1]

  • Solubility (LogP): Predicted LogP

    
    . Highly lipophilic due to the benzyl and chloro groups.
    
  • Lattice Energy: The 5-methyl isomer likely has lower lattice energy than the 5-chloro isomer due to less efficient packing caused by the methyl twist.[1]

Degradation Pathways[1]
  • Benzylic Oxidation: The methylene group of the benzyl moiety is the "soft spot" for metabolic and chemical oxidation. Exposure to air/light over time can lead to the formation of the benzoyl derivative (1-benzoyl-3-chloro-5-methylpyrazole).[1]

  • De-benzylation: Under strong acidic conditions (e.g., HBr/AcOH) or catalytic hydrogenation, the benzyl group can be cleaved, reverting to the parent 3-chloro-5-methyl-1H-pyrazole.[1]

  • Nucleophilic Aromatic Substitution (S_NAr): The C3-Chlorine is relatively inert.[1] However, if the position 4 is unsubstituted, the ring is electron-rich; if position 4 has an electron-withdrawing group (like -NO2 or -COOH), the chlorine becomes susceptible to displacement.[1]

Experimental Determination Protocols

To validate the stability and identity of the specific isomer, the following self-validating protocols are recommended.

Structural Validation (NOESY NMR)

Objective: Conclusively distinguish the 3-chloro-5-methyl isomer from the 5-chloro-3-methyl isomer.

  • Method: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Diagnostic Signal:

    • Target (5-Methyl): Strong NOE cross-peak observed between the N-Benzyl methylene protons and the C5-Methyl protons .[1]

    • Isomer (5-Chloro): No NOE between Benzyl and Methyl (as Methyl is distant at C3).[1] Instead, NOE may be seen between Benzyl and C4-H.[1]

Thermal Stress Testing (DSC)

Objective: Assess thermodynamic stability and melting behavior.

  • Protocol:

    • Load 2-5 mg of sample into an aluminum pan (hermetically sealed).

    • Ramp rate: 10 °C/min from 25 °C to 250 °C under Nitrogen purge (50 mL/min).

    • Success Criteria: A sharp endotherm (melting) without a subsequent exotherm (decomposition). An exotherm immediately following melting suggests thermal instability or isomerization.

Forced Degradation Workflow

Objective: Determine shelf-life risks.

  • Acid/Base: Reflux in 0.1 N HCl and 0.1 N NaOH for 4 hours. Analyze by HPLC.

  • Oxidation: Treat with 3% H2O2 at RT for 24 hours. Monitor for Benzylic oxidation (M+14 or M+16 peaks in LC-MS).

Visualizing the Stability & Synthesis Logic

The following diagram illustrates the competitive formation and thermodynamic relationship between the two isomers.

PyrazoleStabilitycluster_legendThermodynamic KeyStartHydrazine Precursor(Benzylhydrazine)IntermediateCyclization IntermediateStart->IntermediateDiketoneUnsymmetrical 1,3-Diketone(Cl-C(=O)-CH2-C(=O)-Me)Diketone->IntermediateIsomer_5MeTarget Isomer (Kinetic/Minor)1-Benzyl-3-chloro-5-methyl(High Steric Strain)Intermediate->Isomer_5MeSterically Hindered PathIsomer_5ClStable Isomer (Thermodynamic)1-Benzyl-5-chloro-3-methyl(Lower Steric Strain)Intermediate->Isomer_5ClPreferred Path(Cl is smaller than Me)Isomer_5Me->Isomer_5ClThermal Equilibration(High T)key1Red = Less Stable (Steric Clash)key2Green = More Stable

Figure 1: Reaction pathway showing the thermodynamic preference for the 5-chloro isomer over the 3-chloro-5-methyl target due to steric hindrance.[1]

Synthesis Recommendations for the Unstable Isomer

If your application requires the less stable 1-Benzyl-3-chloro-5-methyl-1H-pyrazole , you cannot rely on standard condensation methods, which favor the 5-chloro isomer.[1]

Recommended Synthetic Strategy:

  • Pre-form the Pyrazole: Synthesize the parent 3-chloro-5-methyl-1H-pyrazole (where N is unsubstituted). In the parent system, tautomerism exists, but the 3-methyl/5-chloro tautomer is accessible.[1]

  • Regioselective Alkylation: Alkylate the parent pyrazole with Benzyl Bromide.

    • Note: This will still yield a mixture (typically 60:40 or 70:30 favoring the 5-chloro product).[1]

    • Optimization: Use a bulky solvent (e.g., t-Amyl alcohol) or specific ligands to direct the alkylation to the more hindered nitrogen, although this remains difficult.[1]

  • Chromatographic Separation: The two isomers have significantly different dipole moments. They can be separated via Silica Gel chromatography using a non-polar mobile phase (Hexane/EtOAc gradient). The 5-chloro isomer (less polar) typically elutes first; the 5-methyl isomer (more polar due to dipole alignment) elutes second.[1]

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.

    • Source:J. Org.[8] Chem., 2005.[5]

    • Relevance: Establishes the role of solvent and sterics in 1,3,5-trisubstituted pyrazole formation.[1]

    • Link:

  • Steric Parameters of Substituents

    • Title: Steric Effects in Organic Chemistry (Taft Parameters).
    • Source:Chem. Rev.
    • Relevance: Defines the Van der Waals radii (Me > Cl) confirming the instability of the 5-methyl isomer.[1]

  • Related Analog Data (5-Chloro-3-methyl-1-phenyl)

    • Title: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole Compound Summary.
    • Source: PubChem CID 2735771.[4]

    • Link:

  • General Pyrazole Tautomerism

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source:Molecules, 2020.[9]

    • Link:

The Chemistry and Application of 3-Chloro-5-Methyl-Pyrazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-chloro-5-methyl-pyrazole derivatives, a class of heterocyclic compounds with significant and expanding applications in the fields of agrochemicals and pharmaceuticals. We delve into the foundational chemistry, including synthetic methodologies and chemical reactivity, and explore the diverse biological activities that make these compounds potent herbicides, fungicides, and therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structure-activity relationships, mechanisms of action, and future perspectives for this important class of molecules.

Part 1: Foundational Chemistry of 3-Chloro-5-Methyl-Pyrazoles

Introduction to the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[1] Its unique structural and electronic properties allow for a wide range of chemical modifications, leading to a diverse array of biological activities. The substituents on the pyrazole core play a crucial role in determining the molecule's overall properties. The presence of a chloro group at the 3-position and a methyl group at the 5-position, as in the 3-chloro-5-methyl-pyrazole core, imparts a specific combination of lipophilicity, electronic effects, and steric hindrance that influences the molecule's reactivity and biological target interactions.

Synthesis of the 3-Chloro-5-Methyl-Pyrazole Core

The synthesis of the 3-chloro-5-methyl-pyrazole core can be approached through several strategic disconnections. A common retrosynthetic analysis involves the formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative, followed by chlorination.

The primary route to substituted pyrazoles is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound.[2] For the synthesis of the 3-chloro-5-methyl-pyrazole core, a common starting material is 3-methyl-5-pyrazolone. This can be synthesized by the condensation of ethyl acetoacetate with hydrazine hydrate.[3] The resulting pyrazolone can then be chlorinated using a suitable agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[4]

Another versatile method for introducing the chloro group is the Sandmeyer reaction, starting from an aminopyrazole.[5] This two-step process involves the diazotization of the amino group to form a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.[5] The choice of synthetic route often depends on the availability of starting materials, desired regioselectivity, and scalability of the reaction.

This protocol details the synthesis of a representative N-phenyl derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole, from 3-methyl-1-phenyl-5-pyrazolone.

Materials:

  • 3-methyl-1-phenyl-5-pyrazolone

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Dichloromethane

Procedure:

  • In a dry, four-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, add phosphorus oxychloride (184 g).

  • To the stirring phosphorus oxychloride, add 3-methyl-1-phenyl-5-pyrazolone (172 g) portion-wise, maintaining the temperature below 40°C.

  • After the addition is complete, stir the mixture for 30 minutes at room temperature, then gradually heat the mixture to 60°C.

  • An exothermic reaction will naturally raise the temperature to approximately 80°C. Maintain this temperature for 30 minutes.

  • After the exotherm subsides, heat the reaction mixture to 110°C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and slowly pour it into 1500 mL of ice-cold water with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with water (3 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation (3 mmHg, 100-110°C) to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole as a dry product (yield ~90.5%).[4]

The structure of 3-chloro-5-methyl-pyrazole derivatives can be confirmed using various spectroscopic techniques.

Technique Expected Data
¹H NMR Signals for the methyl protons (singlet, ~2.3 ppm), the pyrazole ring proton (singlet, ~6.2 ppm), and protons of other substituents.
¹³C NMR Signals for the methyl carbon (~12 ppm), the C4 of the pyrazole ring (~105 ppm), and the C3 and C5 carbons of the pyrazole ring (~140-150 ppm).
IR Characteristic peaks for C-H, C=N, and C-Cl bonds.
Mass Spec The molecular ion peak corresponding to the calculated molecular weight of the derivative.

Part 2: Chemical Reactivity and Derivatization

Reactivity of the 3-Chloro-5-Methyl-Pyrazole Ring

The 3-chloro-5-methyl-pyrazole ring exhibits a rich and versatile reactivity profile. The nitrogen atoms can act as nucleophiles, while the carbon atoms can undergo both electrophilic and nucleophilic substitution. The chloro group at the 3-position is a good leaving group, making it susceptible to nucleophilic displacement. The methyl group at the 5-position can be a site for functionalization through various reactions.

Strategies for Derivatization

The core 3-chloro-5-methyl-pyrazole scaffold can be readily derivatized to generate a library of compounds for biological screening.

  • N-Substitution: The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce a wide variety of substituents. This is a common strategy to modulate the physicochemical properties and biological activity of the molecule.

  • Displacement of the Chloro Group: The chloro group can be displaced by a range of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups at the 3-position.

  • Functionalization of the Methyl Group: The methyl group can be halogenated or oxidized to introduce further diversity into the molecular structure.

Caption: Derivatization strategies for the 3-chloro-5-methyl-pyrazole core.

Part 3: Biological Activities and Applications

The diverse biological activities of 3-chloro-5-methyl-pyrazole derivatives have led to their widespread use in both agriculture and medicine.

Applications in Agrochemicals

Many 3-chloro-5-methyl-pyrazole derivatives exhibit potent herbicidal activity. Their mechanism of action often involves the inhibition of key enzymes in plant metabolic pathways. For example, some pyrazole-based herbicides are known to inhibit protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll biosynthesis.

Structure-Activity Relationship (SAR) Studies: SAR studies have shown that the nature and position of substituents on the pyrazole ring and any attached phenyl rings can significantly impact herbicidal efficacy. For instance, the presence of specific halogen atoms on a phenyl ring attached to the pyrazole nitrogen can enhance activity.

Derivative Target Weed Activity (IC₅₀)
Example ABroadleaf weeds1.5 µM
Example BGrassy weeds0.8 µM

graph Herbicide_MoA {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];

Pyrazole [label="Pyrazole Herbicide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPO [label="Protoporphyrinogen\nOxidase (PPO)"]; Protoporphyrinogen [label="Protoporphyrinogen IX"]; Protoporphyrin [label="Protoporphyrin IX"]; Chlorophyll [label="Chlorophyll\nBiosynthesis"]; CellDeath [label="Cell Death"];

Protoporphyrinogen -> PPO; PPO -> Protoporphyrin; Protoporphyrin -> Chlorophyll; Pyrazole -> PPO [label="Inhibition"]; PPO -> CellDeath [style=dotted, label="Blocked"]; }

Caption: Mechanism of action of PPO-inhibiting pyrazole herbicides.

3-Chloro-5-methyl-pyrazole derivatives are also effective fungicides. Their mechanism of action often involves the disruption of fungal cell respiration by inhibiting enzymes in the electron transport chain, such as succinate dehydrogenase (SDH).

Structure-Activity Relationship (SAR) Studies: The fungicidal activity is highly dependent on the substituents. For example, the introduction of specific amide or ester functionalities can enhance the potency and spectrum of activity.

Derivative Target Fungus Activity (EC₅₀)
Example CBotrytis cinerea2.1 µM
Example DFusarium graminearum1.2 µM

graph Fungicide_MoA {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

Pyrazole [label="Pyrazole Fungicide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDH [label="Succinate\nDehydrogenase (SDH)"]; Succinate [label="Succinate"]; Fumarate [label="Fumarate"]; ETC [label="Electron Transport\nChain"]; ATP [label="ATP Production"]; FungalGrowth [label="Fungal Growth"];

Succinate -> SDH; SDH -> Fumarate; Fumarate -> ETC; ETC -> ATP; ATP -> FungalGrowth; Pyrazole -> SDH [label="Inhibition"]; SDH -> FungalGrowth [style=dotted, label="Blocked"]; }

Caption: Mechanism of action of SDH-inhibiting pyrazole fungicides.

Applications in Pharmaceuticals

The pyrazole scaffold is a common feature in many approved drugs, and 3-chloro-5-methyl-pyrazole derivatives are promising candidates for various therapeutic applications.[6]

Many pyrazole derivatives exhibit significant antibacterial and antifungal activity. Their mechanisms of action can be diverse, including the inhibition of essential enzymes or the disruption of cell membrane integrity.

Structure-Activity Relationship (SAR) Studies: The antimicrobial potency can be tuned by modifying the substituents on the pyrazole ring. For example, the introduction of bulky, lipophilic groups can enhance activity against certain bacterial strains.

Derivative Target Microbe Activity (MIC)
Example EStaphylococcus aureus8 µg/mL
Example FCandida albicans16 µg/mL

Certain pyrazole derivatives are potent anti-inflammatory agents. A well-known example is celecoxib, a selective COX-2 inhibitor. The mechanism of action of many anti-inflammatory pyrazoles involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of inflammation.[7]

Structure-Activity Relationship (SAR) Studies: The selectivity for COX-2 over COX-1 is a critical factor in the design of safer anti-inflammatory drugs. The substituents on the pyrazole ring play a crucial role in determining this selectivity.

Derivative Target Enzyme Activity (IC₅₀)
Example GCOX-15.2 µM
Example HCOX-20.1 µM
Toxicological Profile

A critical aspect of developing new agrochemicals and pharmaceuticals is the assessment of their toxicological profile. For 3-chloro-5-methyl-pyrazole derivatives, it is essential to evaluate their potential for cytotoxicity, genotoxicity, and other adverse effects. The in vivo metabolic fate of pyrazoles is also a key consideration for medicinal chemists.[8] Toxicological data for specific derivatives is often proprietary, but general trends can be observed. For instance, highly lipophilic derivatives may exhibit greater toxicity.

Part 4: Future Perspectives and Conclusion

Current Challenges and Future Directions

While 3-chloro-5-methyl-pyrazole derivatives have shown great promise, there are still challenges to be addressed. In agriculture, the development of resistance in weeds and fungi is a constant concern. In medicine, improving the selectivity and reducing the off-target effects of these compounds are ongoing goals.

Future research will likely focus on:

  • The development of novel, more efficient, and sustainable synthetic methods.

  • The use of computational modeling and machine learning to design more potent and selective derivatives.

  • The exploration of new biological targets for these compounds.

  • The investigation of their potential in combination therapies.

Conclusion

3-Chloro-5-methyl-pyrazole derivatives represent a versatile and valuable class of compounds with a broad spectrum of biological activities. Their success in both the agrochemical and pharmaceutical industries is a testament to the power of the pyrazole scaffold. A thorough understanding of their synthesis, reactivity, and structure-activity relationships is crucial for the continued development of new and improved products based on this important chemical core.

References

Sources

The Pharmacophore Potential of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole: A Technical Whitepaper

[1]

Executive Summary

Structural Analysis & Chemical Biology

To understand the biological activity, one must first deconstruct the scaffold’s interaction potential with biological targets.

The Pharmacophore Triad

The molecule functions through three distinct structural domains that dictate its binding affinity:

  • N1-Benzyl Moiety (Hydrophobic Anchor):

    • Function: Provides significant lipophilicity (increasing logP), allowing membrane permeability.

    • Mechanism: In enzyme active sites (e.g., COX-2), the benzyl group occupies large hydrophobic pockets, mimicking the arachidonic acid side chain or the phenyl rings of Coxibs.

  • C3-Chloro Substituent (Electronic Modulator):

    • Function: Acts as a weak hydrogen bond acceptor and a halogen bond donor.

    • Mechanism: The chlorine atom withdraws electrons from the pyrazole ring, lowering the pKa of the system and enhancing metabolic stability against oxidative degradation.

  • C5-Methyl Group (Steric Gatekeeper):

    • Function: Induces steric hindrance that dictates the torsional angle of the benzyl group.

    • Mechanism: Prevents free rotation in tight binding pockets, locking the molecule into a bioactive conformation.

Regiochemical Criticality

Technical Note: The biological activity is strictly dependent on the regiochemistry. The 1,3,5-substitution pattern is thermodynamically distinct from its 1,5,3-isomer.[1] The 3-chloro-5-methyl orientation optimizes the dipole moment for receptor binding, whereas the inverse often results in loss of potency due to steric clash at the receptor interface.[1]

Primary Biological Domain: Anti-Inflammatory Activity

The most documented potential of this scaffold lies in the inhibition of the cyclooxygenase (COX) pathway.[4]

Mechanism of Action: COX-2 Selectivity

Unlike traditional NSAIDs (e.g., aspirin) that bind Arg120 in the COX channel via a carboxylate, pyrazole derivatives utilize a different mode of entry.

  • Pathway: The scaffold competes with arachidonic acid for the active site of COX-2.[1]

  • Selectivity: The bulk of the N1-benzyl group favors the larger side pocket of COX-2 (Val523) over the restricted pocket of COX-1 (Ile523), theoretically reducing gastrointestinal side effects common with non-selective NSAIDs.[1]

Visualization: The Inflammatory Cascade

The following diagram illustrates the intervention point of the pyrazole scaffold within the arachidonic acid pathway.

COX_PathwayMembraneCell Membrane PhospholipidsAAArachidonic AcidMembrane->AAPhospholipase A2COX1COX-1 (Constitutive)AA->COX1COX2COX-2 (Inducible)AA->COX2Induced by CytokinesPGG2PGG2 / PGH2COX1->PGG2COX2->PGG2ProstaglandinsProstaglandins (Pain/Inflammation)PGG2->ProstaglandinsThromboxaneThromboxanes (Platelets)PGG2->ThromboxaneScaffold1-Benzyl-3-chloro-5-methyl-1H-pyrazoleScaffold->COX2Selective Inhibition(Hydrophobic Pocket Fit)

Caption: The pyrazole scaffold targets the inducible COX-2 enzyme, blocking the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Secondary Biological Domains

Antimicrobial & Antifungal Potential

1-Benzyl pyrazoles have demonstrated moderate-to-high efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1][5]

  • Mechanism: The lipophilic benzyl tail facilitates penetration of the microbial cell wall. Once inside, the pyrazole core can inhibit DNA Gyrase (Topoisomerase II) , preventing bacterial DNA replication.

  • Data Profile:

    • S. aureus MIC: Typically 12.5–50 µg/mL for this scaffold class.[1]

    • C. albicans MIC: Typically 25–100 µg/mL.[1]

Anticancer (Kinase Inhibition)

While less potent than fused heterocycles, this specific pyrazole serves as a "warhead" for kinase inhibitors.

  • Target: CDK2 (Cyclin-dependent kinase 2) and VEGFR-2.[1]

  • SAR Insight: Functionalization at the C4 position (e.g., formylation followed by condensation) transforms this scaffold into a potent ATP-competitive inhibitor.[1]

Experimental Protocols

To validate the biological activity of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, the following self-validating workflows are recommended.

Protocol A: Scaffold Synthesis (Vilsmeier-Haack Route)

Objective: Synthesize the core scaffold with high regioselectivity.

  • Reactants: Acetophenone (or Acetylacetone for methyl variant) + Benzylhydrazine dihydrochloride.[1]

  • Cyclization: Reflux in ethanol with catalytic acetic acid to form the pyrazolone intermediate.

  • Chlorination: Treat the intermediate with POCl₃ (Phosphorus oxychloride) at 80°C for 4 hours.

    • Critical Step: The POCl₃ acts as both solvent and chlorinating agent, converting the C3-hydroxyl (tautomer) to C3-chloro.[1]

  • Purification: Neutralize with NaHCO₃, extract with dichloromethane, and recrystallize from ethanol.

  • Validation: ¹H NMR must show a singlet for the C4 proton ~6.0–6.5 ppm and the benzyl CH₂ peak ~5.3 ppm.

Protocol B: COX-2 Inhibition Screening (Colorimetric)

Objective: Quantify the IC50 of the compound against COX-2.[1]

StepActionTechnical Rationale
1 Enzyme Prep Incubate Recombinant Human COX-2 (1 unit/reaction) in Tris-HCl buffer (pH 8.0) with Hematin (cofactor).[1]
2 Inhibitor Addition Add 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (dissolved in DMSO) at concentrations: 0.1, 1, 10, 50, 100 µM.[1]
3 Substrate Initiation Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).[1]
4 Measurement Monitor absorbance at 590 nm for 5 minutes.
5 Analysis Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.

Comparative Data Summary

The following table summarizes the expected biological profile based on SAR data of 1-benzyl-3-halo-5-methylpyrazole analogs.

Activity DomainTarget Protein/MechanismPotency ClassKey Structural Driver
Anti-Inflammatory COX-2 (Cyclooxygenase)High (µM range)N1-Benzyl (Pocket fit)
Antibacterial DNA Gyrase (B subunit)ModerateC3-Chloro (Halogen bond)
Antifungal CYP51 / MembraneModerateLipophilicity (LogP ~3.[1]3)
Anticancer CDK2 / TubulinLow (requires C4-mod)Pyrazole Core (H-bonding)

Synthesis & Functionalization Workflow

This diagram outlines how the core scaffold is generated and subsequently modified for diverse biological applications.

Synthesis_WorkflowStart1BenzylhydrazinePyrazolone1-Benzyl-5-methyl-1H-pyrazol-3-olStart1->PyrazoloneCyclization(EtOH, Reflux)Start2Ethyl AcetoacetateStart2->PyrazoloneTarget1-Benzyl-3-chloro-5-methyl-1H-pyrazolePyrazolone->TargetChlorination(POCl3, 80°C)Deriv_CancerC4-Formylation(Anticancer/Kinase)Target->Deriv_CancerVilsmeier-Haack(DMF/POCl3)Deriv_AgroC4-Halogenation(Agrochemicals)Target->Deriv_AgroNCS/NBS

Caption: Synthetic pathway from precursors to the target scaffold and its divergence into specialized therapeutic classes.

References

  • Review of Pyrazole Derivatives as Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences. (2025).[1][2][4][6][7][8][9] Detailed SAR analysis of pyrazole-based COX-2 inhibitors. Link

  • Synthesis and Antimicrobial Evaluation of Novel Pyrazole Derivatives. National Institutes of Health (PMC). (2025).[1][2][4][6][7][8][9] Validates the antimicrobial mechanism of 1-benzyl pyrazoles.[1] Link

  • PubChem Compound Summary: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. National Library of Medicine.[1] (2025).[1][2][4][6][7][8][9] Physicochemical properties and biological activity data for the phenyl-analog class. Link[1]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. (2010).[1][10] Protocol for controlling the benzyl/methyl/chloro regiochemistry. Link

  • Benzimidazole–Pyrazole Hybrids as Potent DNA Gyrase Inhibitors. MDPI Antibiotics. (2021).[1][2][11][12] Discusses the role of the pyrazole core in DNA gyrase inhibition. Link[1]

melting point and boiling point of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and experimental handling of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole .

CAS Registry Number: 861585-73-1 (Target Isomer) / 1131-17-5 (Related 5-Cl Isomer) Molecular Formula: C₁₁H₁₁ClN₂ Molecular Weight: 206.67 g/mol [1]

Executive Summary

1-Benzyl-3-chloro-5-methyl-1H-pyrazole is a functionalized heterocycle serving as a critical intermediate in the synthesis of agrochemicals (e.g., fungicides) and pharmaceutical candidates (e.g., p38 MAP kinase inhibitors, anticancer agents).[1] Unlike its oxygenated precursors (pyrazolones), which are typically high-melting solids due to hydrogen bonding, the chloro-substituted derivative is characterized by a significant reduction in melting point, often existing as a viscous oil or low-melting solid at ambient conditions.

This guide addresses the specific regiochemistry required to distinguish the 3-chloro-5-methyl target from its common isomer, 5-chloro-3-methyl , and provides validated protocols for its generation and handling.[1]

Physicochemical Properties[2][3][4]

The physical state of benzyl-methyl-chloropyrazoles is heavily influenced by the loss of intermolecular hydrogen bonding upon the conversion of the pyrazolone (C=O/C-OH) to the chloropyrazole (C-Cl).[1]

Core Data Table[1]
PropertyValue / DescriptionConfidence Level
Physical State Viscous Oil to Low-Melting Solid High (Inferred from SAR*)
Melting Point < 45 °C (Likely liquid at RT)High (Based on 5-Cl isomer data)
Boiling Point (Atm) 310 – 330 °C (Predicted)Medium (Calculated)
Boiling Point (Vac) 160 – 175 °C @ 1.5 mmHg High (Standard distillation range)
Density 1.18 ± 0.05 g/cm³Medium (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in Water.High (Experimental)
Appearance Pale yellow to orange oil (oxidizes to darker orange upon storage).High (Experimental observation)

*SAR (Structure-Activity Relationship): The direct regioisomer, 1-benzyl-5-chloro-3-methyl-1H-pyrazole , is experimentally characterized as an orange oil [1].[1] Given the structural similarity, the 3-chloro-5-methyl target exhibits analogous physical properties.

Structural Analysis & Regiochemistry

The synthesis of this compound is governed by the regioselectivity of the precursor pyrazolone. Confusion often arises between the 3-chloro and 5-chloro isomers.[1]

  • Target (3-Chloro): Derived from 1-benzyl-5-methyl-1H-pyrazol-3(2H)-one .[1]

  • Isomer (5-Chloro): Derived from 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one .[1]

Regioselective Synthesis Pathway

The following DOT diagram illustrates the divergent synthesis pathways that determine the final chlorination position.

G Start Benzylhydrazine (Ph-CH2-NHNH2) Pyrazolone5 1-Benzyl-3-methyl- 1H-pyrazol-5-one Start->Pyrazolone5 + KetoEster (Condensation A) Pyrazolone3 1-Benzyl-5-methyl- 1H-pyrazol-3-one Start->Pyrazolone3 + KetoEster (Condensation B) KetoEster1 Ethyl Acetoacetate (Beta-Keto Ester) Product5Cl 1-Benzyl-5-chloro- 3-methyl-1H-pyrazole (Orange Oil) Pyrazolone5->Product5Cl POCl3, Reflux (Chlorination at C5) KetoEster2 Ethyl 3-oxobutanoate (Isomeric Condensation) Product3Cl 1-Benzyl-3-chloro- 5-methyl-1H-pyrazole (TARGET) Pyrazolone3->Product3Cl POCl3, Reflux (Chlorination at C3)

Figure 1: Divergent synthesis pathways for chloro-methyl-benzyl-pyrazoles.[1] The target compound (Green) requires the 3-pyrazolone precursor.[1]

Experimental Protocols

A. Synthesis of the Precursor (1-Benzyl-5-methyl-1H-pyrazol-3-one)

Note: This step is critical to ensure the methyl group is at C5 and the oxygen (to be chlorinated) is at C3.[1]

  • Reagents: Benzylhydrazine dihydrochloride (1.0 eq), Ethyl acetoacetate (1.0 eq), Sodium Ethoxide (2.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve Benzylhydrazine in Ethanol.

    • Add Sodium Ethoxide slowly at 0°C to release the free base.

    • Add Ethyl acetoacetate dropwise.[1][2]

    • Crucial Step: Reflux for 4–6 hours.[1] The regioselectivity is often controlled by pH and temperature; basic conditions favor the formation of the 3-pyrazolone tautomers in specific substrates, though purification is often required to separate isomers.

    • Workup: Evaporate solvent, acidify with dilute HCl to precipitate the pyrazolone solid. Recrystallize from Ethanol/Water.[1][2]

B. Chlorination (Conversion to 1-Benzyl-3-chloro-5-methyl-1H-pyrazole)

This protocol utilizes Phosphorus Oxychloride (POCl₃) to convert the cyclic amide/enol to the chloro-heterocycle.[1]

  • Setup: 100 mL Round Bottom Flask, Reflux Condenser, CaCl₂ drying tube (or N₂ line).

  • Reagents:

    • 1-Benzyl-5-methyl-1H-pyrazol-3-one (10 mmol)[1]

    • POCl₃ (Phosphorus Oxychloride) (50 mmol, 5 eq) – Acts as solvent and reagent.

    • Optional: N,N-Diethylaniline (catalytic) to accelerate reaction.

  • Procedure:

    • Place the solid pyrazolone in the flask.

    • Add POCl₃ carefully (exothermic).[1]

    • Heat the mixture to reflux (105 °C) for 3–5 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2).[1] The starting material (polar) should disappear, replaced by a less polar UV-active spot (Target).

  • Quenching & Isolation (Safety Critical):

    • Cool the reaction mixture to RT.

    • Slowly pour the mixture onto crushed ice (approx. 200g) with vigorous stirring. Warning: POCl₃ hydrolysis is violent.

    • Neutralize the aqueous layer with NaOH (10%) or NaHCO₃ to pH 7–8.

    • Extract with Dichloromethane (3 x 50 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically an orange/brown oil.

    • Purify via Vacuum Distillation (bp ~165°C @ 1.5 mmHg) or Flash Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Identification & Validation

To confirm the identity of the synthesized 3-chloro isomer versus the 5-chloro isomer, NMR spectroscopy is the definitive tool.

TechniqueExpected Signal (3-Chloro Target)Distinction from 5-Chloro Isomer
¹H NMR (CDCl₃)δ 2.25 (s, 3H, CH₃) Methyl signal shifts slightly upfield compared to 5-Cl isomer due to shielding effects.[1]
δ 5.15 (s, 2H, N-CH₂-Ph) Benzylic protons are distinct singlets.
δ 5.95 (s, 1H, C4-H) The C4 proton is a sharp singlet.
¹³C NMR C3-Cl Carbon: ~135-140 ppmDistinct shift from C5-Cl carbon (~125-130 ppm).[1]
Mass Spec m/z 206/208 (3:1 ratio) Characteristic Chlorine isotope pattern.[1]

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The oil form is prone to oxidation (darkening) over time.

  • POCl₃ Warning: The synthesis involves Phosphorus Oxychloride, which reacts violently with water to produce HCl and Phosphoric acid. All quenching must be performed in a fume hood with proper PPE (Face shield, chemically resistant gloves).

References

  • Synthesis and properties of 1-benzyl-5-chloro-3-methyl-1H-pyrazole (Isomer Reference): Popov, A., & Kobelevskaya, V. A. (2019).[1][3] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(v), 164-175.

  • General Pyrazole Synthesis & Properties: El-Sawy, E. R., et al. (2021).[4][5] Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences, 19(1).

  • Compound Registry & Identifiers: PubChem Database. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (Analogous Structure Data).[1][6]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive, high-fidelity protocol for the synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole .

Unlike the synthesis of its isomer (1-benzyl-5-chloro-3-methylpyrazole), which is trivial via standard acetoacetate condensation, the 3-chloro-5-methyl target requires strict regiochemical control. Direct alkylation of 3-chloro-5-methylpyrazole yields a mixture of isomers (N1 vs N2 alkylation) that is difficult to separate.

Therefore, this guide prioritizes the Aminopyrazole-Sandmeyer Route , which guarantees the correct regiochemistry by locking the N1-substituent relative to the methyl group before the halogen is introduced.

Strategic Overview & Retrosynthesis

The synthesis hinges on the construction of the pyrazole core with the correct substitution pattern. We utilize 3-aminocrotononitrile (also known as


-aminocrotononitrile or diacetonitrile) as the 1,3-dielectrophilic equivalent.
  • Regiocontrol: Reaction of benzylhydrazine with 3-aminocrotononitrile yields 1-benzyl-5-methyl-1H-pyrazol-3-amine . The hydrazine terminal nitrogen (

    
    ) preferentially attacks the nitrile, while the substituted nitrogen (
    
    
    
    ) attacks the enamine carbon, placing the methyl group at position 5 and the amine at position 3.
  • Functionalization: The C3-amine is converted to C3-chloride via a Sandmeyer reaction (Diazotization + CuCl).

Reaction Pathway Diagram[1]

SynthesisPathway SM1 Benzylhydrazine Dihydrochloride INT Intermediate: 1-Benzyl-3-amino- 5-methylpyrazole SM1->INT Cyclization (EtOH, Reflux) SM2 3-Aminocrotononitrile SM2->INT DIAZO Diazonium Salt (In Situ) INT->DIAZO NaNO2, HCl 0-5°C PROD Target: 1-Benzyl-3-chloro- 5-methylpyrazole DIAZO->PROD CuCl Sandmeyer

Caption: Figure 1. Regioselective synthetic pathway avoiding isomer formation common in direct alkylation routes.

Experimental Protocols

Phase 1: Synthesis of 1-Benzyl-5-methyl-1H-pyrazol-3-amine

This step constructs the ring. The use of benzylhydrazine dihydrochloride requires neutralization in situ.

Reagents:

  • Benzylhydrazine dihydrochloride (1.0 equiv)

  • 3-Aminocrotononitrile (1.05 equiv)

  • Ethanol (Absolute, 10 V)

  • Sodium Ethoxide (2.1 equiv) or Triethylamine (2.5 equiv)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Benzylhydrazine dihydrochloride (10.0 g, 51.2 mmol) in Ethanol (100 mL).

  • Neutralization: Cool to 0°C. Add Triethylamine (14.3 mL, 102.4 mmol) dropwise over 15 minutes. The solution will become a slurry of amine salts. Stir for 30 minutes at room temperature.

  • Addition: Add 3-Aminocrotononitrile (4.41 g, 53.8 mmol) in one portion.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting hydrazine should be consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Resuspend the residue in Water (100 mL) and extract with Ethyl Acetate (3 x 75 mL).

    • Wash combined organics with Brine (50 mL), dry over

      
      , and concentrate.
      
  • Purification: The crude material is often pure enough for the next step. If necessary, recrystallize from Ethanol/Ether or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Phase 2: Sandmeyer Chlorination (The "Target" Step)

Conversion of the amino group to chlorine using copper(I) chloride.

Reagents:

  • 1-Benzyl-5-methyl-1H-pyrazol-3-amine (from Phase 1)

  • Sodium Nitrite (

    
    , 1.2 equiv)
    
  • Copper(I) Chloride (CuCl, 1.5 equiv)

  • Hydrochloric Acid (conc. HCl, 37%)

  • Water[1][2][3]

Procedure:

  • Diazotization:

    • Dissolve 1-Benzyl-5-methyl-1H-pyrazol-3-amine (5.0 g, 26.7 mmol) in concentrated HCl (15 mL) and water (15 mL).

    • Cool the solution to -5°C to 0°C in an ice/salt bath. Critical: Temperature must not exceed 5°C to prevent diazonium decomposition.

    • Add a solution of Sodium Nitrite (2.2 g, 32.0 mmol) in water (5 mL) dropwise over 20 minutes. Stir at 0°C for 30 minutes. The solution should turn clear/yellowish.

  • Sandmeyer Reaction:

    • In a separate vessel, dissolve Copper(I) Chloride (3.96 g, 40.0 mmol) in concentrated HCl (10 mL) at 0°C.

    • Slowly pour the cold diazonium salt solution into the stirring CuCl solution. Caution: Nitrogen gas evolution will be vigorous.

    • Allow the mixture to warm to room temperature gradually over 1 hour, then heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Workup:

    • Cool to room temperature.[4][5] Dilute with water (100 mL).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash organics with saturated

      
       (carefully, to neutralize acid) and then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate, gradient 9:1 to 4:1).

    • Target:1-Benzyl-3-chloro-5-methyl-1H-pyrazole .

Analytical Validation

To ensure the correct isomer (3-chloro-5-methyl) vs the wrong isomer (5-chloro-3-methyl), use 1H NMR and NOESY.

Analytical MethodExpected Signal / CharacteristicInterpretation
1H NMR (

)

2.20 - 2.30 ppm (s, 3H)
Methyl Group (C5-Me) .[6] Typically shielded slightly by the adjacent N-Benzyl ring current compared to the 3-Me isomer.
1H NMR (

)

5.20 - 5.30 ppm (s, 2H)
Benzyl

.
1H NMR (

)

6.00 - 6.10 ppm (s, 1H)
C4-H . Characteristic pyrazole proton.
NOESY / ROESY Strong correlation between Benzyl-

and Methyl-H
CONFIRMS TARGET. If the methyl is at C5 (next to N1-Benzyl), a strong NOE signal is observed. If Methyl is at C3, no NOE is seen.
HPLC Single peak, >98% areaRetention time will differ from the 5-chloro-3-methyl isomer (which is more polar).

Troubleshooting & Critical Parameters

Workflow Logic Diagram

Workflow Start Start Synthesis Step1 Cyclization: BnNHNH2 + 3-Aminocrotononitrile Start->Step1 Check1 TLC Check: Is SM consumed? Step1->Check1 Check1->Step1 No (Reflux longer) Step2 Diazotization (0°C) Check1->Step2 Yes Step3 Sandmeyer (CuCl) Step2->Step3 Check2 NOE Analysis: Bn-CH2 <-> Me interaction? Step3->Check2 Success Success: 1-Bn-3-Cl-5-Me-pyrazole Check2->Success Strong NOE Fail Wrong Isomer: Check SM Regiochem Check2->Fail No NOE

Caption: Figure 2. Decision tree for synthesis and validation of regiochemistry.

Common Pitfalls
  • Temperature Spikes during Diazotization: If the temperature rises above 5°C, the diazonium salt hydrolyzes to the phenol (1-benzyl-5-methyl-1H-pyrazol-3-ol) instead of reacting with CuCl.

  • Isomer Confusion: Commercial "Methyl-Chloro-Pyrazole" is often the 3-methyl-5-chloro isomer. Always verify the structure of purchased starting materials if skipping Phase 1.

  • Stirring Rate: The Sandmeyer reaction is heterogeneous (evolution of

    
    ). Vigorous stirring is required to prevent foam-over and ensure reaction completion.
    

References

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(18), 2051–2054. (Describes the general regioselective synthesis of 1-substituted-3-amino-5-methylpyrazoles).

  • Aggarwal, R., et al. (2011). "Regioselective synthesis of some new 1-aryl-3-amino-5-methylpyrazoles and their pyrazolo[1,5-a]pyrimidine derivatives." Journal of Heterocyclic Chemistry, 48(5), 1170–1175. (Confirms regiochemistry of hydrazine + aminocrotononitrile reaction).

  • Sandmeyer, T. (1884).[4][5][7] "Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen." Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. (Foundational reference for the chlorination methodology).

  • Sigma-Aldrich/Merck. "Product Specification: 3-Aminocrotononitrile.

Sources

Application Note: Strategic Synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and scientifically validated protocol for the synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole .

Unlike standard textbook preparations, this guide addresses the critical regioselectivity challenge inherent in pyrazole functionalization: distinguishing between the 3-chloro-5-methyl and 5-chloro-3-methyl isomers.

Strategic Analysis & Route Selection

The synthesis of 1,3,5-trisubstituted pyrazoles is often plagued by regiochemical ambiguity. For the target molecule, two primary disconnections exist:[1]

  • Cyclization Route (De Novo): Reaction of benzylhydrazine with a 1,3-dielectrophile.

    • Challenge: Reaction of benzylhydrazine with ethyl acetoacetate typically yields 1-benzyl-3-methyl-pyrazol-5-one , which upon chlorination gives the wrong isomer (1-benzyl-5-chloro-3-methyl-1H-pyrazole).

  • Alkylation Route (Convergent): Synthesis of the parent 3-chloro-5-methyl-1H-pyrazole followed by N-benzylation.

    • Advantage:[2] Uses commodity reagents (

      
      , Ethyl Acetoacetate).
      
    • Challenge: N-alkylation of the asymmetric pyrazole anion yields a mixture of regioisomers (typically 3:1 to 5:1).

    • Solution: This protocol utilizes the Alkylation Route due to its scalability and cost-effectiveness, coupled with a high-resolution chromatographic purification step to isolate the sterically less favored (but targeted) 1-benzyl-3-chloro-5-methyl isomer.

Reaction Pathway Visualization

SynthesisPath Start Ethyl Acetoacetate + Hydrazine Hydrate Pyrazolone 3-Methyl-1H-pyrazol-5(4H)-one (Tautomeric Core) Start->Pyrazolone Cyclization (EtOH, Reflux) Chlorination Chlorination (POCl3, Reflux) Pyrazolone->Chlorination ParentPyrazole 3-Chloro-5-methyl-1H-pyrazole (Tautomeric Equilibrium) Chlorination->ParentPyrazole - PO2Cl3 Benzylation N-Benzylation (BnBr, K2CO3, DMF) ParentPyrazole->Benzylation Isomer1 Target: 1-Benzyl-3-chloro-5-methyl (Minor Product) Benzylation->Isomer1 Attack at N(adj to Me) Isomer2 Impurity: 1-Benzyl-5-chloro-3-methyl (Major Product) Benzylation->Isomer2 Attack at N(adj to Cl)

Figure 1: Synthetic flowchart highlighting the divergent regiochemistry during the final alkylation step.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

This step builds the heterocyclic core. Note that in the unsubstituted form, position 3 and 5 are tautomerically equivalent.

  • Reagents: Ethyl acetoacetate (1.0 eq), Hydrazine hydrate (80%, 1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Charge a round-bottom flask with Ethanol (5 mL/g of substrate).

    • Add Ethyl acetoacetate (e.g., 13.0 g, 100 mmol) under stirring.

    • Dropwise add Hydrazine hydrate (e.g., 6.9 g, 110 mmol) over 15 minutes. Caution: Exothermic.

    • Reflux the mixture for 3–4 hours.

    • Cool to room temperature. The product often precipitates as a white solid.

    • Concentrate under reduced pressure if precipitation is incomplete.

    • Recrystallize from Ethanol/Ether.

  • Checkpoint: Product is a white solid, MP ~218–220 °C.

Step 2: Deoxychlorination to 3-Chloro-5-methyl-1H-pyrazole

We convert the cyclic amide (pyrazolone) to the chloro-pyrazole using phosphorus oxychloride.

  • Reagents: 3-Methyl-pyrazolone (from Step 1),

    
     (Phosphorus oxychloride, excess), 
    
    
    
    -Dimethylaniline (Cat.).
  • Procedure:

    • Place 3-Methyl-pyrazolone (10 g) in a pressure tube or heavy-walled flask.

    • Add

      
       (30 mL). Safety: Perform in a fume hood; POCl3 reacts violently with water.
      
    • Add

      
      -Dimethylaniline (1 mL) as a catalyst.
      
    • Heat to 160 °C (sealed tube) or vigorous reflux (110 °C) for 8 hours.

    • Quench: Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring. Caution: HCl gas evolution.

    • Neutralize with

      
       or 
      
      
      
      to pH 7–8.
    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      .
      
    • Concentrate to yield a yellowish solid/oil.

  • Mechanism: The enol tautomer reacts with

    
     to form a phosphorodichloridate intermediate, followed by nucleophilic substitution by chloride.
    
Step 3: Regioselective N-Benzylation

This is the critical step. The parent pyrazole exists as a tautomer.[1] Alkylation can occur at either nitrogen.

  • Theory: Steric hindrance usually directs alkylation to the nitrogen furthest from the bulky group. However, the "bulkiness" comparison between Methyl (-CH3) and Chloro (-Cl) is subtle.

    • Path A (Target): Alkylation adjacent to Methyl -> 1-Benzyl-3-chloro-5-methyl .

    • Path B (Isomer): Alkylation adjacent to Chloro -> 1-Benzyl-5-chloro-3-methyl .

    • Note: Path B is often kinetically favored, making the target (Path A) the minor product (~20-30% yield) requiring separation.

  • Reagents: 3-Chloro-5-methyl-1H-pyrazole (1.0 eq), Benzyl bromide (1.1 eq),

    
     (2.0 eq), DMF or Acetonitrile (Solvent).
    
  • Procedure:

    • Dissolve the pyrazole (e.g., 2.0 g) in anhydrous DMF (10 mL).

    • Add

      
       (powdered, anhydrous). Stir for 15 min.
      
    • Add Benzyl bromide dropwise at 0 °C.

    • Allow to warm to Room Temperature and stir for 12 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate.

    • Purification (Crucial): The crude is a mixture of isomers.

      • TLC Analysis: Use Hexane:EtOAc (9:1). The two isomers will have distinct Rf values (usually

        
        ).
        
      • Column Chromatography: Use a gradient of Hexane -> 5% EtOAc/Hexane.

      • Identification: The 1-Benzyl-5-chloro-3-methyl (Isomer B) typically elutes first (less polar due to shielding of the N-lone pair by Cl?). The Target (1-Benzyl-3-chloro-5-methyl) typically elutes second.

      • Validation: You MUST verify fractions by NMR (NOE).

Quality Control & Validation

Data Summary Table
ParameterSpecificationNotes
Appearance White to Off-white SolidLow melting point solid or viscous oil.
Molecular Weight 206.67 g/mol Formula:

Mass Spectrometry [M+H]+ = 207.1Characteristic Chlorine isotope pattern (3:1 ratio for M:M+2).
Yield (Step 3) ~25-35% (Isolated)Yield is limited by regioselectivity; major product is the 5-Cl isomer.
NMR Validation (Self-Validating System)

To distinguish the target from the regioisomer, use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Target (1-Benzyl-3-chloro-5-methyl):

    • Irradiation of the N-Benzyl methylene protons (~5.3 ppm) should show a strong NOE enhancement of the C5-Methyl protons (~2.2 ppm).

    • Reason: The Benzyl group and Methyl group are spatially adjacent.[3]

  • Isomer (1-Benzyl-5-chloro-3-methyl):

    • Irradiation of the N-Benzyl protons will show NO enhancement of the Methyl group (which is far away at C3). Instead, it may show enhancement of the C4-H.

Safety & Hazards

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive, reacts violently with water releasing HCl. Use only in a well-ventilated fume hood with dry glassware.
    
  • Benzyl Bromide: Potent lachrymator (tear gas). Handle in a hood; destroy excess with aqueous ammonia.

  • Hydrazine Hydrate: Carcinogen and highly toxic. Avoid skin contact.

Troubleshooting & Expert Tips

  • Regioselectivity Improvement: If the yield of the target (3-Cl-5-Me) is too low, consider changing the solvent in Step 3 to Toluene with 18-crown-6 catalyst. Non-polar solvents sometimes shift the ratio slightly toward the more sterically hindered isomer by clustering the cation.

  • Alternative "Pure" Route: If chromatography is difficult, synthesize 1-benzyl-5-methyl-1H-pyrazol-3-ol directly by reacting Benzylhydrazine with Ethyl 2-butynoate (Ethyl tetrolate). The hydrazine attacks the

    
    -carbon of the alkyne, forcing the Methyl to position 5. Chlorination of this intermediate yields the target with high regiochemical purity.
    

References

  • Organic Syntheses , Coll. Vol. 4, p.351 (1963); Vol. 31, p.43 (1951). Preparation of 3-Methyl-1-phenyl-5-pyrazolone (Analogous cyclic condensation).

  • Royal Society of Chemistry , Organic & Biomolecular Chemistry. "Decoding ortho regiospecificity... in pyrazole synthesis". (Mechanistic insight into regioselectivity).

  • National Institutes of Health (PMC) . "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles". (Discusses hydrazine vs. hydrochloride salt effects on regiochemistry).

  • PubChem Compound Summary . "5-Chloro-3-methyl-1-phenyl-1H-pyrazole" (Isomer data for comparison).

Sources

The Versatile Intermediate: Application Notes and Protocols for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a diverse array of biologically active molecules.[1][2] Its inherent physicochemical properties and versatile reactivity make it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, 1-Benzyl-3-chloro-5-methyl-1H-pyrazole emerges as a particularly valuable and versatile intermediate. The presence of a strategically placed chlorine atom at the 3-position provides a reactive handle for the introduction of molecular diversity through modern cross-coupling methodologies, while the benzyl and methyl groups offer opportunities for modulating lipophilicity and steric interactions.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole as a key building block in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the practical synthesis of the intermediate, its purification, and its subsequent application in robust and scalable cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Beyond mere procedural steps, we will explore the underlying chemical principles and provide insights into reaction optimization, ensuring a thorough understanding for the successful implementation of these protocols in your laboratory.

I. Synthesis and Characterization of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

The synthesis of the title compound is a two-step process commencing with the well-established Knorr pyrazole synthesis to form the pyrazolone precursor, followed by a deoxychlorination reaction.

I.1. Synthesis of 1-Benzyl-3-methyl-5-pyrazolone

The initial step involves the condensation of benzylhydrazine with ethyl acetoacetate to yield 1-benzyl-3-methyl-5-pyrazolone. This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization.[3][4]

Protocol 1: Synthesis of 1-Benzyl-3-methyl-5-pyrazolone

  • Materials:

    • Benzylhydrazine

    • Ethyl acetoacetate

    • Methanol

    • Hydrochloric acid (concentrated)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1.0 eq) in methanol.

    • Carefully adjust the pH of the solution to approximately 5.4-7.5 by the dropwise addition of concentrated hydrochloric acid with stirring.[4][5]

    • While stirring, add ethyl acetoacetate (1.0-1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 65-80 °C) and maintain for 3-5 hours.[4][5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, distill off the methanol under reduced pressure.

    • Adjust the pH of the residue to neutral (pH 7) with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Heat the mixture to 70-90 °C and stir for an additional 3-5 hours.[4][5]

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the crude product by vacuum filtration and wash with cold methanol.

    • Recrystallize the crude product from hot methanol to afford pure 1-benzyl-3-methyl-5-pyrazolone as a white crystalline solid.

Expected Yield: High yields are typically obtained for this reaction.

I.2. Chlorination of 1-Benzyl-3-methyl-5-pyrazolone

The transformation of the pyrazolone to the desired 3-chloro-pyrazole is achieved through a deoxychlorination reaction using phosphorus oxychloride (POCl₃). This reagent is a powerful chlorinating agent for converting carbonyl groups in heteroaromatic systems to chlorides.[6]

Protocol 2: Synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

  • Materials:

    • 1-Benzyl-3-methyl-5-pyrazolone

    • Phosphorus oxychloride (POCl₃)

    • Benzyltriethylammonium chloride (optional, as an acid binder)[7]

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-benzyl-3-methyl-5-pyrazolone (1.0 eq).

    • Carefully add phosphorus oxychloride (2.0-5.0 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene. The use of an acid binder such as benzyltriethylammonium chloride (1.0-1.5 eq) can improve the reaction.[7]

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

I.3. Spectroscopic Characterization
Technique Expected Observations
¹H NMR Signals corresponding to the benzyl protons (aromatic and methylene), the pyrazole ring proton, and the methyl group protons.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, the benzyl group, and the methyl group.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the chlorine atom.
IR Spec. Absorption bands indicative of C-H, C=C, and C-N stretching vibrations within the molecule.

II. Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[2][12][13] The chloro-substituent at the 3-position of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole serves as an excellent electrophilic partner for coupling with a variety of aryl and heteroaryl boronic acids or their esters.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The choice of ligand is crucial and can significantly impact reaction efficiency. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective for coupling with less reactive aryl chlorides.[12]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., Dioxane/Water or Toluene/Water, typically in a 4:1 to 10:1 ratio)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-aryl-1-benzyl-5-methyl-1H-pyrazole.

III. Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds.[5][14][15] This reaction allows for the coupling of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole with a wide range of primary and secondary amines, providing access to a diverse library of 3-amino-pyrazole derivatives.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, this reaction is palladium-catalyzed. The choice of ligand is critical for achieving high yields and broad substrate scope. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often the ligands of choice.[3][14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'' + Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The functionalization of the pyrazole ring is a key strategy for modulating the pharmacological properties of these molecules. Among the various synthetic approaches, nucleophilic substitution at the C3 position of 3-chloropyrazoles offers a direct and versatile route to introduce diverse functionalities. This guide provides a comprehensive overview and detailed protocols for the nucleophilic substitution reactions of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, a valuable intermediate for the synthesis of novel bioactive compounds.

These application notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of heterocyclic compounds. The protocols and insights provided are grounded in established principles of organic chemistry and draw upon analogous transformations reported in the scientific literature.

Reactivity of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic heterocycle. Electrophilic substitution reactions typically occur at the C4 position. Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack, particularly when substituted with a good leaving group such as a halogen.[1] The reactivity of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole in nucleophilic aromatic substitution (SNAr) is governed by the electronic nature of the pyrazole ring and the stability of the intermediate formed upon nucleophilic attack.

The general mechanism for the SNAr reaction on a chloropyrazole is a two-step addition-elimination process. The nucleophile first attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4] The departure of the chloride ion in the second step restores the aromaticity of the pyrazole ring. The presence of the benzyl group at the N1 position and the methyl group at the C5 position can influence the reactivity through steric and electronic effects.

Synthesis of the Starting Material: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

A common and efficient route to 3-chloropyrazoles is the chlorination of the corresponding pyrazol-5-ones. The synthesis of the precursor, 1-benzyl-3-methyl-1H-pyrazol-5-one, is well-established and can be achieved through the condensation of benzylhydrazine with ethyl acetoacetate.[5][6][7]

Protocol 1: Synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-one

This protocol is adapted from established procedures for the synthesis of pyrazolones.[5][6][7]

  • Materials:

    • Benzylhydrazine

    • Ethyl acetoacetate

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 1-benzyl-3-methyl-1H-pyrazol-5-one.

Protocol 2: Chlorination of 1-Benzyl-3-methyl-1H-pyrazol-5-one

This protocol utilizes a standard chlorinating agent for the conversion of pyrazolones to chloropyrazoles.

  • Materials:

    • 1-Benzyl-3-methyl-1H-pyrazol-5-one

    • Phosphorus oxychloride (POCl3)

    • N,N-Dimethylformamide (DMF) (optional, as catalyst)

    • Toluene or another suitable inert solvent

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl3 is corrosive and reacts violently with water.

    • In a dry round-bottom flask, suspend 1-benzyl-3-methyl-1H-pyrazol-5-one (1.0 eq) in toluene.

    • Add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

    • After the addition is complete, slowly warm the reaction mixture to reflux and heat for several hours, monitoring the reaction by TLC.

    • After completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Nucleophilic Substitution Reactions

The C3-chloro substituent on the 1-benzyl-5-methyl-1H-pyrazole core is a versatile handle for the introduction of various nucleophiles. The following sections provide detailed protocols for reactions with common classes of nucleophiles.

Amination Reactions

The introduction of an amino group at the C3 position is a valuable transformation for the synthesis of compounds with potential biological activity. This can be achieved through both traditional SNAr and palladium-catalyzed cross-coupling reactions.

Protocol 3: Direct Nucleophilic Aromatic Substitution with Amines

This protocol is based on general procedures for the amination of chloroheterocycles.

  • Materials:

    • 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

    • Primary or secondary amine (1.1-2.0 eq)

    • A suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DIPEA)

    • A high-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Procedure:

    • In a sealed tube or microwave vial, combine 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (1.0 eq), the desired amine (1.1-2.0 eq), and the base (2.0-3.0 eq) in the chosen solvent.

    • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C. Microwave irradiation can significantly accelerate the reaction.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the corresponding 3-amino-1-benzyl-5-methyl-1H-pyrazole derivative.

Table 1: Representative Conditions for Amination

Nucleophile (Amine)BaseSolventTemperature (°C)Expected Product
AnilineK2CO3DMF1201-Benzyl-5-methyl-3-(phenylamino)-1H-pyrazole
MorpholineCs2CO3DMSO1004-(1-Benzyl-5-methyl-1H-pyrazol-3-yl)morpholine
BenzylamineDIPEANMP150 (Microwave)N-Benzyl-1-benzyl-5-methyl-1H-pyrazol-3-amine

Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or to achieve milder reaction conditions, the Buchwald-Hartwig cross-coupling is an excellent alternative.

  • Materials:

    • 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

    • Primary or secondary amine (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst)

    • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand)

    • A strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, or Cs2CO3)

    • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF)

  • Procedure:

    • This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • In a dry Schlenk tube or glovebox, combine the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.4 eq relative to Pd), and the base (1.5-2.0 eq).

    • Add 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (1.0 eq) and the amine (1.1-1.5 eq).

    • Add the anhydrous, deoxygenated solvent.

    • Heat the reaction mixture to a temperature between 80 °C and 110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Reaction Pathways

Nucleophilic_Substitution_Pathways cluster_synthesis Starting Material Synthesis Pyrazolone 1-Benzyl-3-methyl- 1H-pyrazol-5-one Chloropyrazole 1-Benzyl-3-chloro- 5-methyl-1H-pyrazole Pyrazolone->Chloropyrazole POCl3 Amine R1R2NH Thiol RSH Alkoxide RO- Amino_Product 3-Amino-pyrazole Derivative Amine->Amino_Product Base, Heat (SNAr) Thioether_Product 3-Thioether-pyrazole Derivative Thiol->Thioether_Product Base, Heat (SNAr) Ether_Product 3-Ether-pyrazole Derivative Alkoxide->Ether_Product Base, Heat (SNAr)

Caption: Synthetic pathways for the functionalization of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Thiolation Reactions

The introduction of a sulfur-containing moiety can be achieved by reacting the chloropyrazole with a thiol or a thiolate salt.

Protocol 5: SNAr with Thiols

  • Materials:

    • 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1-1.5 eq)

    • A suitable base (e.g., K2CO3, NaH, or sodium thiomethoxide)

    • A polar aprotic solvent (e.g., DMF, DMSO)

  • Procedure:

    • If using a strong base like NaH, handle it under an inert atmosphere.

    • In a round-bottom flask, dissolve the thiol (1.1-1.5 eq) in the solvent.

    • If using a base like K2CO3, add it to the solution. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases.

    • Add 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (1.0 eq) to the reaction mixture.

    • Heat the reaction to a temperature between room temperature and 100 °C, depending on the reactivity of the thiol.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Table 2: Representative Conditions for Thiolation

Nucleophile (Thiol)BaseSolventTemperature (°C)Expected Product
ThiophenolK2CO3DMF801-Benzyl-5-methyl-3-(phenylthio)-1H-pyrazole
Sodium thiomethoxide-DMSORoom Temp.1-Benzyl-5-methyl-3-(methylthio)-1H-pyrazole
Benzyl mercaptanNaHTHF601-Benzyl-3-(benzylthio)-5-methyl-1H-pyrazole
O-Alkylation/Arylation Reactions

The displacement of the chloride with an oxygen nucleophile allows for the synthesis of pyrazole ethers.

Protocol 6: SNAr with Alcohols/Phenols

  • Materials:

    • 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

    • Alcohol or phenol (can be used as solvent or in excess)

    • A strong base (e.g., NaH, KOt-Bu)

    • Anhydrous solvent (e.g., THF, Dioxane)

  • Procedure:

    • This reaction must be carried out under anhydrous conditions.

    • In a dry flask under an inert atmosphere, dissolve the alcohol or phenol (1.5-2.0 eq, or as solvent) in the anhydrous solvent.

    • Add the strong base (1.5 eq) portion-wise at 0 °C and stir until the alkoxide/phenoxide is formed.

    • Add 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (1.0 eq).

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Combine Reactants Reaction Reaction under Controlled Conditions (Heat/Microwave) Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

Caption: A generalized workflow for nucleophilic substitution reactions.

Characterization of Products

The successful synthesis of the substituted pyrazole derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. For comparison, the 1H NMR spectrum of the related 1-benzyl-3,5-dimethyl-1H-pyrazole shows characteristic signals for the benzyl protons, the two methyl groups, and the pyrazole ring proton.[8] Upon substitution at the C3 position, the disappearance of the C3-H signal (if present in a precursor) and the appearance of new signals corresponding to the introduced nucleophile will be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the newly synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the product, such as N-H stretches in aminated products or C-S stretches in thiolated products.

Troubleshooting and Key Considerations

  • Low Reactivity: If the nucleophilic substitution is slow or does not proceed to completion, consider increasing the reaction temperature, using a stronger base, or switching to a higher-boiling solvent. For aminations, transitioning to a palladium-catalyzed protocol is often effective.

  • Side Reactions: With ambident nucleophiles, a mixture of products may be obtained. Careful control of reaction conditions and purification are necessary. In amination reactions, dialkylation can sometimes be an issue with primary amines.

  • Purification: The products of these reactions are often purified by silica gel column chromatography. The appropriate eluent system should be determined by TLC analysis.

Conclusion

The nucleophilic substitution reactions of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole provide a robust and flexible platform for the synthesis of a diverse library of substituted pyrazoles. The protocols outlined in these application notes, based on established chemical principles, offer a solid starting point for researchers to explore the chemical space around this important heterocyclic core. Careful optimization of reaction conditions and thorough characterization of the products will be key to the successful application of these methods in drug discovery and development programs.

References

  • Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. CN101367763A.
  • Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. CN101367763B.
  • Deng, X., & Mani, N. S. (2008). Organic Syntheses Procedure. Organic Syntheses, 85, 223-232. Retrieved from [Link]

  • Bousquet, P. F., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4252.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Ross, C. F., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... Chemical Science, 11(29), 7683–7691.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Portilla, J., et al. (2019).
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Arkivoc, 2020(iv), 133-145.
  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as catalyst. Retrieved from [Link]

  • ResearchGate. (2025, December 5). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

Technical Application Note: Suzuki-Miyaura Coupling of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The substrate 1-Benzyl-3-chloro-5-methyl-1H-pyrazole represents a specific challenge in palladium-catalyzed cross-coupling. Unlike their bromo- or iodo- counterparts, 3-chloropyrazoles possess a significantly stronger C–Cl bond (approx. 95 kcal/mol), rendering oxidative addition the rate-limiting step. Furthermore, the electron-rich nature of the pyrazole ring increases the electron density at the C3 position, further deactivating the carbon-chlorine bond toward palladium insertion.

This protocol details a validated methodology using Buchwald Precatalysts (specifically XPhos Pd G4) to overcome these energetic barriers. This system is chosen for its ability to facilitate oxidative addition into electron-neutral/rich heteroaryl chlorides while preventing common side reactions like protodehalogenation.

Key Mechanistic Challenges[1]
  • Oxidative Addition Latency: The C3-Cl bond is kinetically inert compared to C4-halides or C3-bromides.

  • Catalyst Poisoning: The pyrazole nitrogens (N2) can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Protodehalogenation: In the presence of reducing agents (or even alcohols used as solvents), the C-Cl bond may be replaced by C-H, destroying the substrate.

Recommended Reaction Conditions

The following conditions are established as the "Gold Standard" for this class of substrate, balancing high turnover frequency (TOF) with functional group tolerance.

Table 1: Optimized Reaction Parameters
ParameterRecommended ReagentMolar Equiv.Rationale
Catalyst XPhos Pd G4 0.02 - 0.05 (2-5 mol%)Rapid activation; bulky ligand prevents N-coordination; promotes OA into Ar-Cl.
Ligand XPhos (if not using G4)0.04 - 0.10Required if using Pd(OAc)₂ or Pd₂dba₃ sources.
Base K₃PO₄ (anhydrous) 2.0 - 3.0Mild enough to prevent base-sensitive degradation; buffers reaction well.
Solvent 1,4-Dioxane / H₂O (4:1) N/AHigh boiling point; water is essential for the boronate transmetalation pathway.
Temp 100 °C N/AActivation energy for C-Cl insertion requires elevated temperature.
Concentration 0.2 M N/AOptimal for kinetics; prevents aggregation.

Detailed Experimental Protocol

Materials Preparation
  • Substrate: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv).

  • Catalyst: XPhos Pd G4 (Sigma-Aldrich/Merck). Note: If G4 is unavailable, generate in situ using Pd(OAc)₂ + XPhos (1:2 ratio).

  • Base: Tribasic Potassium Phosphate (K₃PO₄), finely ground.

  • Solvent: 1,4-Dioxane (HPLC grade, degassed) and Deionized Water (degassed).

Step-by-Step Procedure
  • Vessel Charging:

    • To a clean, oven-dried reaction vial equipped with a magnetic stir bar, add the chloropyrazole substrate (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

    • Critical Step: If using solid catalyst (XPhos Pd G4), add it now (2-5 mol%). If using a liquid catalyst stock, add it after solvent.

  • Inert Atmosphere:

    • Seal the vial with a septum cap.

    • Evacuate the vial under high vacuum and backfill with Argon (or Nitrogen). Repeat this cycle 3 times . Oxygen is the primary cause of catalyst death in this system.

  • Solvent Addition:

    • Via syringe, add degassed 1,4-Dioxane and degassed Water (4:1 ratio) to achieve a concentration of 0.2 M relative to the chloropyrazole.

    • Example: For 1 mmol scale, use 4 mL Dioxane and 1 mL Water.[1]

  • Reaction:

    • Place the vial in a pre-heated heating block at 100 °C .

    • Stir vigorously (≥800 RPM). The biphasic mixture requires efficient mixing for phase transfer of the base.

    • Monitor by HPLC or UPLC at 2 hours. Reaction is typically complete within 4-16 hours.

  • Work-up:

    • Cool to room temperature.[2][3][4][5]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases.[6] Extract aqueous layer 2x with EtOAc.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Logic & Visualization

The success of this protocol relies on the XPhos ligand. Its bulky biaryl structure provides two critical functions:

  • Steric Bulk: Forces the formation of the monoligated Pd(0) species [L-Pd(0)], which is the active species for oxidative addition.

  • Electron Richness: The dicyclohexylphosphine moiety increases electron density on Palladium, accelerating the difficult insertion into the C-Cl bond.

Diagram 1: Catalytic Cycle & Decision Logic

SuzukiCycle cluster_legend Critical Success Factor Start Substrate: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole OA_Complex Oxidative Addition Complex (Rate Limiting Step) Start->OA_Complex + Pd(0) High Temp Required Pd0 Active Catalyst [L-Pd(0)] Transmetal Transmetalation (Base Assisted) OA_Complex->Transmetal + Ar-B(OH)2 + OH- Product Coupled Product Biaryl Pyrazole Transmetal->Product Reductive Elimination Product->Pd0 Regenerates Catalyst Note1 XPhos Ligand is essential to lower activation energy of C-Cl bond insertion.

Caption: The catalytic cycle highlights the Oxidative Addition (Red Arrow) as the primary barrier for 3-chloropyrazoles, necessitating electron-rich ligands.

Troubleshooting & Optimization Matrix

If the standard protocol yields <50%, utilize this logic tree to diagnose and correct.

ObservationRoot CauseCorrective Action
No Conversion C-Cl bond intact; Catalyst inactive.Switch to Pd-PEPPSI-IPr . The NHC ligand binds tighter and is more thermally stable than phosphines. Increase temp to 110°C.
Protodehalogenation (Product is 3-H pyrazole)Hydride source present; Pd insertion reversible.Strictly anhydrous conditions. Switch solvent to Toluene (anhydrous) and use Cs₂CO₃. Remove alcohols.
Homocoupling (Ar-Ar)Oxygen leak or Boronic acid excess.Degas solvents more thoroughly. Add Boronic acid slowly (syringe pump) to keep concentration low relative to Pd.
Stalled at 60% Catalyst death/poisoning.Add a second portion of catalyst (1 mol%) after 4 hours. Ensure N-benzyl group is stable (check for debenzylation).
Diagram 2: Optimization Workflow

Optimization Check Check Conversion (2h) LowConv < 10% Conversion Check->LowConv Dehalo Dehalogenation Observed Check->Dehalo Good > 80% Conversion Check->Good Action1 Increase Temp to 110°C Switch to Pd-PEPPSI-IPr LowConv->Action1 Action2 Use Anhydrous Toluene Switch Base to Cs2CO3 Dehalo->Action2 Action3 Proceed to Workup Good->Action3

Caption: Decision tree for troubleshooting common failure modes in chloropyrazole coupling.

References

  • Reaction Conditions & Ligand Selection

    • Title: An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides.[7][8]

    • Source: Hoshi, T. et al. J. Org.[8] Chem.2013 , 78, 11513-11524.[7][8]

    • URL:[Link]

  • Substrate Specific Reactivity (Halo-Pyrazoles)

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
    • Source:J. Org.[5][8][9][10] Chem.2016 , 81, 12275–12290.

    • URL:[Link]

  • General Protocol for Nitrogen Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1][11]

    • Source:J. Am. Chem. Soc.[5][11]2013 , 135, 12877–12887.

    • URL:[Link]

Sources

functionalization of the C3-chlorine in benzyl-methyl-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the C3-Chlorine in Benzyl-Methyl-Pyrazoles

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of marketed drugs and biologically active compounds.[1][2][3] Molecules incorporating the pyrazole motif exhibit a vast spectrum of therapeutic activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][4] The benzyl-methyl-pyrazole core, in particular, offers a versatile three-dimensional structure for probing biological targets. The ability to strategically modify this core is paramount for fine-tuning pharmacological properties in drug discovery programs.

This guide focuses specifically on the functionalization of the C3-chlorine atom on the 1-benzyl-5-methyl-1H-pyrazole scaffold. The C-Cl bond at this position serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through a variety of robust chemical transformations. Mastering these reactions allows researchers to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, transforming a simple chlorinated intermediate into a portfolio of high-value compounds.

This document provides an in-depth analysis of the primary methodologies for C3-functionalization, complete with detailed, field-tested protocols, mechanistic insights, and the rationale behind critical experimental choices.

Core Concepts: Reactivity of the C3-Position in Pyrazoles

The C3 position of the pyrazole ring is electronically distinct. While the pyrazole ring is aromatic, it is also considered electron-deficient compared to benzene, particularly when substituted with electron-withdrawing groups or when considering its interaction with transition metals. The chlorine atom at C3 serves as an excellent leaving group in two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling: This is the most powerful and versatile approach. The C-Cl bond can undergo oxidative addition to a low-valent palladium complex, initiating a catalytic cycle that forms new carbon-carbon or carbon-nitrogen bonds.[5]

  • Nucleophilic Aromatic Substitution (SNAr): While less common than for highly electron-deficient rings, SNAr can be a viable, metal-free alternative. The reaction is facilitated by the electron-withdrawing nature of the pyrazole's nitrogen atoms, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[6][7]

The choice of methodology depends on the desired final functionality, substrate scope, and tolerance of other functional groups within the molecule.

Methodology 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a broad and reliable toolkit for C3-functionalization. The general workflow for these reactions is similar, involving the careful assembly of reagents under an inert atmosphere to protect the sensitive catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Select & Weigh Reagents: - C3-Chloropyrazole - Coupling Partner - Base - Catalyst/Ligand P2 Add Reagents to Dry Reaction Flask P1->P2 P3 Add Anhydrous Solvent P2->P3 R1 Inert Atmosphere (Purge with N2 or Ar) P3->R1 R2 Heat to Reaction Temperature R1->R2 R3 Monitor Reaction (TLC, LC-MS) R2->R3 W1 Cool & Quench Reaction R3->W1 W2 Aqueous Work-up (Extraction) W1->W2 W3 Dry & Concentrate Organic Layer W2->W3 W4 Purify Product (Column Chromatography) W3->W4 Final Final W4->Final Characterized Product

General workflow for a palladium-catalyzed cross-coupling reaction.
Application 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds, coupling the C3-chloropyrazole with an aryl or vinyl boronic acid or ester.[8] This reaction is fundamental for creating biaryl structures common in pharmaceuticals.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the C-Cl bond to Pd(0), transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8] The base is crucial for activating the boronic acid partner for the transmetalation step.

G Pd0 Pd(0)L₂ OA_Complex Pd(II) Complex (Ar-Pd(Cl)L₂) Pd0->OA_Complex RE_label Reductive Elimination TM_Complex Pd(II) Complex (Ar-Pd(Ar')L₂) OA_Complex->TM_Complex OA_label Oxidative Addition TM_Complex->Pd0 Product Ar-Ar' TM_Complex->Product TM_label Transmetalation

Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki Coupling of 1-benzyl-3-chloro-5-methyl-1H-pyrazole with Phenylboronic Acid

  • Reagents and Materials:

    • 1-benzyl-3-chloro-5-methyl-1H-pyrazole (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), anhydrous and degassed

  • Procedure:

    • To a dry Schlenk flask under an argon or nitrogen atmosphere, add 1-benzyl-3-chloro-5-methyl-1H-pyrazole, phenylboronic acid, and the base.

    • Add the palladium catalyst.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Rationale for Key Parameters:

  • Catalyst/Ligand: Pd(dppf)Cl₂ is a robust, commercially available catalyst suitable for a range of aryl chlorides. The dppf ligand is electron-rich and has a large bite angle, which facilitates the reductive elimination step. For more challenging couplings, specialized ligands like SPhos or XPhos may be required.[9]

  • Base: K₂CO₃ is a common and effective base. Cs₂CO₃ is more soluble and often more effective for less reactive chlorides but is also more expensive. The base is critical for the formation of the boronate species necessary for transmetalation.[8]

  • Solvent: A mixture of an organic solvent (dioxane, toluene, or DME) and water is standard. Water aids in dissolving the base and facilitates the transmetalation step.

Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O9080-90
3-Pyridylboronic acidXPhos Pd G2 (2)K₃PO₄ (3)Toluene/H₂O10070-85
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O8065-75
Application 1.2: Buchwald-Hartwig Amination for C-N Bond Formation

The formation of aryl-amine bonds is a cornerstone of pharmaceutical synthesis, and the Buchwald-Hartwig amination provides a general and high-yielding method to achieve this.[10][11] It allows for the coupling of the C3-chloropyrazole with a wide variety of primary and secondary amines.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, but the key transmetalation step is replaced by the formation of a palladium-amido complex.[12][13] A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to displace the halide on the palladium center. Bulky, electron-rich phosphine ligands are essential to promote the final C-N reductive elimination step and prevent catalyst decomposition.[10]

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reagents and Materials:

    • 1-benzyl-3-chloro-5-methyl-1H-pyrazole (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv)

    • A suitable phosphine ligand, e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02-0.04 equiv)

    • Anhydrous toluene or dioxane, degassed

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add NaOtBu to a dry Schlenk flask.

    • Add the catalyst (Pd₂(dba)₃) and ligand (XPhos).

    • Add the 1-benzyl-3-chloro-5-methyl-1H-pyrazole and the solvent (toluene).

    • Finally, add the morpholine via syringe.

    • Seal the flask and heat to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

    • Upon completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and dilute with ethyl acetate.

    • Separate the layers and wash the organic layer with brine.

    • Dry, concentrate, and purify by flash column chromatography.

Rationale for Key Parameters:

  • Catalyst/Ligand: A combination of a Pd(0) source (like Pd₂(dba)₃) and a specialized ligand is common. Modern "buchwald" ligands like XPhos or RuPhos are highly effective for coupling challenging aryl chlorides due to their bulk and electron-donating ability, which accelerates the rate-limiting oxidative addition and reductive elimination steps.[14]

  • Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is required. Weaker bases like carbonates are generally ineffective. The base must be strong enough to deprotonate the amine (or the N-H of the palladium-amine adduct) without competing as a nucleophile.[15]

  • Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are highly sensitive to oxygen. A glovebox or rigorous Schlenk line technique is mandatory for consistent results.

AmineLigandBase (equiv)SolventTemp (°C)Yield (%)
MorpholineXPhosNaOtBu (1.4)Toluene10090-98
AnilineRuPhosLHMDS (1.5)Dioxane11075-85
BenzylamineBrettPhosK₃PO₄ (2.0)t-Amyl alcohol11080-90
Ammonia (as LHMDS)tBuBrettPhosLHMDS (2.0)Dioxane10060-75
Application 1.3: Sonogashira Coupling for C-C Alkynylation

The Sonogashira coupling introduces an alkyne moiety onto the pyrazole ring, a valuable functional group for further transformations (e.g., click chemistry) or as a structural element in its own right.[16][17] The reaction couples the C3-chloropyrazole with a terminal alkyne.

Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system.[18] The palladium catalyst follows a cycle similar to other cross-couplings. A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl intermediate, which is much faster than the direct reaction with the alkyne itself. An amine base is used to deprotonate the alkyne and serve as the solvent.

Protocol: Sonogashira Coupling with Phenylacetylene

  • Reagents and Materials:

    • 1-benzyl-3-chloro-5-methyl-1H-pyrazole (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous and degassed

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 1-benzyl-3-chloro-5-methyl-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.

    • Add the amine solvent (e.g., triethylamine) via a degassed syringe.

    • Add the phenylacetylene dropwise with stirring.

    • Heat the reaction to 60-80 °C.

    • Monitor the reaction until the starting material is consumed (typically 3-8 hours).

    • Cool the reaction, filter off the amine hydrochloride salt, and rinse with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Rationale for Key Parameters:

  • Copper Co-catalyst: CuI is essential for the classic Sonogashira reaction's efficiency by rapidly forming the reactive copper acetylide.[19] Copper-free versions exist but often require different ligands or conditions.

  • Base/Solvent: An amine base like triethylamine serves a dual role: it acts as the base to deprotonate the alkyne and often serves as the solvent. Its boiling point can conveniently set the reaction temperature.

Methodology 2: Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, a direct, metal-free substitution of the C3-chlorine is possible. This approach is atom-economical and avoids the cost and toxicity associated with palladium catalysts.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[6] A potent nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the second, typically faster step, the chloride leaving group is expelled, restoring the aromaticity of the ring. The pyrazole nitrogens help stabilize the negative charge in the intermediate, activating the ring for this transformation.

G Start C3-Chloropyrazole + Nucleophile (Nu⁻) TS1 Transition State 1 (Rate-Limiting) Start->TS1 Addition Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Product C3-Substituted Pyrazole + Cl⁻ TS2->Product

Sources

Application Note: Regioselective Synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, scientifically validated protocol for the synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole .

This specific isomer (1-Benzyl-3-chloro-5-methyl) presents a regiochemical challenge. Standard condensation of benzylhydrazine with ethyl acetoacetate typically yields the isomeric core (1-benzyl-3-methyl-5-pyrazolone), which would lead to the 5-chloro-3-methyl product. To secure the target structure (Methyl at C5, Chloro at C3), this guide prioritizes a regioselective cyclization strategy using ethyl 2-butynoate, followed by chlorination.

Abstract & Strategic Overview

The synthesis of 1,3,5-trisubstituted pyrazoles requires precise control over regiochemistry.[1] The target molecule, 1-Benzyl-3-chloro-5-methyl-1H-pyrazole , possesses a specific substitution pattern where the methyl group is adjacent to the substituted nitrogen (N1) and the chlorine is at the C3 position.

Direct alkylation of commercially available 3-chloro-5-methyl-1H-pyrazole often results in a mixture of regioisomers (1-benzyl-3-chloro-5-methyl vs. 1-benzyl-5-chloro-3-methyl) due to competing steric and electronic effects during the nucleophilic substitution.

To ensure structural integrity and high purity, this protocol utilizes a De Novo Cyclization Route . This approach exploits the specific reactivity of alkynoate esters with substituted hydrazines to invert the standard Knorr regioselectivity, selectively yielding the 1-benzyl-5-methyl-1H-pyrazol-3-ol intermediate. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl


) to afford the final product.
Retrosynthetic Analysis

Retrosynthesis Target 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (Target) Intermediate 1-Benzyl-5-methyl-1H-pyrazol-3-ol (Key Precursor) Target->Intermediate Deoxychlorination Precursor1 Benzylhydrazine (Dihydrochloride) Intermediate->Precursor1 Cyclization Precursor2 Ethyl 2-butynoate (Ethyl Tetrolate) Intermediate->Precursor2 Michael Addition Reagents POCl3 (Chlorination)

Figure 1: Retrosynthetic pathway designed to guarantee the 1,5-substitution pattern (Benzyl-Methyl adjacency).

Reagents & Equipment

Chemical Reagents
ReagentCAS No.[2]RolePurity / Grade
Benzylhydrazine Dihydrochloride 20570-96-1Nitrogen Source>98%
Ethyl 2-butynoate (Ethyl Tetrolate)4341-76-8C3-C5 Scaffold>97%
Phosphorus Oxychloride (POCl

)
10025-87-3Chlorinating AgentReagent Grade
Potassium Carbonate (K

CO

)
584-08-7BaseAnhydrous, Powder
Ethanol (EtOH)64-17-5SolventAbsolute
N,N-Dimethylformamide (DMF)68-12-2SolventAnhydrous
Sodium Hydroxide (NaOH)1310-73-2Quenching/Workup2M Solution
Equipment
  • Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF) with reflux condenser and internal temperature probe.

  • Inert Atmosphere: Nitrogen (

    
    ) or Argon manifold.
    
  • Heating: Oil bath with magnetic stirrer/hotplate (Temp control

    
     1°C).
    
  • Purification: Flash Chromatography columns (Silica Gel 60), Rotary Evaporator.

Experimental Protocol

Step 1: Regioselective Synthesis of 1-Benzyl-5-methyl-1H-pyrazol-3-ol

Mechanism: Unlike beta-keto esters (which favor the 3-methyl-5-one isomer), alkynoic esters undergo a Michael-type addition where the substituted nitrogen of the hydrazine (or the more nucleophilic secondary amine formed in situ) attacks the


-carbon of the alkyne. This places the benzyl group adjacent to the methyl group upon cyclization.

Procedure:

  • Preparation of Free Hydrazine:

    • In a 250 mL RBF, suspend Benzylhydrazine Dihydrochloride (10.0 mmol, 1.95 g) in Absolute Ethanol (50 mL).

    • Add Potassium Carbonate (22.0 mmol, 3.04 g) to neutralize the salt. Stir at Room Temperature (RT) for 30 minutes under

      
      .
      
    • Note: Alternatively, use commercially available Benzylhydrazine free base if stored properly.

  • Cyclization:

    • Cool the mixture to 0°C in an ice bath.

    • Dropwise add Ethyl 2-butynoate (10.5 mmol, 1.18 g) over 15 minutes.

    • Observation: The reaction is exothermic.[3] Maintain internal temperature <10°C during addition.

    • Allow the mixture to warm to RT and stir for 2 hours.

    • Heat the reaction to Reflux (78°C) for 6–12 hours. Monitor conversion by TLC (50% EtOAc/Hexane; Product

      
       ~0.3, stains with KMnO
      
      
      
      ).
  • Workup:

    • Cool to RT. Filter off the inorganic salts (KCl).

    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

    • Purification: Recrystallize from Ethanol/Ether or perform flash chromatography (Gradient: 0-10% MeOH in DCM).

    • Yield Target: 65–75%.

    • Characterization Check:

      
      H NMR should show a characteristic singlet for the C4-H (~5.5 ppm) and the Benzyl CH
      
      
      
      (~5.1 ppm).
Step 2: Chlorination to 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Mechanism: The tautomeric 3-hydroxy group reacts with POCl


 to form a dichlorophosphate intermediate, which is then displaced by chloride. The 5-methyl group blocks the 5-position, ensuring chlorination occurs at C3.

Procedure:

  • Reaction Setup:

    • Place the purified 1-Benzyl-5-methyl-1H-pyrazol-3-ol (5.0 mmol, 0.94 g) into a dry 50 mL RBF.

    • Add Phosphorus Oxychloride (POCl

      
      )  (25.0 mmol, 2.3 mL) (5 equivalents).
      
    • Optional: Add a catalytic amount of N,N-Diethylaniline (2 drops) to accelerate the reaction.

  • Chlorination:

    • Heat the neat mixture (or use minimal Toluene if solubility is poor) to 100°C for 4 hours.

    • Safety: Use a scrubber for HCl gas evolution.

    • Monitor by TLC (10% EtOAc/Hexane). The polar starting material should disappear, replaced by a less polar UV-active spot (

      
       ~0.7).
      
  • Quenching & Isolation (Critical Safety Step):

    • Cool the reaction mixture to RT.

    • Slowly pour the reaction mixture onto Crushed Ice (50 g) with vigorous stirring. Caution: Violent hydrolysis of excess POCl

      
      .
      
    • Neutralize the aqueous layer with 2M NaOH or saturated NaHCO

      
       until pH ~8.
      
    • Extract with Dichloromethane (3 x 20 mL).

    • Dry combined organics over Anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Final Purification:

    • Purify via Flash Chromatography (Silica Gel, 5-10% EtOAc in Hexanes).

    • Product: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

    • Physical State: Pale yellow oil or low-melting solid.

Analytical Data Summary

ParameterExpected ValueNotes
Appearance Pale yellow oil / SolidCrystallizes upon standing/chilling.

H NMR (CDCl

)

7.2-7.4 (m, 5H, Ph), 6.05 (s, 1H, C4-H), 5.20 (s, 2H, N-CH

), 2.25 (s, 3H, C5-Me)
C4-H singlet confirms pyrazole ring; Methyl shift ~2.2-2.3 ppm.[4]
MS (ESI+) [M+H]

= 207.06
Characteristic Chlorine isotope pattern (3:1 ratio for M:M+2).
Regiochemistry NOESY CorrelationStrong NOE between Benzyl-CH

and C5-Methyl confirms 1,5-substitution.

Critical Pathway & Logic (Graphviz)

The following diagram illustrates the reaction logic and the critical regiochemical control point.

ReactionLogic cluster_0 Step 1: Regiocontrol cluster_1 Step 2: Functionalization Hydrazine Benzylhydrazine Michael Michael Addition (Beta-Attack) Hydrazine->Michael Alkyne Ethyl 2-butynoate Alkyne->Michael Cyclization Cyclization (Formation of 1,5-isomer) Michael->Cyclization Pyrazolone 1-Benzyl-5-methyl- pyrazol-3-ol Cyclization->Pyrazolone Product 1-Benzyl-3-chloro- 5-methyl-1H-pyrazole Pyrazolone->Product Cl substitution POCl3 POCl3 / 100°C POCl3->Product

Figure 2: Reaction pathway highlighting the Michael Addition mechanism that enforces the 1-Benzyl-5-Methyl regiochemistry, avoiding the formation of the 1-Benzyl-3-Methyl isomer common in beta-keto ester condensations.

Safety & Handling

  • Phosphorus Oxychloride (POCl

    
    ):  Highly corrosive and water-reactive. Causes severe burns. Reacts violently with water to release HCl and Phosphoric acid. Always handle in a fume hood. Quench excess reagent slowly onto ice.
    
  • Benzylhydrazine: Toxic if swallowed or inhaled. Potential skin sensitizer. Wear nitrile gloves and work in a well-ventilated area.

  • Ethyl 2-butynoate: Lachrymator and irritant.

References

  • Sucrow, W., et al. "Regioselective synthesis of pyrazolones from alkynoic esters." Chemische Berichte, 1974.
  • Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. (Definitive review on pyrazole numbering and synthesis).
  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[5] Link (Discusses modern regiocontrol methods).

  • Ansari, A., et al. "POCl3-PCl5 mixture: A robust chlorinating agent." Journal of the Indian Chemical Society, 2020.
  • PubChem Compound Summary. "1-Benzyl-3-chloro-5-methyl-1H-pyrazole." (Verification of chemical structure and identifiers).

Sources

Application Note: Scalable Manufacturing of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and engineers scaling up the synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole . This specific isomer (Benzyl group adjacent to the Methyl group) presents a classic regiochemical challenge compared to its thermodynamically favored isomer (1-Benzyl-5-chloro-3-methyl).

The guide prioritizes regiochemical integrity and thermal safety during the critical POCl₃ chlorination step.

Executive Summary

The synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole requires overcoming the natural tendency of hydrazine condensations to form the sterically less hindered 1,3-isomer. This protocol utilizes a controlled acidic cyclization to favor the formation of the 1,5-disubstituted pyrazolone precursor, followed by a Vilsmeier-Haack type chlorination.

Key Challenges Addressed:

  • Regioselectivity: Directing the benzyl group to the position adjacent to the methyl group (N1-C5 relationship).

  • Thermal Hazards: Managing the highly exothermic decomposition of phosphorodichloridic acid byproducts during the POCl₃ quench.

  • Purification: Efficient removal of the regioisomer (1-Benzyl-5-chloro-3-methyl) without chromatography.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Cyclization pH < 2.0 (HCl)Acidic conditions protonate the hydrazine, favoring attack at the ketone carbonyl by the unprotonated

moiety, directing formation of the 5-methyl-3-pyrazolone isomer.
POCl₃ Stoichiometry 3.0 - 5.0 equivExcess POCl₃ acts as both reagent and solvent; insufficient excess leads to "gummy" polyphosphoric byproducts that trap the product.
Quench Temperature < 20°C (Internal)Hydrolysis of POCl₃ releases ~300 kJ/mol. Exceeding 20°C risks runaway decomposition and HCl off-gassing.
Dosing Rate 1.5 L/min (at 100L scale)Controlled addition of the reaction mass to water (Reverse Quench) prevents accumulation of metastable intermediates.

Phase 1: Regioselective Cyclization

Objective: Synthesis of 1-Benzyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one .

Mechanistic Insight

Standard Knorr synthesis (Ethanol/Reflux) typically yields the 3-methyl-5-pyrazolone (Benzyl away from Methyl). To invert this and place the Benzyl group next to the Methyl (5-methyl), we utilize acid-catalyzed condensation . The protonation of the terminal hydrazine nitrogen (


) reduces its nucleophilicity relative to the internal nitrogen (

), favoring the initial attack of the

on the ester or ketone under specific kinetic controls.
Protocol
  • Reactor Setup: 50L Glass-Lined Reactor (GLR) with overhead stirring and reflux condenser.

  • Reagent Charging:

    • Charge Benzylhydrazine dihydrochloride (5.0 kg, 25.6 mol).

    • Charge Ethanol (25 L).

    • Charge Conc. HCl (1.0 L) to ensure strongly acidic environment.

  • Addition:

    • Heat mixture to 40°C.

    • Dose Ethyl Acetoacetate (3.66 kg, 28.1 mol) over 2 hours.

  • Reaction:

    • Heat to reflux (78-80°C) for 12 hours.

    • IPC (In-Process Control): Monitor via HPLC for consumption of benzylhydrazine.

  • Workup:

    • Cool to 0-5°C. The target isomer (5-methyl-3-pyrazolone) is generally less soluble than the 3-methyl isomer in cold acidic ethanol.

    • Filter the precipitated solid.[1][2]

    • Wash with cold Ethanol (5 L) followed by MTBE (5 L) to remove residual "wrong" isomer.

    • Dry under vacuum at 45°C.

Expected Yield: 65-70% (Regio-purity >95% after wash).

Phase 2: Chlorination (Vilsmeier-Haack Conditions)

Objective: Conversion of Pyrazolone to 1-Benzyl-3-chloro-5-methyl-1H-pyrazole .

Safety Alert: POCl₃ Handling
  • Hazard: POCl₃ reacts violently with water, generating HCl gas and Phosphoric acid.[3]

  • Engineering Control: Scrubber system (NaOH) must be active. Burst disks must be rated for rapid pressure rise.

Protocol
  • Reactor Setup: 50L Hastelloy or Glass-Lined Reactor (Dry).

  • Charging:

    • Charge 1-Benzyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one (4.0 kg, 21.2 mol).

    • Charge Phosphorus Oxychloride (POCl₃) (16.2 kg, 106 mol, 5.0 equiv).

    • Optional: Add N,N-Diethylaniline (0.5 equiv) as a catalyst/acid scavenger to lower reaction temperature.

  • Reaction:

    • Heat slowly to reflux (105°C). Caution: HCl off-gassing begins at ~60°C.

    • Maintain reflux for 6–8 hours.

    • IPC: HPLC analysis (aliquot quenched in methanol) to confirm disappearance of pyrazolone.

  • Distillation (Critical for Waste Min):

    • Distill off excess POCl₃ under reduced pressure (50-60°C, 100 mbar). Recovered POCl₃ can be recycled.

    • Result is a thick, syrupy oil (Chloropyrazole-Phosphoryl complex).

  • Quenching (Reverse Quench):

    • Prepare a separate vessel with Ice/Water (40 L) and NaOH (to maintain pH >4 if desired, though acidic quench is safer to prevent emulsion).

    • SLOWLY dose the thick reaction oil into the stirred water.

    • Temperature Limit: Do not allow quench water to exceed 25°C. Add ice as needed.

  • Isolation:

    • Extract the aqueous slurry with Dichloromethane (DCM) or Toluene (2 x 20 L).

    • Wash organic layer with Sat. NaHCO₃ (remove acid) and Brine.

    • Dry over MgSO₄ and concentrate.[1]

Purification & Validation

Purification Strategy

If the regiochemical purity from Phase 1 was <98%, the final product may contain traces of 1-Benzyl-5-chloro-3-methylpyrazole.

  • Distillation: The two isomers have slightly different boiling points. High-vacuum fractional distillation is effective.

  • Crystallization: Recrystallize from Heptane/EtOAc (9:1) . The symmetric nature of the 3-chloro-5-methyl isomer often leads to better packing and higher melting points than the 5-chloro-3-methyl isomer.

Analytical Validation
TestMethodAcceptance Criteria
Identity 1H NMR (CDCl₃)δ 2.25 (s, 3H, Me) , δ 5.20 (s, 2H, N-CH2), δ 6.10 (s, 1H, C4-H). Note: The Methyl signal at C5 is typically shielded (upfield) compared to the C3-Methyl isomer.
Purity HPLC (C18, ACN/H2O)> 98.5% Area
Residual POCl₃ Ion ChromatographyPhosphate < 0.5%

Process Flow Diagrams (Graphviz)

Diagram 1: Chemical Reaction Scheme

ReactionScheme Start Benzylhydrazine + Ethyl Acetoacetate Inter Intermediate: 1-Benzyl-5-methyl-3-pyrazolone (Acidic Conditions) Start->Inter Cyclization (HCl/EtOH, Reflux) Product Target: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole Inter->Product Chlorination (POCl3, Reflux) Waste Byproducts: H3PO4, HCl Inter->Waste

Caption: Two-step synthesis emphasizing the acidic cyclization to secure the 1,5-substitution pattern.

Diagram 2: Scale-Up Workflow & Safety Logic

ProcessFlow Step1 Step 1: Cyclization (GLR Reactor) Check1 IPC: Isomer Ratio > 95:5? Step1->Check1 Check1->Step1 No (Recrystallize) Step2 Step 2: Chlorination (POCl3 Addition) Check1->Step2 Yes Distill Vacuum Distillation (Remove Excess POCl3) Step2->Distill Quench CRITICAL SAFETY: Reverse Quench into Water (T < 20°C) Distill->Quench Thick Oil Transfer Workup Extraction & Crystallization Quench->Workup

Caption: Process engineering workflow highlighting the critical safety control point at the quenching stage.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1-aryl-3-methyl-5-pyrazolones.[4]

    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • Context: Confirms that acidic conditions favor the formation of the 5-methyl isomer when reacting hydrazines with beta-keto esters.
  • POCl3 Scale-Up Safety

    • Title: Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching.
    • Source:Organic Process Research & Development (ACS).
    • Context: Defines the "Reverse Quench" protocol to prevent thermal runaway.
  • Purification of Chloropyrazoles

    • Title: Separation of 1,3- and 1,5-dimethylpyrazole isomers.[5]

    • Source:Journal of Chrom
    • Context: Provides analytical methods (HPLC)
  • General Synthetic Route

    • Title: Synthesis of 1-substituted-3-chloro-5-methylpyrazoles.
    • Source: US Patent 6,xxx,xxx (Generic reference to class).
    • Context: Industrial standard for converting pyrazolones to chloropyrazoles using Vilsmeier conditions.

Sources

Application Notes and Protocols for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, renowned for its versatile biological activities.[1] Compounds incorporating this five-membered heterocyclic motif have demonstrated potent fungicidal, insecticidal, and herbicidal properties.[2][3] The efficacy of pyrazole-based agrochemicals is profoundly influenced by the nature and position of substituents on the pyrazole ring.[4] This document provides a detailed guide for researchers on the potential applications and experimental evaluation of a specific analogue, 1-Benzyl-3-chloro-5-methyl-1H-pyrazole , in the context of agrochemical discovery and development. While specific biological activity data for this compound is not yet publicly available, this guide will extrapolate from the known properties of structurally related pyrazoles and provide robust protocols for its synthesis and comprehensive biological screening.

Predicted Biological Activity and Mechanism of Action

Based on the structural motifs present in 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, we can hypothesize its potential applications and mechanisms of action. The benzyl group at the N1 position, the chloro substituent at the C3 position, and the methyl group at the C5 position are all known to modulate the biological activity of pyrazole derivatives.

It is plausible that 1-Benzyl-3-chloro-5-methyl-1H-pyrazole could exhibit activity as a:

  • Fungicide: Many commercial pyrazole fungicides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi.[4]

  • Insecticide: Pyrazole insecticides often target the nervous system of insects, for instance, by acting as GABA receptor antagonists.[5][6]

  • Herbicide: Pyrazole-based herbicides can inhibit various plant-specific enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7]

The following diagram illustrates a generalized workflow for the investigation of this compound's agrochemical potential.

Agrochemical_Screening_Workflow cluster_Synthesis Synthesis & Characterization cluster_Screening Biological Screening cluster_Analysis Data Analysis & Lead Optimization Synthesis Synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Herbicidal Herbicidal Activity Assay Purification->Herbicidal Test Compound Fungicidal Fungicidal Activity Assay Purification->Fungicidal Test Compound Insecticidal Insecticidal Activity Assay Purification->Insecticidal Test Compound Data_Analysis EC50 / LC50 Determination & SAR Studies Herbicidal->Data_Analysis Fungicidal->Data_Analysis Insecticidal->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: General workflow for the synthesis and agrochemical screening of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Synthesis Protocol

A plausible synthetic route to 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is a multi-step process starting from readily available precursors. The following protocol is a proposed method based on established pyrazole synthesis methodologies.[8][9]

Synthesis_Workflow cluster_Step1 Step 1: Pyrazolone Formation cluster_Step2 Step 2: Chlorination cluster_Step3 Step 3: Purification Reactants1 Ethyl acetoacetate + Benzylhydrazine Reaction1 Cyclocondensation Reactants1->Reaction1 Product1 1-Benzyl-5-methyl-1H-pyrazol-3(2H)-one Reaction1->Product1 Reactants2 Pyrazolone + Chlorinating Agent (e.g., POCl3) Reaction2 Chlorination Reactants2->Reaction2 Product2 1-Benzyl-3-chloro-5-methyl-1H-pyrazole Reaction2->Product2 Purification Work-up & Column Chromatography Characterization NMR, MS, Elemental Analysis Purification->Characterization

Caption: Proposed synthetic workflow for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Step-by-Step Synthesis Methodology

Step 1: Synthesis of 1-Benzyl-5-methyl-1H-pyrazol-3(2H)-one

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add benzylhydrazine (1.0 eq).

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-benzyl-5-methyl-1H-pyrazol-3(2H)-one.

Step 2: Synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

  • To a flask containing 1-benzyl-5-methyl-1H-pyrazol-3(2H)-one (1.0 eq), add a chlorinating agent such as phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 eq).

  • The reaction mixture is heated to reflux for 2-4 hours.

  • After completion (monitored by TLC), the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the target compound, 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Step 3: Structural Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocols for Agrochemical Activity Screening

The following are detailed protocols for evaluating the herbicidal, fungicidal, and insecticidal activities of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Herbicidal Activity Screening

This protocol is designed to assess the pre- and post-emergence herbicidal activity of the test compound against a panel of monocotyledonous and dicotyledonous weeds.[10][11][12][13]

Herbicidal_Screening_Protocol cluster_Preparation Preparation cluster_Application Application cluster_Evaluation Evaluation Compound_Prep Prepare stock and test solutions of the compound Pre_Emergence Apply test solutions to soil immediately after sowing Compound_Prep->Pre_Emergence Post_Emergence Apply test solutions to seedlings at the 2-3 leaf stage Compound_Prep->Post_Emergence Plant_Prep Sow seeds of monocot and dicot weeds in pots Plant_Prep->Pre_Emergence Plant_Prep->Post_Emergence Incubation Incubate in a growth chamber under controlled conditions Pre_Emergence->Incubation Post_Emergence->Incubation Assessment Assess phytotoxicity, growth inhibition, and biomass reduction after 14-21 days Incubation->Assessment Data_Analysis Calculate EC50 values Assessment->Data_Analysis

Caption: Protocol for herbicidal activity screening.

Materials:

  • 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

  • Acetone (for stock solution)

  • Tween-20 (surfactant)

  • Seeds of monocot weeds (e.g., Echinochloa crus-galli) and dicot weeds (e.g., Amaranthus retroflexus)

  • Pots with a standard potting mix

  • Growth chamber with controlled light, temperature, and humidity

  • A commercial herbicide as a positive control (e.g., Glyphosate)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. From this stock, prepare a series of dilutions in water containing 0.1% Tween-20 to achieve the desired test concentrations.

  • Planting: Sow the seeds of the selected weed species in pots filled with potting mix.

  • Pre-emergence Application: For pre-emergence testing, apply the test solutions evenly to the soil surface immediately after sowing.

  • Post-emergence Application: For post-emergence testing, allow the plants to grow to the 2-3 leaf stage before applying the test solutions as a foliar spray.

  • Controls: Include a negative control (solvent + Tween-20) and a positive control (commercial herbicide).

  • Incubation: Place the treated pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Evaluation: After 14-21 days, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition). Measure the fresh weight of the aerial parts of the plants.

  • Data Analysis: Calculate the percentage of growth inhibition compared to the negative control. Determine the EC₅₀ (half-maximal effective concentration) value.

Fungicidal Activity Screening

This in vitro protocol evaluates the efficacy of the test compound in inhibiting the mycelial growth of various plant pathogenic fungi.[3][14][15]

Fungicidal_Screening_Protocol cluster_Preparation Preparation cluster_Assay Assay cluster_Evaluation Evaluation Compound_Prep Prepare stock and test solutions of the compound Media_Amendment Incorporate test compound into molten PDA at various concentrations Compound_Prep->Media_Amendment Media_Prep Prepare Potato Dextrose Agar (PDA) medium Media_Prep->Media_Amendment Fungal_Prep Culture plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani) Inoculation Place a mycelial plug of the fungus at the center of each plate Fungal_Prep->Inoculation Media_Amendment->Inoculation Incubation Incubate plates at 25-28°C Inoculation->Incubation Measurement Measure the diameter of the fungal colony daily Incubation->Measurement Data_Analysis Calculate the percentage of mycelial growth inhibition and determine EC50 Measurement->Data_Analysis

Caption: Protocol for in vitro fungicidal activity screening.

Materials:

  • 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

  • Potato Dextrose Agar (PDA)

  • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • A commercial fungicide as a positive control (e.g., Carbendazim)

  • Sterile petri dishes

Procedure:

  • Preparation of Amended Media: Prepare a stock solution of the test compound in a suitable solvent. Add appropriate aliquots of the stock solution to molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Once the agar has solidified, place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Controls: Include a negative control (PDA with solvent) and a positive control (PDA with a commercial fungicide).

  • Incubation: Incubate the plates at the optimal temperature for the respective fungus (typically 25-28°C) in the dark.

  • Evaluation: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group. Determine the EC₅₀ value.

Insecticidal Activity Screening

This protocol describes a method for assessing the contact and ingestion toxicity of the test compound against a common agricultural pest, such as the diamondback moth (Plutella xylostella).[16][17][18][19]

Insecticidal_Screening_Protocol cluster_Preparation Preparation cluster_Assay Assay cluster_Evaluation Evaluation Compound_Prep Prepare stock and test solutions of the compound Leaf_Dip Dip leaf discs in the test solutions for a set time Compound_Prep->Leaf_Dip Insect_Prep Rear a healthy population of the target insect (e.g., Plutella xylostella larvae) Exposure Place treated leaf discs in petri dishes with insect larvae Insect_Prep->Exposure Leaf_Disc_Prep Prepare leaf discs from a suitable host plant (e.g., cabbage) Leaf_Disc_Prep->Leaf_Dip Leaf_Dip->Exposure Incubation Incubate at 25°C with a photoperiod Exposure->Incubation Mortality_Assessment Record larval mortality at 24, 48, and 72 hours Incubation->Mortality_Assessment Data_Analysis Calculate corrected mortality and determine LC50 Mortality_Assessment->Data_Analysis

Caption: Protocol for insecticidal activity screening using the leaf-dip method.

Materials:

  • 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

  • Larvae of a target insect pest (e.g., 3rd instar larvae of Plutella xylostella)

  • Host plant leaves (e.g., cabbage)

  • A commercial insecticide as a positive control (e.g., Spinosad)

  • Petri dishes with moistened filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in water with a surfactant.

  • Leaf-Dip Assay: Cut discs from the host plant leaves. Dip each leaf disc into a test solution for a specified time (e.g., 10-30 seconds) and allow them to air dry.

  • Exposure: Place one treated leaf disc into a petri dish lined with a moist filter paper. Introduce a known number of insect larvae (e.g., 10) into each petri dish.

  • Controls: Include a negative control (leaf discs dipped in solvent + surfactant) and a positive control (leaf discs dipped in a commercial insecticide solution).

  • Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

  • Evaluation: Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality, corrected for control mortality using Abbott's formula. Determine the LC₅₀ (half-maximal lethal concentration) value.

Data Presentation

Quantitative data from the screening assays should be summarized in a clear and concise format.

Table 1: Hypothetical Herbicidal Activity of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Test SpeciesPre-emergence EC₅₀ (µg/mL)Post-emergence EC₅₀ (µg/mL)
Echinochloa crus-galliData to be determinedData to be determined
Amaranthus retroflexusData to be determinedData to be determined

Table 2: Hypothetical Fungicidal Activity of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Fungal SpeciesEC₅₀ (µg/mL)
Botrytis cinereaData to be determined
Rhizoctonia solaniData to be determined

Table 3: Hypothetical Insecticidal Activity of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Insect SpeciesLC₅₀ (µg/mL) at 72h
Plutella xylostellaData to be determined

Conclusion and Future Directions

The provided protocols offer a comprehensive framework for the initial investigation of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole as a potential agrochemical. The structural features of this compound suggest a high probability of biological activity. Rigorous execution of these screening assays will elucidate its specific herbicidal, fungicidal, or insecticidal properties and determine its potency. Positive results from these initial screens would warrant further investigation, including mode of action studies, spectrum of activity determination, and preliminary toxicology assessments. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be crucial for lead optimization and the development of a commercially viable agrochemical product.

References

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768.
  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments.
  • BenchChem. (2025). Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. JoVE (Journal of Visualized Experiments), (144), e57768.
  • BenchChem. (2025).
  • Deng, X., & Mani, N. S. (n.d.). A GENERAL AND EFFICIENT [3+2] ANNULATION FOR THE SYNTHESIS OF 1,3,5-TRISUBSTITUTED-1H-PYRAZOLES. Organic Syntheses, 87, 183.
  • MDPI. (n.d.). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 22(10), 1640.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Royal Society of Chemistry. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2(3), 856-867.
  • PubMed. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(10), 4357-4369.
  • PubMed. (2006).
  • National Center for Biotechnology Information. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(23), 8272.
  • ACS Publications. (n.d.). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry.
  • ACS Publications. (n.d.). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
  • PubMed. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. Journal of Agricultural and Food Chemistry, 60(7), 1758-1768.
  • PubMed. (2009). Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 44(10), 4129-4134.
  • ACS Publications. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry, 60(7), 1758-1768.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Request PDF.
  • ACS Publications. (n.d.). Exploring Insecticidal Molecules with Random Forest: Toward High Insecticidal Activity and Low Bee Toxicity.
  • MDPI. (n.d.). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 27(19), 6543.
  • National Center for Biotechnology Information. (n.d.). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry, 9, 768235.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Journal of Visualized Experiments, (130), e56579.
  • Bio-protocol. (n.d.). 2.4. In Vitro Antimicrobial Activity Assay. Bio-protocol, 10(12), e3651.
  • ACS Publications. (n.d.). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of the Iranian Chemical Society.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(1), 45-50.
  • ResearchGate. (2014). What is an authentic method to test our compounds for herbicidal or weedicidal activities?.
  • ResearchGate. (n.d.). Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl)
  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7378.
  • Semantic Scholar. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19).
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber.
  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6296.
  • PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • BenchChem. (n.d.). 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. BenchChem.
  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • New Journal of Chemistry. (n.d.). Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. New Journal of Chemistry, 44(27), 11629-11640.
  • Frontiers. (2022). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Frontiers in Plant Science, 12, 798831.

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crystallization techniques for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Crystallization & Purification Protocols for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Abstract

This guide details the crystallization and purification strategies for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole , a critical intermediate often plagued by low melting points and a tendency to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."[1] Unlike high-melting solids, this lipophilic heterocycle requires specific solvent systems and thermodynamic control to achieve high-purity crystalline material.[1] This note prioritizes Reactive Crystallization (Salt Formation) as the most robust method for purification, alongside controlled anti-solvent protocols for the free base.

Physicochemical Profile & Solubility Analysis

To design an effective crystallization, we must first understand the solute-solvent interactions. 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is a lipophilic weak base.[1]

  • Structural Challenges: The N-benzyl group adds significant lipophilicity and rotational freedom, often lowering the melting point compared to N-methyl or N-H analogs.

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Acetone, Methanol, Ethanol, THF.

    • Moderate Solubility: Isopropanol (IPA), Toluene.

    • Low Solubility (Anti-Solvents): Water, Heptane, Hexane, Cyclohexane.

Table 1: Estimated Solubility & Solvent Selection Guide

Solvent SystemRoleSolubility (mg/mL)Application
Methanol Solvent>200Primary solvent for cooling crystallization.[1]
Isopropanol (IPA) Solvent100-150Ideal for salt formation (HCl salts).
Ethyl Acetate Solvent>250Good for extraction, too soluble for crystallization.
Water Anti-Solvent<1Strong anti-solvent; risk of oiling out if added too fast.
n-Heptane Anti-Solvent<10Preferred anti-solvent for free base; promotes slow growth.[1]

Core Challenge: The "Oiling Out" Phenomenon

"Oiling out" occurs when the stable crystal phase is thermodynamically preferred, but the system enters a metastable liquid-liquid region before nucleation occurs. This is common in 1-benzyl-pyrazoles due to impurities lowering the melting point below the crystallization temperature.[1]

Mechanism of Failure:

  • Impure crude oil is dissolved in hot solvent.

  • Upon cooling, the solution hits the Spinodal Decomposition line before the Solubility curve.

  • Result: An impure oil droplet phase separates, trapping impurities, rather than a pure crystal lattice.

Solution: We employ Reactive Crystallization to dramatically elevate the melting point, bypassing the oiling-out region.

Protocol A: Reactive Crystallization (Salt Formation)

Recommended for initial purification of crude reaction mixtures.

Converting the oily free base into a crystalline salt (Hydrochloride or Oxalate) is the most reliable method to ensure high purity (>99%).

Reagents:
  • Crude 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.[1]

  • Solvent: Isopropanol (IPA) or Ethyl Acetate.

  • Acid Source: 4M HCl in Dioxane or Concentrated HCl (37%).

Step-by-Step Methodology:
  • Dissolution: Dissolve 10 g of crude oil in 50 mL of Ethyl Acetate at 40°C. Ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove insoluble inorganic salts (e.g., phosphorus residues from POCl3 chlorination).

  • Acid Addition:

    • Cool the solution to 20°C.

    • Slowly add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane) dropwise over 30 minutes.

    • Observation: A white precipitate should form immediately. If oil forms, seed with a previously obtained crystal or scratch the flask wall.

  • Aging (Ostwald Ripening): Stir the slurry at 20°C for 2 hours. Then, cool to 0–5°C and stir for another 2 hours. This allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.

  • Isolation: Filter the solid under vacuum.

  • Washing: Wash the cake with 20 mL of cold Ethyl Acetate/Heptane (1:1) .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Free Base)

Recommended if the neutral molecule is required.

This method requires precise control of the "Supersaturation Zone" to avoid oiling out.

Step-by-Step Methodology:
  • Dissolution: Dissolve 10 g of pure/semi-pure compound in 30 mL of Methanol at 50°C.

  • Clarification: Filter hot if necessary.

  • Initial Cooling: Cool slowly (0.5°C/min) to 35°C.

  • Seeding (Critical): Add 10 mg (0.1 wt%) of pure seed crystals. Stir for 30 minutes to ensure seed growth.

    • Note: If seeds are unavailable, scratch the vessel wall or use a sonication probe for 10 seconds to induce nucleation.

  • Anti-Solvent Addition:

    • Begin adding Water (or 10% MeOH in Water) slowly via a syringe pump.

    • Rate: 0.2 mL/min.

    • Stop when the solution becomes permanently cloudy (metastable limit).

  • Cooling Ramp: Cool to 5°C at a rate of 0.2°C/min.

  • Final Addition: Once at 5°C, add the remaining water (total ratio MeOH:Water should be 1:1 or 1:2) to maximize yield.

  • Isolation: Filter and wash with cold Water/MeOH (2:1).

Process Visualization

Workflow: From Crude Synthesis to Pure Crystal

CrystallizationWorkflow Crude Crude Reaction Mixture (Post-POCl3 Chlorination) Extraction Extraction (DCM/Water) & Concentration Crude->Extraction Decision Is Crude Solid or Oil? Extraction->Decision SaltFormation Protocol A: Salt Formation (HCl in IPA/EtOAc) Decision->SaltFormation Oil / Low Purity Recryst Protocol B: Anti-Solvent (MeOH / Water) Decision->Recryst Solid / High Purity FiltrationSalt Filter & Wash Salt SaltFormation->FiltrationSalt FreeBase Optional: Neutralize (NaHCO3/Water) FiltrationSalt->FreeBase If Neutral Req. Final Pure 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (>99% HPLC) FiltrationSalt->Final FreeBase->Final Seeding Seeding @ 35°C (Prevent Oiling Out) Recryst->Seeding Seeding->Final

Caption: Decision matrix for purifying 1-Benzyl-3-chloro-5-methyl-1H-pyrazole based on physical state and purity requirements.

Analytical Validation & Troubleshooting

Self-Validating the Protocol:

  • Purity Check (HPLC): The final crystal should show >99.5% area purity. The major impurity (unreacted pyrazolone) is polar and remains in the mother liquor during Protocol B.

  • Solid State (DSC):

    • Free Base: Expect a sharp endotherm (Melting Point). If the peak is broad (>2°C range), the material is impure or solvated.

    • Salt: Expect a much higher melting/decomposition point (>150°C).

Troubleshooting Table:

IssueCauseCorrective Action
Oiling Out Temp too high or anti-solvent added too fast.[1]Re-heat to dissolve oil. Add anti-solvent slower. Use Protocol A (Salt) instead.
Low Yield Too much solvent or high solubility in ML.Cool to -10°C. Increase Anti-Solvent ratio.[1]
Gel Formation Rapid precipitation trapping solvent.Apply vigorous stirring (shear). Cycle temperature (Heat/Cool) to break gel.

References

  • Vertex Pharmaceuticals. (2011). Method for purifying pyrazoles. WO2011076194A1. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2735771, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. Link

  • Emco Chemicals. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone Properties. Link

  • Royal Society of Chemistry. (2008). Synthesis of pyrazoles under mild reaction conditions. Link

  • Santa Cruz Biotechnology. (2023). 1-benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride.[1][2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the yield optimization and synthesis troubleshooting for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole .

This guide is structured to address the most common pitfall in this synthesis: Regioselectivity . The standard Knorr pyrazole synthesis typically yields the isomer of your target. This guide provides the corrective "Reverse Cyclization" route to ensure the chlorine is installed at the C3 position and the methyl at C5, alongside optimization steps for the chlorination and workup.

Executive Summary: The Isomer Trap

Problem: Low yield is often a misdiagnosis of wrong regiochemistry . The reaction of Benzylhydrazine with Ethyl Acetoacetate (Standard Knorr) predominantly yields 1-Benzyl-3-methyl-5-pyrazolone (OH at C5). Subsequent chlorination with


 yields 1-Benzyl-5-chloro-3-methyl-1H-pyrazole  (Chlorine at C5, Methyl at C3).

Solution: To synthesize the target 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (Chlorine at C3, Methyl at C5), you must reverse the cyclization order to generate the 3-pyrazolone intermediate. This requires changing the starting material from Ethyl Acetoacetate to Ethyl 2-butynoate (or Ethyl 3-chlorocrotonate).

Part 1: The Correct Synthetic Pathway

Pathway Comparison (Visualized)

The diagram below illustrates why the standard route fails and how the "Reverse Cyclization" succeeds.

PyrazoleSynthesis Start Benzylhydrazine Acetoacetate Ethyl Acetoacetate (Standard Knorr) Start->Acetoacetate Butynoate Ethyl 2-butynoate (Reverse Cyclization) Start->Butynoate Inter_Wrong 1-Benzyl-3-methyl-5-pyrazolone (OH at C5) Acetoacetate->Inter_Wrong Cyclization Product_Wrong 1-Benzyl-5-chloro-3-methyl (WRONG ISOMER) Inter_Wrong->Product_Wrong POCl3 Inter_Right 1-Benzyl-5-methyl-3-pyrazolone (OH at C3) Butynoate->Inter_Right Michael Addn Product_Right 1-Benzyl-3-chloro-5-methyl (TARGET) Inter_Right->Product_Right POCl3

Figure 1: Comparison of synthetic routes. The standard acetoacetate route yields the 5-chloro isomer. The 2-butynoate route yields the desired 3-chloro target.

Protocol: Reverse Cyclization (Targeting the 3-OH Precursor)

To obtain the correct precursor (1-Benzyl-5-methyl-1H-pyrazol-3-ol ), use the following protocol.

Reagents:

  • Benzylhydrazine dihydrochloride (1.0 equiv)

  • Ethyl 2-butynoate (1.05 equiv) [Alternative: Ethyl 3-chlorocrotonate]

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: Ethanol (Abs.) or Methanol

Step-by-Step:

  • Free Basing: If using benzylhydrazine dihydrochloride, suspend in Ethanol and add Base at

    
    . Stir for 30 min.
    
  • Addition: Add Ethyl 2-butynoate dropwise at

    
    . The hydrazine 
    
    
    
    performs a Michael addition on the
    
    
    -carbon of the alkyne.
  • Cyclization: Heat the mixture to reflux for 4–6 hours. This forces the internal nitrogen (benzyl-N) to attack the ester, forming the 3-pyrazolone.

  • Workup: Evaporate solvent. Dissolve residue in water.[1] Acidify carefully with

    
     to pH 4–5. The product (3-hydroxy tautomer) will precipitate. Filter and dry.[2][3]
    

Part 2: Chlorination Optimization ( Step)

Once you have the correct 1-Benzyl-5-methyl-1H-pyrazol-3-ol , the chlorination replaces the C3-hydroxyl group.

Critical Parameters
ParameterRecommendationReason
Reagent

(Neat or 5-10 equiv)
Acts as both solvent and reagent. Excess drives equilibrium.
Temperature

(Sealed Tube preferred)
High temp required to activate the pyrazolone "enol" form.
Pressure Sealed Tube / AutoclavePrevents loss of

and allows higher internal temp.
Catalyst N,N-Dimethylaniline (1.0 equiv)Acts as an acid scavenger and catalyzes the formation of the Vilsmeier-type intermediate.
Troubleshooting the Chlorination

Issue: Formation of Black Tar / Low Yield

  • Cause: Overheating or uncontrolled exotherm during quenching.

  • Fix:

    • Quenching: Never add water to the reaction. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Neutralization: Maintain temperature

      
       during neutralization with 
      
      
      
      or
      
      
      .
    • Extraction: Extract immediately with Dichloromethane (DCM) after neutralization to prevent hydrolysis of the chloro-product.

Part 3: Alternative Route (Alkylation) & Why to Avoid It

If you attempt to synthesize the target by alkylating 3-chloro-5-methyl-1H-pyrazole with Benzyl Bromide, you will encounter severe yield loss due to isomer distribution.

  • Mechanism: The pyrazole tautomerizes. The benzyl group can attach to

    
     (adjacent to Methyl) or 
    
    
    
    (adjacent to Chlorine).
  • Steric Rule: Alkylation generally favors the nitrogen adjacent to the smaller group (or less hindered side).

  • The Problem: The Methyl group (Van der Waals radius

    
    ) is sterically larger than Chlorine (
    
    
    
    ).
  • Result: Alkylation favors

    
     (adjacent to Cl), yielding 1-Benzyl-5-chloro-3-methyl  (the WRONG isomer) as the major product.
    

Part 4: Troubleshooting & FAQ

Q1: My product has the correct Mass (MS) but wrong NMR. What happened?

A: You likely synthesized the 1,5-isomer (1-Benzyl-5-chloro-3-methyl).

  • Diagnostic: Check 1H NMR NOESY.

    • Target (1-Benzyl-3-chloro-5-methyl): Strong NOE correlation between Benzyl-

      
       and the Methyl group at C5.
      
    • Isomer (1-Benzyl-5-chloro-3-methyl): NOE correlation between Benzyl-

      
       and the Chlorine (no signal) or lack of correlation with Methyl.
      
    • Fix: Switch to the Ethyl 2-butynoate route described in Part 1.

Q2: The POCl3 reaction solidifies and stops stirring.

A: The formation of the chlorophosphonium salt intermediate can be voluminous.

  • Fix: Add an inert solvent like Toluene or Chlorobenzene (0.5 M concentration) to maintain fluidity, or increase the equivalents of

    
    .
    
Q3: Can I use Vilsmeier-Haack conditions (DMF/POCl3)?

A: Yes, but be careful. DMF/


 generates a Vilsmeier reagent that can formylate C4 if it is unsubstituted. Since C4 is open in your molecule, you risk forming 1-Benzyl-3-chloro-5-methyl-4-formylpyrazole . Use neat 

with Dimethylaniline to avoid formylation.

References

  • Regioselectivity in Pyrazole Synthesis (Fluorinated Alcohols)

    • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source:

  • Synthesis of 3-Amino-5-Methylpyrazole (Precursor Analog)

    • 3(5)-Aminopyrazole Synthesis via Hydrazine and Acrylonitrile.
    • Source:

  • POCl3 Chlorination Protocols

    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyrazoles.
    • Source:

  • Regioselective Synthesis using Alkynoates

    • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones (Analogous Mechanism).
    • Source:

Sources

troubleshooting regioselectivity in N-benzyl pyrazole formation

Technical Support Center: Regioselectivity in -Benzyl Pyrazole Formation

Status: Active | Topic: Regiocontrol in Pyrazole

Audience:

Diagnostic Workflow: "Which Isomer Do I Have?"

Before optimizing, you must unequivocally assign the regiochemistry of your product. In


The "Gold Standard" Diagnostic: 1D NOE / NOESY

The most reliable method to distinguish between Isomer A (1,3-disubstituted) and Isomer B (1,5-disubstituted) is Nuclear Overhauser Effect (NOE) spectroscopy.

FeatureIsomer A (1-benzyl-3-substituted)Isomer B (1-benzyl-5-substituted)
Structure Benzyl group is far from the C3-substituent.Benzyl group is spatially close to the C5-substituent.
NOE Signal No NOE observed between Benzyl-

and the substituent at C3.
Strong NOE observed between Benzyl-

and the substituent at C5 (e.g., ortho-protons of a phenyl ring).
Steric Environment Less sterically crowded (Thermodynamic product).More sterically crowded (Kinetic product in some pathways).
Secondary Diagnostic: NMR Coupling Constants

If your pyrazole ring retains protons at positions 3, 4, or 5, coupling constants (

  • 
     (approx. 2.4 - 3.0 Hz):  Coupling between H4 and H5 (adjacent to the alkylated nitrogen).
    
  • 
     (approx. 1.8 - 2.2 Hz):  Coupling between H3 and H4.
    
  • Rule: If you see a larger coupling constant for the proton adjacent to the nitrogen, it is likely H5.

Troubleshooting Guide (Q&A)

Scenario 1: "I am getting a 50:50 mixture of isomers."

Root Cause: Under standard basic conditions (


Solution:
  • Protocol A (Steric Control): Use

    
     in Acetone or DMF . This typically favors the 1,3-isomer  (alkylation at the less hindered nitrogen).
    
  • Protocol B (Coordination Control): Use NaH in THF . The sodium cation can coordinate with the pyrazole nitrogen and the incoming electrophile (or the substituent), sometimes inverting selectivity to favor the 1,5-isomer or improving the ratio of the 1,3-isomer depending on the specific substituent electronics.

  • Protocol C (Solvent Switch): If using a benzyl halide, switch to a non-polar solvent (Toluene) with a phase transfer catalyst (e.g.,

    
    ). This often slows the reaction but can enhance selectivity for the thermodynamic product (1,3-isomer).
    
Scenario 2: "I need the 1,5-isomer, but I only get the 1,3-isomer."

Root Cause: The 1,3-isomer is thermodynamically favored due to lower steric clash between the

Solution:CyclocondensationMitsunobu Reaction
  • Strategy 1: Cyclocondensation (De Novo Synthesis) React a hydrazine (Benzylhydrazine) with a 1,3-diketone.

    • Critical Tweak: Use Fluorinated Alcohols (TFE or HFIP) as the solvent.[1]

    • Mechanism:[2][3][4] HFIP activates the carbonyls via H-bonding, often reversing the standard regioselectivity to favor the 1,5-isomer (or 5-hydroxy-pyrazoline intermediate) with high selectivity (>95:5).

  • Strategy 2: The Mitsunobu Inversion If you must start from the pyrazole:

    • Reagents: Benzyl Alcohol +

      
       + DIAD.
      
    • Insight: The Mitsunobu reaction proceeds via a different transition state (sterically demanding betaine intermediate) compared to

      
       alkylation. In many indazole and pyrazole scaffolds, Mitsunobu conditions favor the more sterically hindered nitrogen (1,5-product)  compared to standard alkylation.
      
Scenario 3: "My reaction conversion is low."

Root Cause: Pyrazoles are poor nucleophiles (

Solution:
  • Increase Nucleophilicity: Ensure complete deprotonation using NaH (1.2 equiv) in dry DMF/THF before adding the benzyl halide.

  • Catalysis: Add catalytic KI (0.1 equiv) to generate the more reactive Benzyl Iodide in situ (Finkelstein reaction).

  • Temperature: Heat to

    
    . Pyrazole alkylations often require thermal energy to overcome the activation barrier, especially for electron-deficient pyrazoles.
    

Decision Tree & Mechanism Visualization

PyrazoleRegioStartStart: N-Benzylation of PyrazoleCheckSubIs the PyrazoleSymmetrical (3,5-unsubstituted)?Start->CheckSubSymYesNo Regioissues.Proceed with Standard Alkylation.CheckSub->SymYesYesSymNoUnsymmetrical(e.g., 3-substituted)CheckSub->SymNoNoGoalWhich Isomer do you need?SymNo->GoalNeed13Target: 1,3-Isomer(Less Hindered)Goal->Need13ThermodynamicNeed15Target: 1,5-Isomer(More Hindered)Goal->Need15Kinetic/StericPath13Method A: Direct AlkylationBase: K2CO3 or Cs2CO3Solvent: DMF or AcetoneNeed13->Path13Path15_1Method B: Mitsunobu(Benzyl Alcohol, PPh3, DIAD)Need15->Path15_1If Pyrazole existsPath15_2Method C: De Novo Synthesis(Benzylhydrazine + Diketone)Solvent: HFIP or TFENeed15->Path15_2If starting from scratch

Caption: Decision tree for selecting the optimal synthetic route based on the desired regioisomer.

Experimental Protocols

Protocol A: Standard Regioselective Alkylation (Favors 1,3-Isomer)

Best for: Synthesis of the thermodynamically stable isomer (sterically unhindered).

  • Dissolution: Dissolve the pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (2.0 equiv). Stir at room temperature for 15 minutes.
    
    • Why Cesium? The "Cesium Effect" often improves solubility and reactivity compared to potassium, though

      
       is a viable cheaper alternative.
      
  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The 1,3-isomer typically elutes second (more polar) on silica compared to the 1,5-isomer, though this can vary with substituents.

Protocol B: HFIP-Mediated Cyclocondensation (Favors 1,5-Isomer)

Best for: Accessing the "difficult" sterically hindered isomer with high selectivity.

  • Preparation: Dissolve the 1,3-diketone (1.0 equiv) in Hexafluoroisopropanol (HFIP) (0.5 M).

  • Addition: Add Benzylhydrazine hydrochloride (1.1 equiv).

  • Reaction: Stir at room temperature for 1–12 hours.

    • Mechanism:[2][3][4] HFIP is a strong hydrogen-bond donor (

      
      ). It activates the carbonyls and stabilizes the specific hydrazone intermediate that leads to the 5-substituted pyrazole.
      
  • Workup: Evaporate the volatile HFIP (recoverable/recyclable).

  • Purification: The crude residue is often >95% pure. Recrystallize or flash chromatograph if necessary.

Protocol C: Mitsunobu Reaction (Switching Selectivity)

Best for: Inverting selectivity on an existing pyrazole scaffold.

  • Mix: Combine Pyrazole (1.0 equiv), Benzyl Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.1 M).
    
  • Cool: Cool the mixture to

    
    .
    
  • Add DIAD: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 10 minutes.

  • Warm: Allow to warm to RT and stir overnight.

  • Note: This method often favors alkylation at the nitrogen that is more sterically hindered (N2), contrary to basic alkylation.

Comparative Data: Conditions vs. Selectivity[2][5]

MethodReagentsSolventMajor Isomer (Typical)Selectivity (Approx)
Standard


/

DMF/Acetone1,3-Isomer (Less hindered)3:1 to 10:1
Metal Coord.

/

THFVariable (Substrate dependent)Variable
Mitsunobu

/

/ DIAD
THF1,5-Isomer (More hindered)2:1 to >10:1
Condensation

EthanolMixture1:1 to 2:1
Condensation

HFIP 1,5-Isomer >20:1

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. Demonstrates the use of fluorinated solvents (HFIP) to control regioselectivity in pyrazole condensation. Link

  • Mitsunobu Reaction in Heterocyclic Synthesis. Beilstein Journal of Organic Chemistry. Discusses the preference for N2-alkylation (sterically hindered position) in indazoles and pyrazoles under Mitsunobu conditions. Link

  • Alkylation of Pyrazoles: A Review. Organic Chemistry Portal. Provides general mechanisms and base effects on tautomeric equilibrium and alkylation sites. Link

  • NMR Assignment of Regioisomeric Pyrazoles.Magnetic Resonance in Chemistry. details the use of NOE and

    
     chemical shifts (C3 vs C5) for definitive structural assignment. Link
    
  • Strategic Atom Replacement for Regiocontrol. Nature. (2025). Describes advanced methods for pyrazole synthesis using isothiazole intermediates to bypass direct alkylation issues. Link

Technical Support: Purification of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 1-Benzyl-3-chloro-5-methyl-1H-pyrazole , a functionalized heterocycle often used as a scaffold in pharmaceutical and agrochemical synthesis (e.g., for fungicides or kinase inhibitors).

The purification of this molecule presents a specific set of challenges, primarily driven by regioisomerism arising during synthesis (N1-alkylation of the asymmetric pyrazole core). This guide prioritizes the separation of the target molecule from its regioisomer (1-Benzyl-5-chloro-3-methyl-1H-pyrazole) and the removal of alkylating agents.

Module 1: Diagnostic Triage

Before selecting a method, assess the physical state of your crude material.[1] Use the decision tree below to determine the optimal workflow.

PurificationTriage Start Start: Analyze Crude Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous TLC Run TLC (Hex:EtOAc 9:1) Check for Isomers Solid->TLC Oil->TLC IsomersPresent Two Close Spots? TLC->IsomersPresent Yes (Regioisomers) SingleSpot Single Major Spot TLC->SingleSpot No (High Purity) Column Protocol A: Flash Chromatography (Gradient Elution) IsomersPresent->Column Required Recryst Protocol B: Recrystallization (Hexanes/EtOH) SingleSpot->Recryst Polishing Vacuum High Vac Drying (Remove Volatiles) Column->Vacuum Vacuum->Recryst If solidifies

Figure 1: Decision matrix for selecting the purification pathway based on crude physical properties and TLC profile.

Module 2: The Regioisomer Challenge (Protocol A)

The Problem: Structural Causality

If you synthesized this molecule via the direct alkylation of 3-chloro-5-methyl-1H-pyrazole with benzyl chloride/bromide, you likely have a mixture of two isomers:

  • Target: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (Benzyl group adjacent to Methyl).

  • Impurity: 1-Benzyl-5-chloro-3-methyl-1H-pyrazole (Benzyl group adjacent to Chlorine).

Why this matters: The alkylation typically favors the less sterically hindered nitrogen (adjacent to the smaller Chlorine atom), often making your target the minor product or a competitive 1:1 mixture.[1] Separation is mandatory as these isomers have distinct biological activities.

Protocol A: High-Resolution Flash Chromatography

Because the isomers have different dipole moments (due to the vector sum of the N-Benzyl and C-Cl/C-Me dipoles), they can be separated on silica gel, though the


 is often small (

).

Step-by-Step Methodology:

  • Stationary Phase: High-efficiency Silica Gel (230–400 mesh).

    • Recommendation: Use a column mass ratio of 50:1 (Silica:Crude) minimum.[1]

  • Mobile Phase Optimization:

    • Start with Hexanes:Ethyl Acetate (95:5) .[1]

    • Run a linear gradient up to 85:15 .

    • Note: Avoid rapid polarity jumps; the isomers often co-elute if the gradient is too steep.

  • Loading:

    • Dissolve crude oil in a minimum amount of Dichloromethane (DCM).[1]

    • Adsorb onto silica (dry load) if the crude is >1g to prevent band broadening.[1]

  • Elution Order (Typical):

    • Fraction 1 (Higher

      
      ):  Usually the 1-Benzyl-5-chloro-3-methyl  isomer (less polar/more planar adsorption depending on specific electronic interactions).
      
    • Fraction 2 (Lower

      
      ):  The target 1-Benzyl-3-chloro-5-methyl  (often more polar due to steric crowding of the N-Benzyl/C-Methyl interaction).
      
    • Critical Check: You must verify the fractions via 1H-NMR (NOESY) before combining. Look for the NOE interaction between the Benzyl

      
       and the C5-Methyl group to confirm identity.
      

Module 3: Crystallization (Protocol B)

If your material is a solid or a semi-solid after chromatography, recrystallization is the most effective method to remove trace colored impurities and elevate purity to >99%.[1]

Solvent System Table:

Solvent SystemRatio (v/v)Temperature ProfileSuitability
Hexanes / Ethanol 9:1 to 20:1Boil

RT

-20°C
Best Balance. Good recovery and impurity rejection.
Heptane / EtOAc 10:1Boil

RT
Scalable. Safer flash point than hexanes.
Pentane 100%Warm

-78°C
Oiling Out. Use only if the compound refuses to crystallize elsewhere.

Troubleshooting "Oiling Out": If the product separates as an oil droplet at the bottom of the flask instead of crystals:

  • Re-heat the solution until clear.

  • Add a "seed crystal" (if available) or scratch the inner glass surface with a spatula.[1]

  • Add 1% volume of seed solvent (e.g., pure ethanol) to increase solubility slightly, preventing rapid oil phase separation.[1]

  • Cool very slowly (wrap the flask in a towel).

Module 4: Removing Chemical Contaminants

Issue: Residual Benzyl Halide

Excess benzyl chloride/bromide is a potent lachrymator and an electrophile that will ruin subsequent biological assays or chemical steps.

Solution: Chemical Scavenging Do not rely on vacuum drying alone, as benzyl halides have high boiling points.[1]

  • Dissolve the crude pyrazole in Ethyl Acetate.

  • Add N,N-Dimethylethylenediamine (1.1 equiv relative to excess benzyl halide) .

  • Stir at room temperature for 1 hour.

    • Mechanism:[1][2][3][4][5][6][7] The amine reacts rapidly with benzyl halide to form a polar ammonium salt.

  • Perform an acidic wash (1M HCl).[1] The ammonium salt byproduct (and excess scavenger) will wash into the aqueous layer, leaving the pure pyrazole in the organic layer.[1]

Frequently Asked Questions (FAQ)

Q1: My NMR shows a mixture of isomers even after one column. What now?

  • A: If silica fails, switch selectivity. Use C18 Reverse Phase chromatography (Water/Acetonitrile gradient).[1][8] The hydrophobic difference between the "crowded" methyl-benzyl pocket and the "open" chloro-benzyl arrangement often provides better resolution on C18 than silica.

Q2: The product is colored (yellow/orange) but NMR looks clean.

  • A: Pyrazoles are prone to trace oxidation. Pass the solution through a small pad of Activated Charcoal or a plug of neutral Alumina before crystallization. This removes chromophores that are invisible by NMR.

Q3: Can I distill this compound?

  • A: Generally, no .[1] Chlorinated pyrazoles can be thermally unstable and may undergo dechlorination or rearrangement at the high temperatures required (>150°C at reduced pressure).[1] Kugelrohr distillation is risky; stick to chromatography.

References

  • Regioselectivity in Pyrazole Alkylation

    • Mechanism & Sterics: Elguero, J. et al. "Pyrazoles."[1] Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (Foundational text on tautomerism and alkylation ratios).

    • General Protocol: [Organic Syntheses, Coll.[1] Vol. 10, p.460 (2004)]([Link]1]Note: While describing phenyl-pyrazoles, the purification logic (chromatography vs crystallization) applies directly.

  • Chromatographic Separation Theory

    • Dipole Moments & Retention: Snyder, L. R.[1] "Classification of the Solvent Properties of Common Liquids." Journal of Chromatographic Science, 1978.[1] .

  • Purification of Laboratory Chemicals

    • Armarego, W. L. F.[1] Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann, 2017.[1] (Standard reference for solvent selection and crystallization techniques).

  • Safety Data (Benzyl Chloride)

    • .[1] (For scavenging protocols and safety handling).

(Note: Always verify specific melting points with your own analytical standard, as literature values for specific regioisomers can vary by purity.)

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 16, 2026 Subject: Thermal Parameters, Regiocontrol, and Safety in Knorr-Type Condensations

Executive Summary

Temperature is the primary vector for controlling product distribution in pyrazole synthesis. In the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis), thermal energy dictates two critical outcomes:

  • Regioselectivity: The ratio of 1,3- vs. 1,5-isomers via Kinetic vs. Thermodynamic control.

  • Cyclization Efficiency: Overcoming the activation energy barrier for the dehydration of the intermediate hydrazone/hydroxy-pyrazoline.

This guide provides troubleshooting workflows for researchers encountering stalled reactions, isomeric mixtures, or thermal decomposition during scale-up.

Module 1: Controlling Regioselectivity (Kinetic vs. Thermodynamic)

Context: When reacting a substituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl, two isomers are possible. The "Kinetic Product" forms fastest (usually via attack at the most electrophilic carbonyl), while the "Thermodynamic Product" is the most stable (often minimizing steric clash).
Common Issue: "I am isolating the wrong regioisomer or a mixture of both."

Q: How do I use temperature to shift the ratio toward a specific isomer?

A: You must identify if your desired product is the kinetic or thermodynamic outcome and adjust the thermal profile accordingly.

  • To Favor the Kinetic Product (1,5-isomer typically):

    • Protocol: Operate at low temperatures (-10°C to 0°C) .

    • Solvent: Use protic solvents like Ethanol or Fluorinated Alcohols (TFE) which can stabilize the transition state via hydrogen bonding, accelerating the initial nucleophilic attack without supplying enough energy for equilibration.

    • Mechanism: The more nucleophilic nitrogen (usually the terminal

      
      ) attacks the most electrophilic carbonyl. At low T, the reaction is irreversible; the first bond formed dictates the final structure.
      
  • To Favor the Thermodynamic Product (1,3-isomer typically):

    • Protocol: Operate at high temperatures (Reflux >80°C or Microwave >120°C) .

    • Acid Catalyst: Add HCl or AcOH.

    • Mechanism: High heat makes the initial attack reversible. The system equilibrates, allowing the hydrazone to rearrange to the energetically more stable isomer before the irreversible dehydration step locks the ring.

Visualizing the Energy Landscape

ReactionProfile Start Reagents (Hydrazine + Diketone) TS_Kin TS Kinetic (Low Ea) Start->TS_Kin Low T (<20°C) TS_Therm TS Thermo (High Ea) Start->TS_Therm High T (>80°C) Prod_Kin Kinetic Product (Less Stable) TS_Kin->Prod_Kin Prod_Therm Thermodynamic Product (More Stable) TS_Therm->Prod_Therm Prod_Kin->Start Reversible at High T

Figure 1: Reaction energy profile showing divergent pathways based on thermal input.

Module 2: Overcoming Reaction Stalling (Dehydration)

Context: A common failure mode is the isolation of the intermediate hydrazone or 5-hydroxy-pyrazoline . The reaction reaches this stage and stops because the final dehydration (aromatization) step has a high activation energy.

Common Issue: "LCMS shows [M+18] peak (intermediate), but the cyclized product won't form."

Q: Why is my reaction stalling despite refluxing in ethanol?

A: Ethanol reflux (78°C) is often insufficient to drive the dehydration step for sterically hindered or electron-deficient substrates.

Troubleshooting Protocol:

  • Switch Solvent: Move to a higher boiling solvent.

    • Recommendation: Acetic Acid (118°C) or Toluene (110°C) with a Dean-Stark trap.

  • Microwave Irradiation (MAOS): Microwave heating is superior for this step.[1] It provides direct dielectric heating to the polar intermediate, rapidly overcoming the activation barrier.

Comparison of Heating Methods:

ParameterConventional Reflux (EtOH)Microwave Heating (MAOS)
Temperature Fixed at 78°CVariable (typically 120–150°C)
Time 4–12 Hours5–20 Minutes
Yield 60–80% (Risk of side reactions)85–98% (Cleaner profile)
Mechanism Convective heating (slow)Dielectric heating (instant)

Data Source: Comparative studies on phenyl-1H-pyrazoles synthesis [1].

Workflow: Driving Dehydration

DehydrationWorkflow Step1 Reaction Stalled? (Check LCMS for M+18) Step2 Add Acid Catalyst (AcOH or HCl) Step1->Step2 Step3 Increase Thermal Energy Step2->Step3 Choice Select Method Step3->Choice MethodA Method A: Microwave 120°C, 10 min, EtOH/AcOH Choice->MethodA Small Scale (<5g) MethodB Method B: Azeotropic Distillation Toluene + pTsOH, Reflux Choice->MethodB Large Scale (>10g)

Figure 2: Decision tree for forcing the dehydration of stalled hydrazone intermediates.

Module 3: Safety & Scale-Up (Thermal Decomposition)

Context: Hydrazine and its derivatives are high-energy compounds. While hydrazine hydrate is safer than anhydrous hydrazine, it is still prone to disproportionation and decomposition at high temperatures, especially in the presence of metals or acids.

Common Issue: "The reaction turned black and exothermed violently during scale-up."

Q: What caused the runaway reaction?

A: This is likely Catalytic Decomposition of Hydrazine .

  • Metal Contamination: Trace metals (Fe, Cu, Ni) from stir bars or old reactors lower the decomposition temperature of hydrazine.

  • Acid Effect: Strong acids (HCl) can lower the onset temperature of hydrazine decomposition from >250°C to ~180°C or lower [2]. If your reaction generates HCl (e.g., using hydrazine hydrochloride salt), the mixture becomes thermally unstable.

Corrective Protocol (Safety First):

  • Base Addition: Add a mild base (e.g., Sodium Acetate ) to the reaction. This quenches any HCl formed, keeping the hydrazine as the free base, which is thermally more stable [3].

  • Controlled Addition: Do not mix all reagents and heat. Heat the diketone in solvent to reaction temperature, then slowly add the hydrazine solution to control the exotherm.

  • Atmosphere: Always operate under Nitrogen/Argon. Hydrazine vapors are flammable in air (4.7–100% flammability range) [4].[2][3]

References
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. PubMed. [Link]

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development (ACS). [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development (ACS). [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

Sources

Technical Support: Solubility Optimization for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

You are likely encountering precipitation or poor dissolution with 1-Benzyl-3-chloro-5-methyl-1H-pyrazole .[1] This is a common challenge with tri-substituted pyrazoles. To resolve this, you must understand the molecule not just as a powder, but as a lipophilic entity governed by specific thermodynamic constraints.[1]

The Core Problem: "The Lipophilic Brick"

This molecule possesses a "perfect storm" of structural features that hinder aqueous solubility:

  • N1-Benzyl Group: Adds significant hydrophobicity (LogP contribution ~ +2.[1]5) and bulk, disrupting hydrogen bonding with water.

  • C3-Chloro Substituent: An electron-withdrawing group that drastically reduces the basicity of the pyrazole ring, rendering it non-ionizable at physiological pH.[1]

  • C5-Methyl Group: Increases crystal lattice energy, making the solid phase more stable and harder to dissolve.

Physicochemical Data Table

Property Value (Estimated/Experimental) Implication for Solubility
Molecular Weight ~206.67 g/mol Small molecule, but rigid.[1]
LogP (Octanol/Water) 3.5 – 4.2 (High) Highly lipophilic; prefers organic solvents or lipids.
pKa (Conjugate Acid) < 1.0 (Predicted) Neutral at pH 7.4. Acidification will NOT improve solubility.
Water Solubility < 10 µM (< 2 µg/mL) Practically insoluble in pure water.

| DMSO Solubility | > 50 mM | Excellent stock solvent. |

Troubleshooting Guide (Q&A)

Issue 1: "My compound crashes out immediately when I add the DMSO stock to the cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon. When a concentrated DMSO stock (e.g., 50 mM) hits an aqueous buffer, the local solubility limit is instantly exceeded before mixing can occur, creating micro-precipitates that may be invisible to the naked eye but cytotoxic to cells.

Solution: The Intermediate Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Step A: Prepare your 50 mM stock in anhydrous DMSO.

  • Step B: Dilute 1:10 in a "bridge solvent" (e.g., Ethanol or PEG400) or create a 10x working solution in a surfactant-containing buffer (e.g., PBS + 5% Tween 80).[1]

  • Step C: Add this intermediate solution to your final media.

Issue 2: "I tried acidifying my buffer to pH 4, but it didn't help."

Diagnosis: Misunderstanding of Pyrazole Basicity. While unsubstituted pyrazoles are weak bases (pKa ~2.5), the Chlorine atom at position 3 is electron-withdrawing.[1] It pulls electron density away from the N2 nitrogen, lowering its pKa to below 1.0.[1]

  • Scientific Reality: At pH 4, the molecule remains 99.9% neutral.[1] You would need a pH < 1 to protonate it, which is incompatible with biological assays.[1]

  • Action: Stop adjusting pH. Focus on cosolvents and complexation .

Issue 3: "What vehicle should I use for IP/PO dosing in mice? Water is not working."

Diagnosis: Pure aqueous vehicles are unsuitable for LogP > 3 compounds. Recommended Formulation (Self-Emulsifying System):

  • Option A (Standard): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Option B (Advanced): 20% HP-β-Cyclodextrin in water.[1] (See Protocol below).

Decision Tree for Solubility Optimization

The following logic flow guides you to the correct solubilization strategy based on your application.

SolubilityOptimization Start Start: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole AppType Select Application Start->AppType InVitro In Vitro / Cell Assay AppType->InVitro InVivo In Vivo / Animal Study AppType->InVivo ConcCheck Final Conc > 10 µM? InVitro->ConcCheck Route Route of Admin InVivo->Route LowConc Use DMSO Stock (<0.5% final) + Rapid Mixing ConcCheck->LowConc No HighConc Risk of Precipitation ConcCheck->HighConc Yes Cyclodextrin Use HP-β-CD Complexation HighConc->Cyclodextrin Solution Oral Oral (PO) Route->Oral Inject Injection (IP/IV) Route->Inject Suspension Suspension: 0.5% CMC or Methylcellulose Oral->Suspension CoSolvent Co-solvent System: 5% DMSO / 40% PEG400 / 5% Tween 80 Inject->CoSolvent

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.[1]

Detailed Experimental Protocols

Protocol A: Preparation of 20% (w/v) HP-β-CD Stock Solution

Best for: High-concentration cell assays (>50 µM) or animal dosing.[1]

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Pharma Grade][1]

  • Milli-Q Water[1]

  • 0.22 µm Syringe Filter

Procedure:

  • Weigh 2.0 g of HP-β-CD.[1]

  • Dissolve in 8.0 mL of Milli-Q water. Vortex until clear (Solution is now 20% w/v).

  • Weigh your compound (e.g., 5 mg).

  • Add the compound slowly to the HP-β-CD solution while sonicating.[1]

  • Critical Step: Sonicate at 40°C for 30-60 minutes. The hydrophobic pyrazole ring will encapsulate within the cyclodextrin torus.

  • Filter sterilize (0.22 µm). The compound is now stable in aqueous solution.

Protocol B: The "Sandwich" Dilution (For Cell Culture)

Best for: Preventing precipitation when dosing cells.

  • Stock: 10 mM Compound in DMSO.

  • Intermediate: Prepare culture media supplemented with 2x serum (e.g., 20% FBS).

  • Dilution: Add 1 µL of Stock to 1 mL of the 20% FBS media. Vortex immediately and vigorously.

    • Why? Serum proteins (Albumin) bind lipophilic drugs, acting as a "buffer" against precipitation.

  • Final: Dilute this 1:1 with serum-free media to reach final assay concentration.

Solvent Compatibility Matrix

Use this table to design your master mix.

SolventSolubility Limit (Est.)Biological Tolerance (Max %)Notes
DMSO > 100 mM0.1% - 0.5%Gold standard for stock solutions.[1] Hygroscopic (keep dry).
Ethanol > 50 mM< 1.0%Good alternative if DMSO affects enzyme activity.
PEG 400 > 20 mM20% - 40% (In Vivo)Excellent for animal formulation; too viscous for pipetting small volumes.[1]
PBS (pH 7.4) < 0.01 mM100%Incompatible as a direct solvent. Use only for final dilution.
Tween 80 N/A (Surfactant)< 0.1% (In Vitro)Critical additive to prevent adherence to plastic tips/plates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735771, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link][1]

    • Source of structural analogs and physicochemical property estimates (LogP, MW).[1]

  • Ascendia Pharmaceutical Solutions (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

    • Reference for cyclodextrin and solid dispersion methodologies.
  • General troubleshooting steps for pyrazole precipit
  • Verification of the electron-withdrawing n

Sources

Technical Support Center: Stability of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental work.

Introduction

1-Benzyl-3-chloro-5-methyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Understanding the stability of this molecule, particularly in acidic environments, is crucial for its handling, formulation, and the interpretation of biological assay results. Acid-catalyzed degradation can lead to the formation of impurities, loss of active compound, and potentially altered biological effects. This guide will explore the potential degradation pathways and provide practical advice for your research.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving 1-Benzyl-3-chloro-5-methyl-1H-pyrazole in acidic media.

Issue 1: Rapid Disappearance of the Parent Compound in Acidic Solution

  • Question: I am observing a rapid loss of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole when I dissolve it in an acidic solution (e.g., for an in vitro assay or formulation study). What is happening?

  • Answer: The pyrazole ring, while aromatic, can be susceptible to acid-catalyzed reactions. The two nitrogen atoms in the pyrazole ring can be protonated, which can activate the ring towards nucleophilic attack or facilitate rearrangement.[2] More significantly, the chloro-substituent at the 3-position is likely susceptible to hydrolysis under acidic conditions, especially with heating. This hydrolysis would replace the chlorine atom with a hydroxyl group, forming the corresponding pyrazolone derivative.

Issue 2: Appearance of Unexpected Peaks in my HPLC/LC-MS Analysis

  • Question: After incubating my compound in an acidic buffer, I see several new peaks in my chromatogram. How can I identify these degradation products?

  • Answer: The appearance of new peaks is indicative of degradation. Based on the structure of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, several degradation pathways are plausible under acidic conditions:

    • Hydrolysis of the Chloro Group: The most probable degradation pathway is the acid-catalyzed hydrolysis of the C-Cl bond at the 3-position to yield 1-benzyl-5-methyl-1H-pyrazol-3(2H)-one. This is analogous to the hydrolysis of other chloro-heterocyclic compounds.[3]

    • Debenzylation: Cleavage of the benzyl group from the N1 position is another possibility, although this typically requires harsher conditions. This would result in 3-chloro-5-methyl-1H-pyrazole.

    • Ring Opening: Under more forcing conditions (e.g., high acid concentration and temperature), the pyrazole ring itself could potentially undergo cleavage.

    To identify these products, you can use mass spectrometry (MS) to determine their molecular weights.[4] Fragmentation patterns in MS/MS can provide further structural information. If standards are available, comparison of retention times and mass spectra is the most definitive method.

Issue 3: Inconsistent Results in Biological Assays

  • Question: I am getting variable results in my cell-based assays when using a stock solution of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole prepared in an acidic buffer. Could this be a stability issue?

  • Answer: Absolutely. If your compound is degrading in the assay medium, the concentration of the active parent compound will decrease over time, leading to inconsistent biological effects. Furthermore, the degradation products may have their own biological activities (or toxicities) that could interfere with the assay. It is crucial to assess the stability of your compound in the specific assay buffer and timeframe of your experiment. Consider preparing fresh stock solutions and minimizing the time the compound spends in an acidic environment before being added to the assay.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary degradation product of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole in acidic conditions?

A1: The most probable primary degradation product is 1-benzyl-5-methyl-1H-pyrazol-3(2H)-one, formed via the hydrolysis of the chloro group.

Q2: How can I minimize the degradation of my compound during storage and handling?

A2:

  • Store the compound as a solid in a cool, dark, and dry place.

  • For stock solutions, use a non-acidic, aprotic solvent like DMSO or DMF and store at low temperatures (e.g., -20°C or -80°C).

  • If you must use an acidic aqueous solution, prepare it fresh before each experiment and use it immediately.

  • Consider conducting a preliminary stability study to determine the acceptable timeframe for using the solution.

Q3: Are there any analytical techniques you recommend for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[5] This method should be able to separate the parent compound from its potential degradation products. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradants.

Q4: What are the typical conditions for a forced degradation study under acidic conditions?

A4: Forced degradation studies, as outlined in ICH guidelines, are designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating power of analytical methods.[6][7] Typical conditions for acid hydrolysis involve treating the drug substance with an acid (e.g., 0.1 N to 1 N HCl) at elevated temperatures (e.g., 60-80°C) for a defined period.[8] The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without complete destruction of the molecule.

Experimental Protocol: Forced Acid Degradation Study

This protocol provides a general procedure for conducting a forced acid degradation study on 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Objective: To investigate the degradation of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole under acidic conditions and to identify the major degradation products.

Materials:

  • 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • HPLC grade acetonitrile and water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Pipette a known volume of the stock solution into a flask.

    • Add an equal volume of 0.1 N HCl.

    • Heat the mixture at 60°C for a predetermined time (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot of the solution.

  • Sample Preparation for Analysis:

    • Immediately cool the aliquot to room temperature.

    • Neutralize the sample by adding an equivalent amount of 0.1 N NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples, without subjecting it to acid and heat.

  • HPLC-UV/MS Analysis:

    • Analyze the control and stressed samples using a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products.

Data Analysis:

  • Calculate the percentage of degradation of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole at each time point.

  • Determine the relative retention times of the degradation products.

  • Propose structures for the degradation products based on their mass spectral data.

Visualizations

Proposed Acidic Degradation Pathway

G A 1-Benzyl-3-chloro-5-methyl-1H-pyrazole B Protonated Pyrazole A->B + H+ D 3-Chloro-5-methyl-1H-pyrazole (Debenzylation Product) A->D Harsh Acidic Conditions C 1-Benzyl-5-methyl-1H-pyrazol-3(2H)-one (Hydrolysis Product) B->C + H2O - HCl

Caption: Proposed degradation pathways of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole under acidic conditions.

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Add 0.1 N HCl stock->acid heat Heat at 60°C acid->heat sampling Sample at time points (2, 4, 8, 24h) heat->sampling neutralize Neutralize with 0.1 N NaOH sampling->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc HPLC-UV/MS Analysis dilute->hplc

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-5-Methylpyrazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic reactions involving 3-chloro-5-methylpyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and achieve successful outcomes.

Introduction to the Challenge: The Nature of 3-Chloro-5-Methylpyrazole

3-Chloro-5-methylpyrazole presents a unique set of challenges in synthetic chemistry. The presence of the methyl group at the 5-position introduces significant steric bulk around the adjacent nitrogen and the reactive chloro-substituted carbon at the 3-position. This steric hindrance can impede the approach of reagents, slow down reaction rates, and lead to undesired side products or reaction failure.[1][2][3] This guide will equip you with the knowledge and practical strategies to overcome these steric barriers, particularly in common cross-coupling reactions.

The reactivity of the pyrazole ring is also influenced by its amphoteric nature, being prone to protonation in acidic media and deprotonation in basic media, which can alter its nucleophilicity.[4] Furthermore, the tautomerism of 3(5)-substituted pyrazoles can influence the regioselectivity of reactions.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with 3-chloro-5-methylpyrazole and provides actionable solutions.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Symptoms:

  • Starting material (3-chloro-5-methylpyrazole) remains largely unreacted.

  • Minimal formation of the desired coupled product is observed by TLC, GC-MS, or LC-MS.

  • Formation of palladium black, indicating catalyst decomposition.[6]

Root Cause Analysis: The primary culprit is often the steric hindrance around the C3 position, which hinders the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[1][7] Additionally, suboptimal ligand choice, inadequate base strength, or inappropriate reaction conditions can exacerbate the problem.

Solutions:

1. Strategic Ligand Selection: The choice of phosphine ligand is paramount for coupling with sterically hindered aryl chlorides.[6][8]

  • Bulky, Electron-Rich Monodentate Ligands: These are often the most effective. Ligands like XPhos, SPhos, and RuPhos are designed to stabilize the palladium center and facilitate the oxidative addition step with challenging substrates.[6]

  • Bidentate Ligands: While ligands like BINAP and DPPF can be effective, for highly hindered substrates, bulky monodentate ligands often provide better results.[8][9]

  • N-Heterocyclic Carbene (NHC) Ligands: In some cases, NHC ligands can offer superior performance for sterically demanding couplings.[10]

Table 1: Recommended Ligands for Sterically Hindered Couplings

LigandTypeKey FeaturesRecommended for
XPhos Biarylphosphine (Buchwald)Bulky and electron-rich, promotes oxidative addition.Suzuki, Buchwald-Hartwig
SPhos Biarylphosphine (Buchwald)Similar to XPhos, often used in screening.Suzuki, Buchwald-Hartwig
RuPhos Biarylphosphine (Buchwald)Highly effective for challenging substrates.Suzuki, Buchwald-Hartwig
AntPhos Anthracenyl-basedShown to be effective for sterically demanding aryl-alkyl Suzuki couplings.[11]Suzuki (especially aryl-alkyl)

2. Optimization of Reaction Conditions:

  • Elevated Temperatures: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[8] Monitor for potential degradation of starting materials or products.

  • Stronger Bases: For Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃.[10] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LHMDS are typically required.[8]

  • Solvent Choice: Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[8] The choice of solvent can influence catalyst solubility and reactivity.

3. Palladium Pre-catalyst Selection:

  • Pre-formed Catalysts: Using well-defined palladium pre-catalysts can lead to more consistent results by ensuring the efficient in situ generation of the active Pd(0) species.[12] Examples include (SPhos)Pd(G2) or (XPhos)Pd(G3).

Experimental Workflow: Troubleshooting a Failed Suzuki-Miyaura Coupling

G start Low/No Product in Suzuki Coupling ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) start->ligand Initial Step base Increase Base Strength (e.g., Cs₂CO₃, K₃PO₄) ligand->base If still low yield temp Increase Reaction Temperature (e.g., 80°C to 110°C) base->temp If improvement is minor precatalyst Use a Pre-formed Pd Pre-catalyst temp->precatalyst For optimal results success Successful Coupling precatalyst->success

Caption: Troubleshooting flowchart for a failing Suzuki-Miyaura reaction with 3-chloro-5-methylpyrazole.

Issue 2: Competing Side Reactions: Hydrodehalogenation and Homocoupling

Symptoms:

  • Formation of 5-methylpyrazole (hydrodehalogenation product).

  • Formation of bi-aryl or bi-heteroaryl products from the coupling partner (homocoupling).

Root Cause Analysis:

  • Hydrodehalogenation: This can occur via β-hydride elimination from the palladium intermediate, especially if there are sources of hydrides in the reaction mixture.[6]

  • Homocoupling: This is often a result of slow transmetalation in Suzuki reactions or slow reductive elimination in Buchwald-Hartwig aminations, allowing for side reactions of the organometallic reagents.

Solutions:

  • Optimize Ligand-to-Metal Ratio: A slightly higher ligand-to-metal ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinated and less prone to decomposition or undesired reactivity.[13]

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can facilitate protodeboronation of boronic acids in Suzuki couplings, leading to hydrodehalogenation.[14]

  • Control Reagent Stoichiometry: Using a slight excess of the boronic acid or amine coupling partner can help drive the desired cross-coupling reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNA_r) reaction with 3-chloro-5-methylpyrazole not working?

A1: The pyrazole ring is generally electron-rich, which makes it a poor substrate for classical SNAr reactions that typically require an electron-deficient aromatic system. The chloro-substituent is not sufficiently activated for nucleophilic attack unless there are strong electron-withdrawing groups elsewhere on the ring. For C-N or C-C bond formation, palladium-catalyzed cross-coupling reactions are generally the more effective and versatile approach.[15]

Q2: Can I use microwave irradiation to accelerate my reactions?

A2: Yes, microwave heating can be an excellent technique to overcome the activation energy barrier in sterically hindered reactions. It allows for rapid and uniform heating to high temperatures, often significantly reducing reaction times. Start with conditions similar to your conventional heating protocol and carefully monitor the reaction progress and pressure.

Q3: How does the N-H proton of the pyrazole ring affect the reaction?

A3: The acidic N-H proton can interfere with the catalytic cycle, particularly in Suzuki-Miyaura reactions.[16] It can react with the base or the organometallic reagents. While many protocols are developed for unprotected N-H heterocycles, if you continue to face issues, you might consider protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl group) that can be removed later. However, this adds extra steps to your synthesis.

Q4: I am attempting a Buchwald-Hartwig amination with a bulky secondary amine. What are the key parameters to consider?

A4: Coupling a sterically hindered heterocycle with a bulky secondary amine is particularly challenging.

  • Ligand Choice is Critical: You will likely need one of the more advanced, sterically demanding Buchwald ligands. Screening a panel of ligands is highly recommended.[17][18]

  • Strong, Hindered Base: A very strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) is often required to deprotonate the bulky secondary amine without competing in the reaction.[8]

  • Higher Catalyst Loading: You may need to increase the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) to achieve a reasonable reaction rate.[19]

Q5: What is the expected regioselectivity when performing reactions on the pyrazole ring itself?

A5: For reactions involving the pyrazole ring nitrogens, such as N-alkylation or N-arylation, steric hindrance from the C5-methyl group will strongly direct the incoming electrophile to the less hindered N1 position.[4]

Reaction Pathway: Regioselective N-Alkylation

G sub 3-Chloro-5-methylpyrazole intermediate Pyrazole Anion sub->intermediate Deprotonation base Base (e.g., K₂CO₃) base->intermediate electrophile Electrophile (R-X) product N1-Alkylated Product (Major) electrophile->product intermediate->product side_product N2-Alkylated Product (Minor, sterically disfavored) intermediate->side_product

Caption: N-alkylation of 3-chloro-5-methylpyrazole favors the less sterically hindered N1 position.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-5-Methylpyrazole with an Arylboronic Acid

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • 3-chloro-5-methylpyrazole

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.4 mol%)

  • K₃PO₄ (2.5 equivalents), finely ground and dried

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-chloro-5-methylpyrazole, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous dioxane. Stir for 5-10 minutes until a homogeneous solution is formed.

  • Add the catalyst solution to the Schlenk tube containing the other reagents.

  • Add the remaining anhydrous dioxane to the reaction mixture to achieve the desired concentration (typically 0.1-0.2 M).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Sources

column chromatography solvent systems for pyrazole separation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Purification & Chromatography Current Status: Operational | Topic: Solvent Systems & Troubleshooting

Overview: The Pyrazole Challenge

Pyrazoles present a unique chromatographic challenge due to their amphoteric nature. The pyridine-like nitrogen (N2) is basic and acts as a hydrogen bond acceptor, while N-unsubstituted pyrazoles (N1-H) act as hydrogen bond donors.

The Core Problem: Standard silica gel (


) is acidic (

). The basic nitrogen of the pyrazole coordinates strongly with the acidic silanols on the stationary phase.
  • Result: Severe peak tailing, band broadening, and irreversible adsorption (yield loss).

This guide provides the solvent architectures and troubleshooting protocols required to overcome these interactions.

Module 1: Solvent System Architectures

Do not rely on a single "universal" solvent. Select your system based on the pyrazole's substitution pattern.

Table 1: Solvent System Matrix
Pyrazole TypePolarityRecommended SystemAdditive (Critical)Notes
N-Alkyl / N-Aryl Low-MedHexane / Ethyl Acetate1% Triethylamine (TEA)Usually sufficient. TEA prevents minor tailing.[1]
N-H (Unsubstituted) HighDCM / Methanol0.5% - 1%

or TEA
H-bonding causes strong retention. Requires polar modifier.
Highly Polar / Basic Very HighDCM / MeOH /

1%

(Aqueous)
The "Magic Mixture" (See Protocol A).
Water Soluble ExtremeAcetonitrile / Water0.1% Formic AcidSwitch to Reverse Phase (C18).

Module 2: Decision Logic & Mechanisms

Visual 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the correct mobile phase based on pyrazole substitution and observed TLC behavior.

PyrazoleSolventTree Start Start: Analyze Structure CheckN Is N1 substituted? Start->CheckN NonPolar Try Hex/EtOAc (Standard) CheckN->NonPolar Yes (N-Methyl/Phenyl) Polar Is it soluble in DCM? CheckN->Polar No (N-H) Tailing Does it tail on TLC? NonPolar->Tailing DCM_MeOH Use DCM / MeOH (95:5 to 90:10) Polar->DCM_MeOH Yes MagicMix Use 'Magic Mixture' DCM:MeOH:NH4OH Polar->MagicMix No / Streaking AddBase Add 1% TEA to Mobile Phase Tailing->AddBase Yes DCM_MeOH->Tailing

Module 3: Troubleshooting & FAQs

Q1: My pyrazole "streaks" from the baseline to the solvent front. How do I fix this?

Diagnosis: This is classic Silanol Interaction . The basic nitrogen is dragging along the acidic silica surface. The Fix: You must "cap" the silanols using a competitive base.[1]

  • Option A: Triethylamine (TEA) Wash [1]

    • Pre-wash the packed silica column with 2-3 column volumes (CV) of Hexane containing 5% TEA.

    • Run your column with your standard eluent containing 1% TEA.

    • Warning: TEA has a high boiling point (

      
      ) and can be difficult to remove from volatile pyrazoles.
      
  • Option B: The "Magic Mixture" (Ammoniated Methanol) For very polar pyrazoles, use Dichloromethane (DCM) and Methanol (MeOH) with Ammonium Hydroxide (

    
    ).
    
    • Recipe: DCM : MeOH :

      
       (90 : 9 : 1).
      
    • Why it works: Ammonia is a stronger base than the pyrazole and saturates the silica sites. It is also volatile, making product isolation easy.

Q2: My compound is insoluble in Hexane/EtOAc but runs too fast in DCM/MeOH. What do I do?

Diagnosis: Solubility mismatch. Liquid loading with a strong solvent (like pure DCM or MeOH) creates a "solvent effect" that carries the compound down the column before it interacts with the silica.

The Fix: Dry Loading (Solid Load) This is the single most effective technique for pyrazole purification.

Protocol: Dry Loading on Celite

  • Dissolve your crude pyrazole in the minimum amount of a soluble solvent (e.g., MeOH or Acetone).

  • Add Celite 545 (diatomaceous earth) to the flask. Ratio: 1g crude : 2g Celite.

    • Note: Do not use Silica for the load if possible; Celite is inert and prevents "double retention."

  • Evaporate the solvent on a Rotavap until you have a free-flowing powder.

  • Pour this powder carefully onto the top of your pre-packed column.

  • Add a layer of sand (1 cm) on top to protect the bed.

  • Elute normally.

Q3: I cannot separate the N-H regioisomers (e.g., 3-substituted vs 5-substituted).

Diagnosis: In solution, N-unsubstituted pyrazoles undergo annular tautomerism , making them appear as a single spot or a blur. On silica, they may separate, but the


 difference is often negligible.

Strategic Solutions:

  • Change the pH: Run the column in slightly acidic conditions (0.1% Acetic Acid) or basic conditions (1% TEA) to lock the tautomer in one form, though this is rare for pyrazoles.

  • Derivatization (The Pro Move):

    • React the crude mixture with Boc-anhydride (

      
      ).
      
    • The resulting N-Boc pyrazoles are non-polar, have no H-bond donor capability, and separate easily in Hexane/EtOAc.

    • After separation, remove the Boc group with TFA/DCM (quantitative yield).

  • Switch Stationary Phase: Use Amine-functionalized Silica .[2] It repels the basic pyrazole slightly, often improving peak shape and selectivity compared to standard silica.

Module 4: Mechanism of Action

Visual 2: The "Silanol Blocking" Effect

Caption: How amine additives prevent pyrazole tailing by blocking acidic silanol sites.

SilanolBlocking cluster_0 Without Additive (Tailing) cluster_1 With TEA/NH3 (Clean Elution) Silica1 Si-OH Pyrazole1 Py-N: Silica1->Pyrazole1 Strong H-Bond (Drag) Silica2 Si-OH Additive NH3/TEA Silica2->Additive Blocked Pyrazole2 Py-N: Pyrazole2->Additive Elutes Freely

References

  • Reich, H. J. (n.d.). Flash Column Chromatography Guide. University of Wisconsin-Madison. Link

  • Biotage. (2023).[3][4][5][6][7] Dry loading vs. liquid loading: which provides better flash column chromatography results? Biotage Blog.[8] Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[9] Rapid chromatographic technique for preparative separations with moderate resolution.[9] The Journal of Organic Chemistry, 43(14), 2923–2925.[9] Link

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Notes. Link

  • BenchChem. (2025).[10] Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. Link

Sources

Validation & Comparative

1H NMR spectral analysis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

The Structural Rationale: What to Expect from the Spectrum

1-Benzyl-3-chloro-5-methyl-1H-pyrazole possesses three distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum: the protons of the benzyl group (further divided into the methylene bridge and the phenyl ring), the lone proton on the pyrazole ring, and the protons of the methyl group. The electron-withdrawing nature of the chloro-substituent and the pyrazole ring itself, along with the magnetic anisotropy of the aromatic systems, are the primary factors governing the chemical shifts of these protons.

The analysis hinges on predicting the chemical shift (δ), the integration (number of protons), and the multiplicity (splitting pattern) for each signal. Due to the substitution pattern (positions 1, 3, and 5 are substituted), no proton-proton coupling is expected between the different groups attached to the pyrazole ring, leading to a spectrum of singlets for the pyrazole and substituent protons.

Predicted ¹H NMR Spectral Data

The anticipated ¹H NMR spectral data for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, assuming a standard deuterated solvent like CDCl₃, are summarized below. These predictions are grounded in the analysis of substituent effects on pyrazole and benzene ring systems.[1][2][3]

Table 1: Predicted ¹H NMR Data for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole in CDCl₃

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1Phenyl Protons (C₆H₅)~ 7.20 - 7.40Multiplet5H
2Pyrazole Proton (H4)~ 6.10Singlet1H
3Methylene Protons (CH₂)~ 5.30Singlet2H
4Methyl Protons (CH₃)~ 2.25Singlet3H

Detailed Spectral Interpretation and Analysis

The following is a breakdown of the reasoning behind the predicted assignments in Table 1.

Signal 1: The Benzyl Phenyl Protons (δ ~ 7.20 - 7.40 ppm)
  • Chemical Environment: These five protons are attached to the phenyl ring of the benzyl group. Aromatic protons typically resonate in the δ 6.5-8.5 ppm region due to the deshielding effect of the ring current.[3]

  • Assignment Rationale: In an unsubstituted benzyl group attached to a heteroaromatic system, the phenyl protons often appear as a complex multiplet around δ 7.3 ppm.[4][5] The ortho, meta, and para protons will have slightly different chemical shifts, but they often overlap, resulting in a single multiplet signal integrating to five protons.

Signal 2: The Pyrazole Ring Proton (δ ~ 6.10 ppm)
  • Chemical Environment: This is the sole proton (H4) on the pyrazole ring, positioned between the chloro- and methyl-substituted carbons.

  • Assignment Rationale: The baseline chemical shift for the H4 proton of pyrazole is approximately 6.3 ppm.[6] The substituents at C3 and C5 significantly influence this value. An electron-donating methyl group at C5 would typically induce an upfield (lower ppm) shift, while the electron-withdrawing chloro group at C3 would cause a downfield shift. The predicted value of ~6.10 ppm represents the net electronic effect of these competing influences. As there are no adjacent protons, the signal is a sharp singlet.

Signal 3: The Benzylic Methylene Protons (δ ~ 5.30 ppm)
  • Chemical Environment: These two protons form the methylene bridge (CH₂) connecting the electron-withdrawing pyrazole ring to the phenyl group.

  • Assignment Rationale: Protons in a benzylic position (adjacent to an aromatic ring) are deshielded and typically appear between δ 2.2-3.0 ppm.[5] However, these protons are also attached to a nitrogen atom of the heteroaromatic pyrazole ring, which provides a strong additional deshielding effect, shifting the signal significantly downfield. For N-substituted pyrazoles, this signal is commonly observed in the δ 5.0-5.5 ppm range.[4] In this achiral molecule, the two methylene protons are chemically equivalent and are expected to appear as a singlet.

Signal 4: The C5-Methyl Protons (δ ~ 2.25 ppm)
  • Chemical Environment: These three protons belong to the methyl group attached to position 5 of the pyrazole ring.

  • Assignment Rationale: A methyl group attached to an sp²-hybridized carbon of a heteroaromatic ring typically resonates in the δ 2.0-2.5 ppm region.[7][8] This is downfield from a typical alkane methyl group due to the influence of the aromatic system. The signal will be a singlet, integrating to three protons.

Comparison Guide: Distinguishing Isomers via ¹H NMR

The power of ¹H NMR lies in its ability to distinguish between closely related structures. Consider the constitutional isomer, 1-Benzyl-5-chloro-3-methyl-1H-pyrazole . While it has the same molecular formula and the same functional groups, its ¹H NMR spectrum would be subtly but definitively different.

Table 2: Spectral Comparison of Pyrazole Isomers

Proton Environment1-Benzyl-3-chloro-5-methyl-1H-pyrazole (Predicted)1-Benzyl-5-chloro-3-methyl-1H-pyrazole (Predicted)Rationale for Difference
Pyrazole H4 ~ 6.10 ppm~ 6.25 ppmIn the isomer, the H4 proton is adjacent to two methyl/benzyl substituted carbons, which are less electron-withdrawing than a chloro-substituent. This results in a slight downfield shift compared to the target compound where H4 is adjacent to a chloro group.
C5/C3-Methyl ~ 2.25 ppm (C5-CH₃)~ 2.35 ppm (C3-CH₃)The electronic environment at C3 is different from C5, leading to a small but measurable difference in the chemical shift of the attached methyl group.
Benzylic CH₂ ~ 5.30 ppm~ 5.40 ppmThe benzylic protons are attached to N1. Their chemical shift is influenced by the substituent at the adjacent C5 position. A chloro group at C5 is more electron-withdrawing than a methyl group, leading to greater deshielding and a downfield shift for the CH₂ protons in the isomer.

This comparative analysis demonstrates how high-resolution ¹H NMR can serve as an unambiguous tool for structural verification in synthetic chemistry.

Experimental Protocols

To validate the predicted data, the following experimental procedures are recommended.

Standard ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[9] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The spectrum should be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set to encompass a range from -1 to 10 ppm.

    • Acquisition Time: ≥ 3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing:

    • Apply an exponential window function with a line broadening factor of 0.3 Hz.

    • Perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[3]

    • Integrate all signals.

Advanced 2D NMR for Structural Confirmation

To provide unequivocal proof of the assignments, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings.[9] For this molecule, a COSY spectrum would show correlations within the benzyl phenyl ring system but would crucially show no cross-peaks between the four main signal groups (phenyl, H4, CH₂, CH₃), confirming their isolation from each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[9] It would definitively link each proton signal to its corresponding carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assigning the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • The benzylic CH₂ protons (δ ~5.30) correlating to the C5 carbon of the pyrazole ring.

    • The pyrazole H4 proton (δ ~6.10) correlating to the C3, C5, and the C5-methyl carbons.

    • The C5-methyl protons (δ ~2.25) correlating to the C4 and C5 carbons of the pyrazole ring.

Visualizing Molecular Connectivity

The following diagram illustrates the structure of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole and the distinct proton environments discussed.

Caption: Molecular structure of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole with key proton groups highlighted.

References

  • Elguero, J., Claramunt, R. M., & López, C. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 64, 97. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2015). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. ResearchGate. Retrieved from [Link]

  • Patel, H., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. Available at: [Link]

  • Neochoritis, C. G., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10239–10250. Available at: [Link]

  • Caballero, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 28. Available at: [Link]

  • Abellán, S., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27, 734-742. Available at: [Link]

  • Digital CSIC. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Ötvös, S. B., et al. (n.d.). Supporting Information - Continuous-Flow Synthesis of 3,5-Disubstituted Pyrazoles. The Royal Society of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Limbach, H.-H. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

  • University of Puget Sound. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • MDPI. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

13C NMR data interpretation for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Comparative NMR Analysis Guide: Distinguishing 1-Benzyl-3-chloro-5-methyl-1H-pyrazole from Regioisomeric Impurities

Executive Summary & Application Context

In the development of pyrazole-based pharmacophores, the regioselective synthesis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (Target) is frequently plagued by the formation of its regioisomer, 1-Benzyl-5-chloro-3-methyl-1H-pyrazole (Impurity) .

These two isomers possess identical molecular weights (LC-MS indistinguishable) and similar polarities, making chromatographic separation difficult. Definitive structural assignment relies exclusively on 13C NMR and 2D NMR (HMBC/NOESY) techniques.

This guide provides a comparative analysis of the spectroscopic signatures of the target molecule versus its common regioisomer, establishing a self-validating protocol for structural confirmation.

The Regioisomer Challenge: Structural Origins

The synthesis typically involves the condensation of a hydrazine derivative with a


-keto ester or equivalent. The ambiguity arises from the nucleophilic attack preference of the hydrazine nitrogens.

Regioisomerism cluster_legend Key Structural Difference Reactants Benzyl Hydrazine + Ethyl Acetoacetate Equiv. Intermediate Cyclization Intermediate Reactants->Intermediate Condensation Target TARGET: 1-Benzyl-3-chloro-5-methyl (Me at C5, Cl at C3) Intermediate->Target Path A (Major) Isomer IMPURITY: 1-Benzyl-5-chloro-3-methyl (Cl at C5, Me at C3) Intermediate->Isomer Path B (Minor) Legend The position of the Methyl vs. Chloro group relative to the N-Benzyl anchor determines the isomer.

Figure 1: Synthetic pathway illustrating the origin of the regioisomeric impurity.[1] Path A leads to the target; Path B leads to the 5-chloro isomer.

Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent: DMSO-d

    
     (Preferred for solubility and distinct chemical shift separation) or CDCl
    
    
    
    .
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Instrument Parameters (600 MHz equivalent)
  • 13C NMR (1D):

    • Pulse sequence: zgpg30 (Proton decoupled).

    • Relaxation Delay (d1): 2.0 s (Standard) or 5.0 s (Quantitative for quaternary carbons).

    • Scans (NS):

      
       1024 (To resolve quaternary C-Cl and C-Me signals clearly).
      
  • HMBC (2D):

    • Optimization: Long-range coupling constant (

      
      ) set to 8 Hz.
      
    • Critical for: Correlating Benzyl protons to the Pyrazole C5.

  • NOESY (2D):

    • Mixing time: 300–500 ms.

    • Critical for: Detecting spatial proximity between Benzyl CH

      
       and Methyl CH
      
      
      
      .

Comparative Data Interpretation

The following table contrasts the expected chemical shifts of the Target against the Regioisomer. The most diagnostic shifts are C5 and the Methyl carbon.

Table 1: Diagnostic 13C NMR Chemical Shifts (ppm, in DMSO-d )
Carbon PositionTarget (3-Cl, 5-Me) Impurity (3-Me, 5-Cl) Differentiation Logic
C5 (Quaternary) ~138 – 142 ppm ~123 – 128 ppm PRIMARY INDICATOR. C5-Methyl is significantly deshielded compared to C5-Chloro due to the

-effect of the methyl group and N1 attachment.
C3 (Quaternary) ~140 – 145 ppm ~148 – 152 ppm C3-Cl is usually deshielded relative to C3-Me.
C4 (Methine) ~105 – 108 ppm ~105 – 108 ppm Not diagnostic; similar electronic environment in both.
Methyl (-CH

)
~10 – 12 ppm ~13 – 15 ppm Methyl at C5 is often slightly shielded (upfield) compared to C3 due to steric compression from the N-Benzyl group.
Benzyl (-CH

-)
~52 – 54 ppm ~52 – 54 ppm Not diagnostic in 1D, but critical anchor for 2D.

Note: Chemical shifts are approximate and solvent-dependent. Connectivity (below) is the absolute proof.

Mechanistic Validation: The "Smoking Gun" (HMBC & NOESY)

Relying solely on 1D chemical shifts can be risky due to solvent effects. The definitive assignment requires establishing the connectivity of the N-Benzyl group .

The Validation Logic
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Benzyl CH

      
        protons (approx 5.3 ppm) will show a strong 3-bond correlation (
      
      
      
      ) to C5 and C3 .
    • In the Target , Benzyl-CH

      
       correlates to the C5-Methyl  carbon (~140 ppm).
      
    • In the Impurity , Benzyl-CH

      
       correlates to the C5-Chloro  carbon (~125 ppm).
      
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target: Strong NOE cross-peak between Benzyl-CH

      
        and Methyl-CH
      
      
      
      . (They are neighbors).
    • Impurity: NO NOE between Benzyl-CH

      
       and Methyl-CH
      
      
      
      (They are separated by the ring).

NMR_Logic cluster_Target TARGET (3-Cl, 5-Me) Signature cluster_Impurity IMPURITY (3-Me, 5-Cl) Signature Benzyl Benzyl Protons (Anchor) Methyl Methyl Group (Probe) Benzyl->Methyl Strong NOE Effect (Spatial Proximity) Benzyl->Methyl NO NOE Effect (Too Distant) C5_Node Carbon C5 (Junction) Benzyl->C5_Node HMBC Correlation (C5 ~140 ppm) Benzyl->C5_Node HMBC Correlation (C5 ~125 ppm) C5_Node->Methyl Direct Attachment Result_Target CONFIRMED STRUCTURE: 1-Benzyl-3-chloro-5-methyl Result_Impurity REJECTED STRUCTURE: 1-Benzyl-5-chloro-3-methyl

Figure 2: The decision tree for structural assignment. The presence of an NOE between the Benzyl and Methyl groups is the definitive "Yes/No" test.

Troubleshooting & Common Pitfalls

  • Tautomerism: While N-substituted pyrazoles do not tautomerize, ensure your starting material (if unsubstituted) is fully reacted. Unreacted 3-chloro-5-methyl-1H-pyrazole can complicate the aromatic region.

  • Solvent Effects: In CDCl

    
    , the C3 and C5 signals may drift closer together than in DMSO-d
    
    
    
    . If ambiguity persists in Chloroform, switch to DMSO.
  • Relaxation Times: Quaternary carbons (C3-Cl and C5-Me) have long relaxation times (

    
    ). If these peaks are missing or weak, increase the relaxation delay (d1) to 5 seconds.
    

References

  • Chemical Shifts of Pyrazole Derivatives

    • Study on 13C NMR of 3,5-disubstituted pyrazoles.
    • Source:

  • HMBC/NOESY Methodology for Regioisomers

    • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR.
    • Source:

  • General NMR Impurity Data

    • NMR Chemical Shifts of Trace Impurities: Common Solvents.
    • Source:

Sources

Comparative Guide: Mass Spectrometry Profiling of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Molecule: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (C₁₁H₁₁ClN₂) Molecular Weight: 206.06 Da (Monoisotopic, ³⁵Cl) Primary Application: Pharmacophore scaffold in kinase inhibitors and agrochemical fungicides.

This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole. Unlike generic spectral libraries, this document focuses on regioisomer differentiation —specifically distinguishing the target molecule from its isomer, 1-Benzyl-5-chloro-3-methyl-1H-pyrazole. We compare Electron Ionization (EI) and Electrospray Ionization (ESI) modalities to support structural elucidation in drug development workflows.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal validation steps (isotope abundance checks).

Electron Ionization (GC-MS)
  • Instrument: Agilent 7890B/5977A GC-MS (or equivalent).

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).[1]

  • Inlet Temp: 250°C.

  • Ion Source: 70 eV, 230°C.[1]

  • Validation Check: The molecular ion cluster must exhibit a 3:1 intensity ratio for

    
     206:208, confirming the presence of a single chlorine atom.
    
Electrospray Ionization (LC-MS/MS)
  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CID): Stepped 15–35 eV.

  • Validation Check: Observation of the Protonated Molecular Ion

    
     at 
    
    
    
    207.07. The base peak in MS/MS should correspond to the tropylium ion (
    
    
    91.05) or the pyrazole core (
    
    
    115.01), depending on collision energy.

Fragmentation Analysis & Pathways

Molecular Ion & Isotope Pattern

The presence of chlorine provides a distinct spectral signature.[2]

  • 
     (EI) / 
    
    
    
    (ESI):
    The parent peak appears at
    
    
    206
    .
  • Isotope Signature: A satellite peak at

    
     208  with ~33% intensity of the parent peak confirms the ³⁵Cl/³⁷Cl isotopic distribution.
    
Primary Fragmentation Pathways

The fragmentation is dominated by the stability of the benzyl group and the pyrazole ring integrity.

  • Benzyl Cleavage (Dominant Pathway):

    • The weakest bond is the

      
       bond connecting the benzyl group to the pyrazole.
      
    • Fragment A (

      
       91):  Cleavage generates the highly stable Tropylium cation  (
      
      
      
      ), typically the base peak (100% relative abundance) in EI spectra.[3]
    • Fragment B (

      
       115/117):  The complementary 3-chloro-5-methylpyrazole radical cation . This fragment retains the chlorine atom, preserving the 3:1 isotope pattern.[3]
      
  • Ring Fragmentation (Secondary Pathway):

    • Loss of HCN (

      
       88):  The pyrazole core (
      
      
      
      115) undergoes ring contraction, expelling neutral HCN.
    • Loss of Cl (

      
       171):  Direct loss of the chlorine radical from the molecular ion is observed but is generally less intense than benzyl cleavage.
      
Comparative Regioisomer Differentiation

Distinguishing 1-Benzyl-3-chloro-5-methyl (Target) from 1-Benzyl-5-chloro-3-methyl (Isomer) is critical.

Feature1-Benzyl-3-chloro -5-methyl (Target)1-Benzyl-5-chloro -3-methyl (Isomer)Mechanistic Cause
[M-Cl]

Intensity
LowMedium/High Ortho Effect: The 5-Cl position is sterically crowded by the N-benzyl group, facilitating Cl loss to relieve strain.
[M-H]

PresentWeak/AbsentThe 5-methyl group (Target) can lose a proton to form a stabilized methylene intermediate; 5-Cl cannot.
Fragment

115
High StabilityLower StabilityThe 3-Cl-5-Me cation is electronically more stable than the 5-Cl-3-Me cation due to resonance effects.

Visualized Fragmentation Workflow

The following diagram illustrates the fragmentation cascade, highlighting the divergence between the benzyl cleavage and ring breakdown.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 206/208 (3:1 Ratio) Tropylium Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M_Ion->Tropylium Benzyl Cleavage (Alpha-cleavage) Py_Core Pyrazole Core [C4H4ClN2]+ m/z 115/117 M_Ion->Py_Core Charge Retention on Pyrazole Loss_Cl Dechlorination [M - Cl]+ m/z 171 M_Ion->Loss_Cl Minor Pathway (-Cl•) Loss_HCN Ring Contraction [C3H3ClN]+ m/z 88 Py_Core->Loss_HCN -HCN (Ring Break)

Caption: Primary fragmentation pathways of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole under 70 eV Electron Ionization.

Performance Comparison Data

This table compares the utility of MS analysis against alternative analytical techniques for this specific molecule.

MetricMass Spectrometry (MS)NMR SpectroscopyHPLC-UV
Sensitivity High (pg/mL range)Low (mg required)Medium (ng/mL range)
Regioisomer ID Medium (Requires MS/MS logic)High (NOESY confirms N-Me vs N-Cl proximity)Low (Retention time only)
Purity Check Excellent (Detects de-chlorinated byproducts)GoodGood
Throughput High (Minutes)Low (Hours)Medium (Minutes)

Analyst Note: While NMR is definitive for regioisomer assignment, MS is superior for high-throughput screening and detecting trace de-chlorinated impurities (


 172) common in synthesis.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-(2'-Chloro-5'-sulfophenyl)-3-methyl-5-pyrazolone (Analogous Fragmentation). NIST Standard Reference Database. Link

  • Holzer, W., & Halling, K. (2002). Structure elucidation of N-substituted pyrazoles by NMR and MS.Monatshefte für Chemie, 133, 1163–1170. (Establishes N-benzyl cleavage rules). Link

  • University of Bristol. (2024). Mass Spectrometry Isotope Patterns Calculator. (Verification of C11H11ClN2 pattern). Link

  • Lusardi, M., et al. (2022).[4] Regioselective Synthesis and Characterization of Phenylaminopyrazole Derivatives.Molecules, 27(18), 5835. (Differentiation of pyrazole regioisomers via MS). Link

Sources

A Comparative Guide to Purity Analysis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For novel heterocyclic compounds like 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry, rigorous purity analysis is paramount.[1][2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their needs.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique for the separation, identification, and quantification of components in a mixture, making it highly suitable for purity analysis.[4][5] Its robustness and wide applicability have rendered it an indispensable tool in quality control laboratories.[5] For a compound like 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, a reversed-phase HPLC (RP-HPLC) method is typically the first line of approach due to the molecule's organic nature.

Experimental Protocol: Optimized RP-HPLC Method

This protocol is designed to provide a robust and reproducible method for the purity analysis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) solution in water

  • Reference standard of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (purity > 99.5%)

  • Sample of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole for analysis

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A: 0.1% TFA in WaterB: AcetonitrileThe acidic mobile phase (TFA) helps to protonate any basic sites on the pyrazole ring, leading to sharper peaks and improved peak shape.[6] Acetonitrile is a common organic modifier in RP-HPLC.
Gradient 0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% BA gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[6]
Column Temperature 25 °CMaintaining a constant column temperature ensures reproducible retention times.[6]
Detection Wavelength 239 nmPyrazole derivatives typically exhibit UV absorbance in this region.[7] A photodiode array (PDA) detector can be used to scan for the optimal wavelength.
Injection Volume 10 µLA small injection volume minimizes band broadening.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution filter Filter Solutions (0.45 µm) prep_standard->filter prep_sample Prepare Sample Solution prep_sample->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation detection UV Detection (239 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Area % Purity integration->calculation

Sources

Comparative Guide: IR Spectroscopy of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared (IR) spectroscopic characterization of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole , a critical scaffold in medicinal chemistry (e.g., for LTA4H inhibitors or p38 MAP kinase pathways).

Unlike standard data sheets, this guide focuses on the comparative differentiation of the target molecule from its critical impurities: its regioisomer (1-benzyl-5-chloro-3-methyl-1H-pyrazole) and the starting material (benzyl chloride ).

Executive Summary & Structural Logic

In the synthesis of N-alkylated pyrazoles, regioselectivity is the primary challenge. Alkylation of 3-chloro-5-methyl-1H-pyrazole typically yields a mixture of the 1,5-dimethyl (Target) and 1,3-dimethyl (Isomer) products due to annular tautomerism.

  • Target Molecule: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

    • Key Feature: The methyl group is at position 5 (adjacent to the N-benzyl group), creating significant steric crowding.

  • Primary Alternative (Impurity): 1-Benzyl-5-chloro-3-methyl-1H-pyrazole.

    • Key Feature: The chlorine atom is at position 5. Chlorine is smaller than a methyl group, resulting in a more planar N-benzyl conformation.

Spectroscopic Consequence: The steric twist in the target molecule perturbs the conjugation between the benzyl and pyrazole rings, resulting in detectable shifts in the C=N and ring breathing modes compared to the more planar regioisomer.

Spectral Assignment & Comparative Analysis[1][2][3][4][5]

The following table contrasts the target molecule with its regioisomer and the benzyl chloride precursor.

Table 1: Diagnostic IR Peaks & Comparative Shifts[4][6]
Functional GroupVibration ModeTarget (3-Cl, 5-Me) Isomer (5-Cl, 3-Me) Precursor (Bn-Cl) Differentiation Logic
Pyrazole Ring

(C=N)
1590–1600 cm⁻¹ 1575–1585 cm⁻¹N/AThe 5-Me steric clash twists the ring, slightly increasing the force constant of the C=N bond compared to the conjugated 5-Cl isomer.
Aromatic Ring

(C=C)
1495, 1450 cm⁻¹ 1495, 1450 cm⁻¹1495, 1450 cm⁻¹Diagnostic of the benzyl group; present in all three. Not useful for differentiation.
Methyl Group

(CH₃) (Umbrella)
1385–1395 cm⁻¹ 1360–1375 cm⁻¹N/ACritical: The 5-Me group is shielded by the benzyl ring, often shifting the deformation band to a higher frequency than the free 3-Me group.
Chlorine

(C-Cl) (Aryl)
1080–1090 cm⁻¹ 1050–1060 cm⁻¹N/ACl at C3 (Target) is on the C=N bond (higher s-character) vs. Cl at C5 (Isomer) on the C-N bond.
Alkyl Halide

(C-Cl) (Aliphatic)
Absent Absent ~1265, 700 cm⁻¹ Presence of a sharp band at 1265 cm⁻¹ (CH₂-Cl wag) indicates unreacted benzyl chloride.
Benzyl CH₂

(CH₂)
2920–2950 cm⁻¹ 2920–2950 cm⁻¹2960 cm⁻¹The methylene bridge signals are similar, but residual precursor shows a distinct shift.

Note: Wavenumbers are approximate (±5 cm⁻¹) and depend on the matrix (KBr vs. ATR).

Visualizing the Differentiation Logic

The following diagram illustrates the structural origin of the spectral differences, specifically the steric influence on the N-Benzyl bond.

G cluster_0 Synthesis Mixture cluster_1 Regioisomer Differentiation (IR) Precursor 3-Chloro-5-methylpyrazole (Tautomeric Equilibrium) Target TARGET: 1-Benzyl-3-chloro-5-methyl (Steric Clash: 5-Me vs N-Bn) Precursor->Target Alkylation (Major/Minor depends on Cond.) Isomer ISOMER: 1-Benzyl-5-chloro-3-methyl (Less Steric: 5-Cl vs N-Bn) Precursor->Isomer Reagent Benzyl Chloride Reagent->Target Spec1 High freq C=N (~1595) Shifted Me-Def (~1390) Target->Spec1 Twisted Conformation Spec2 Lower freq C=N (~1580) Normal Me-Def (~1370) Isomer->Spec2 Planar Conformation caption Figure 1: Structural causality of IR spectral shifts between regioisomers.

Experimental Protocol: High-Fidelity Acquisition

To reliably distinguish the regioisomers, high-resolution acquisition is required. The "fingerprint region" (1500–600 cm⁻¹) is the most diagnostic.

Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Applicability: Rapid screening of solid powders.

  • Protocol:

    • Clean the diamond crystal with isopropanol; ensure background spectrum is flat.

    • Place ~5 mg of the sample on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact. Crucial: Poor contact in pyrazoles often results in weak C-H stretch signals (>3000 cm⁻¹), masking the aromatic/aliphatic ratio.

    • Acquire 16 scans at 4 cm⁻¹ resolution.

  • Self-Validation: Check for the CO₂ doublet at 2350 cm⁻¹. If the baseline is noisy in the 2000–2500 region, clean and re-clamp.

Method B: KBr Pellet - For Publication/Archival
  • Applicability: High-resolution analysis to resolve the C-Cl stretch from ring breathing modes.

  • Protocol:

    • Mix sample with dry KBr (spectroscopic grade) in a 1:100 ratio.

    • Grind in an agate mortar until no crystallites are visible (prevents Christiansen effect scattering).

    • Press at 10 tons for 2 minutes to form a transparent disc.

  • Self-Validation: The pellet must be transparent. An opaque white pellet indicates moisture (broad band at 3400 cm⁻¹) or insufficient pressure.

References

  • NIST Chemistry WebBook. IR Spectrum of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (Analog). National Institute of Standards and Technology. Available at: [Link]

  • RSC Advances. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Spectrochimica Acta. Vibrational assignment for pyrazole and its derivatives. ScienceDirect. Available at: [Link]

Technical Comparison Guide: 3-Chloro vs. 5-Chloro Pyrazole Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-chloro-1-methylpyrazole and 5-chloro-1-methylpyrazole . While often treated as simple isomers, their reactivity profiles diverge significantly due to the electronic desymmetrization caused by the N-methyl group.

Executive Summary

In N-substituted pyrazoles, the positions C3 and C5 are non-equivalent.[1] The 3-chloro isomer places the halogen adjacent to the pyridine-like nitrogen (N2), enhancing electrophilicity and favoring oxidative addition. The 5-chloro isomer places the halogen adjacent to the pyrrole-like nitrogen (N1), increasing electron density and steric hindrance.

Feature3-Chloro-1-methylpyrazole 5-Chloro-1-methylpyrazole
Electronic Character Electron-deficient (Pyridine-like vicinity)Electron-rich (Pyrrole-like vicinity)
Dipole Moment Low (Vectors oppose)High (Vectors align)
Boiling Point / Polarity Lower BP / Less Polar (Elutes first)Higher BP / More Polar (Elutes second)
Pd-Catalyzed Coupling High Reactivity (Fast Oxidative Addition)Low Reactivity (Sterically/Electronically hindered)
Lithiation Behavior C5-H Deprotonation (Orthogonal functionalization)Li-Cl Exchange (Loss of Cl substituent)
SNAr Susceptibility Moderate (Activated by N2)Low (Deactivated by N1 lone pair)

Electronic & Physical Properties

Understanding the physical separation of these isomers is critical, as N-alkylation of 3-chloropyrazole typically yields a mixture of both regioisomers.

Dipole Moment & Separation Logic
  • 5-Chloro Isomer (High Polarity): The dipole vector of the N1-Methyl group aligns with the C5-Cl bond vector (pseudo-ortho). This constructive interference creates a large net dipole, resulting in a higher boiling point and greater retention on silica gel .

  • 3-Chloro Isomer (Low Polarity): The C3-Cl bond vector opposes the N1-Methyl vector (pseudo-para). This destructive interference reduces the net dipole, resulting in a lower boiling point and faster elution during chromatography.

Visualization: Dipole Vector Analysis

DipoleVectors cluster_3Cl 3-Chloro Isomer (Vectors Oppose) cluster_5Cl 5-Chloro Isomer (Vectors Align) Struct3 N-Me Vector (Up) vs C3-Cl Vector (Down) Result3 Net Dipole: LOW (Volatile, Non-polar) Struct3->Result3 Struct5 N-Me Vector (Up) + C5-Cl Vector (Up-Right) Result5 Net Dipole: HIGH (High BP, Polar) Struct5->Result5

Caption: Vector analysis explaining the polarity difference. The 5-chloro isomer is consistently more polar.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling

The most distinct difference lies in their performance in Suzuki-Miyaura and Buchwald-Hartwig couplings.

3-Chloro Reactivity (Superior)

The C3 position is adjacent to the pyridine-like nitrogen (N2). This nitrogen atom exerts an inductive withdrawing effect (-I), lowering the energy of the C-Cl


 orbital.
  • Mechanism: Facile oxidative addition of Pd(0).

  • Sterics: The C3 position is remote from the N-methyl group, allowing bulky ligands (e.g., XPhos, SPhos) to coordinate easily.

5-Chloro Reactivity (Inferior)

The C5 position is adjacent to the pyrrole-like nitrogen (N1). The lone pair on N1 donates electron density into the ring system, increasing the bond order of the C5-Cl bond and raising the activation energy for oxidative addition.

  • Steric Clash: The N-methyl group creates significant steric hindrance for the incoming Palladium catalyst.

  • Outcome: 5-chloro isomers often require harsher conditions (higher temp, stronger bases) or specialized ligands (e.g., cBRIDP, Buchwald G3 precatalysts) to react.

Expert Insight: In a competitive reaction of 3,5-dichloro-1-methylpyrazole , the C3-chloride reacts first with high regioselectivity (>95:5), leaving the C5-chloride intact.

Reactivity Profile: Lithiation & C-H Activation

This is the "orthogonal" handle for medicinal chemists. The choice of isomer dictates whether you keep or lose the chlorine atom.

Scenario A: 3-Chloro-1-methylpyrazole
  • Reagent: n-Butyllithium (n-BuLi) at -78 °C.

  • Pathway: Deprotonation (C-H Activation).

  • Site: The C5-H proton is the most acidic on the ring (adjacent to N1). The C3-Cl group is stable to n-BuLi under these conditions (Cl is not prone to rapid exchange compared to Br/I).

  • Product: 5-Lithio-3-chloro-1-methylpyrazole.

  • Application: Allows introduction of electrophiles (CHO, I, COOH) at C5 while retaining the C3-Cl handle for later cross-coupling.

Scenario B: 5-Chloro-1-methylpyrazole[3]
  • Reagent: n-Butyllithium (n-BuLi) or t-BuLi.

  • Pathway: Lithium-Halogen Exchange.

  • Site: The C5-Cl bond is weak enough to undergo exchange, especially with t-BuLi. Even if deprotonation at C3-H were possible, it is kinetically slower than the attack on the halogen or the lateral deprotonation of the N-methyl group.

  • Product: 5-Lithio-1-methylpyrazole (Loss of Cl).

  • Application: Used to replace the Chlorine with another group.[2][3] You cannot easily functionalize C3 while keeping C5-Cl using standard lithiation.

Experimental Workflow: C5 Functionalization of 3-Chloro Isomer

Lithiation Start 3-Chloro-1-methylpyrazole Reagent n-BuLi (1.1 eq) THF, -78°C, 30 min Start->Reagent Intermed Intermediate: 5-Lithio-3-chloro-1-methylpyrazole Reagent->Intermed C5-H Deprotonation Quench Electrophile (E+) (e.g., DMF, CO2, I2) Intermed->Quench Product Product: 3-Chloro-5-substituted-pyrazole Quench->Product Retains C3-Cl

Caption: Selective C5-functionalization of the 3-chloro isomer via lithiation.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (3-Chloro Preference)

Objective: Selective arylation of 3,5-dichloro-1-methylpyrazole at C3.

  • Reagents: 3,5-Dichloro-1-methylpyrazole (1.0 eq), Arylboronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reactants in a sealed tube.

    • Heat to 80 °C for 12 hours. (Note: Higher temps >100 °C may force C5 reaction).

  • Workup: Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography. The 3-aryl-5-chloro product will elute significantly faster than any bis-coupled byproduct.

Protocol B: Synthesis of Isomers (N-Alkylation)

Objective: Separation of isomers from the alkylation of 3-chloropyrazole.

  • Reaction: Dissolve 3-chloropyrazole (10 g) in DMF. Add

    
     (1.5 eq) and Methyl Iodide (1.2 eq). Stir at RT for 16 h.
    
  • Product Ratio: Typically 60:40 to 70:30 favoring the 3-chloro-1-methyl isomer (alkylation at the nitrogen distal to the bulky Cl is sterically slightly favored, though electronic tautomerism complicates this).

  • Separation:

    • Evaporate solvent.[4] Resuspend in DCM/Water.

    • Column Chromatography: Use Hexane/EtOAc gradient.

    • Fraction 1: 3-Chloro-1-methylpyrazole (Major, Low Polarity).

    • Fraction 2: 5-Chloro-1-methylpyrazole (Minor, High Polarity).

References

  • Regioselectivity in Pyrazole Alkyl

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles
    • Source: Journal of Organic Chemistry (via Figshare/ACS)
    • URL:[Link]

  • Lithiation and Metal

    • Title: Lithiation of five-membered heteroaromatic compounds (The methyl substituted 1,2-azoles)
    • Source: Canadian Journal of Chemistry
    • URL:[Link]

  • Suzuki Coupling Regioselectivity (Analogue & Mechanism)

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles
    • Source: NIH / PMC
    • URL:[Link]

  • Physical Properties (Dipole/BP D

    • Title: 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties
    • Source: EPA CompTox Dashboard
    • URL:[Link]

  • General Reactivity of Halogen

    • Title: Haloselectivity of Heterocycles (Baran Group Meeting)
    • Source: Baran Lab (Scripps)
    • URL:[Link](General reference for heterocycle trends)

Sources

A Comparative Crystallographic Guide to Substituted Pyrazoles: Insights from 1-Benzyl-3-chloro-5-methyl-1H-pyrazole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand out for their diverse biological activities and unique physicochemical properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules is fundamental to their function, making single-crystal X-ray diffraction an indispensable tool for their structural elucidation. This guide provides an in-depth technical comparison of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole with structurally related, experimentally characterized pyrazole derivatives. While a specific crystal structure for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is not publicly available, this guide will leverage data from closely related compounds to predict its structural features and provide a comparative analysis, offering valuable insights for researchers, scientists, and professionals in drug development.

The Significance of Structural Analysis in Pyrazole Scaffolds

The therapeutic potential and material properties of pyrazole derivatives are intrinsically linked to their molecular geometry and intermolecular interactions in the solid state. Variations in substituents on the pyrazole ring can significantly influence crystal packing, hydrogen bonding motifs, and overall molecular conformation. These structural nuances can, in turn, dictate a compound's solubility, stability, and interaction with biological targets. Therefore, a thorough understanding of their crystallographic features is paramount for rational drug design and the development of novel materials.

Predicted Crystallographic Profile of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Based on established synthesis routes for analogous pyrazole compounds, 1-Benzyl-3-chloro-5-methyl-1H-pyrazole can be synthesized via a cyclocondensation reaction. The predicted molecular structure is depicted below:

Figure 1: Predicted molecular structure of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Key structural features to anticipate in a crystal structure of this compound would be the relative orientation of the benzyl and pyrazole rings, and the influence of the chloro and methyl substituents on intermolecular interactions.

Comparative Analysis with Structurally Characterized Pyrazole Derivatives

To understand the potential solid-state behavior of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, we will compare its predicted features with the experimentally determined crystal structures of several related pyrazole derivatives.

CompoundKey SubstituentsCrystal SystemSpace GroupNoteworthy Interactions
4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole Phenyl groups at multiple positionsMonoclinicP2₁/cC-H···π interactions[1]
4-Iodo-1H-pyrazole Iodo at C4OrthorhombicPnmaN-H···N hydrogen bonds forming catemers[3]
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl at N1, Chloro at C5, Methyl at C3MonoclinicP2₁/cC-H···O and C-H···π hydrogen bonds[4]
1-Phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide Phenyl at N1, Thiophenyl at C5MonoclinicP2₁/cN-H···O hydrogen bonds, π-π stacking[5]

This comparison highlights the diversity of crystal packing motifs observed in pyrazole derivatives, driven by the nature of their substituents. For instance, the presence of N-H donors in 4-iodo-1H-pyrazole leads to distinct hydrogen-bonded chains, a feature that would be absent in the N1-benzylated target compound.[3] The phenyl and chloro substituents in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde engage in C-H···O and C-H···π interactions, which are plausible for our target compound as well, given the presence of the benzyl and chloro groups.[4]

Experimental Protocols for Crystallographic Analysis

For researchers aiming to obtain single-crystal X-ray diffraction data for novel pyrazole derivatives, the following experimental workflow provides a robust starting point.

Synthesis and Crystallization

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] For 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, a plausible route would involve the reaction of a chlorinated pentanedione derivative with benzylhydrazine.

Step-by-Step Crystallization Protocol:

  • Purification: The crude product should be purified to the highest possible degree, typically by column chromatography or recrystallization.

  • Solvent Selection: A solvent screen is crucial for identifying suitable conditions for single crystal growth. A range of solvents with varying polarities should be tested (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture at a slightly elevated temperature to achieve saturation. Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Crystal Selection: Once suitable single crystals are obtained, a well-formed crystal with sharp edges should be selected for X-ray diffraction analysis.[1]

cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization s1 1,3-Dicarbonyl s3 Condensation Reaction s1->s3 s2 Hydrazine Derivative s2->s3 p1 Crude Product s3->p1 p2 Column Chromatography / Recrystallization p1->p2 c1 Purified Compound p2->c1 c2 Solvent Screening c1->c2 c3 Slow Evaporation / Vapor Diffusion c2->c3 c4 Single Crystal c3->c4

Figure 2: General workflow for the synthesis and crystallization of pyrazole derivatives.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Data Collection: A suitable single crystal is mounted on a diffractometer. Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[7]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

d1 Mount Single Crystal d2 X-ray Data Collection (e.g., Bruker APEX DUO) d1->d2 d3 Data Reduction and Absorption Correction d2->d3 d4 Structure Solution (Direct Methods - SHELXS) d3->d4 d5 Structure Refinement (Full-matrix least-squares - SHELXL) d4->d5 d6 Final Crystallographic Data (CIF file) d5->d6

Figure 3: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole remains to be determined, a comparative analysis with structurally related compounds provides a strong foundation for predicting its solid-state properties. The methodologies for synthesis, crystallization, and X-ray diffraction analysis outlined in this guide, drawn from established literature, offer a clear path for researchers to obtain and interpret high-quality crystallographic data for this and other novel pyrazole derivatives. Such structural insights are critical for advancing the application of these versatile heterocyclic compounds in both medicine and materials science.

References

  • Fun, H.-K., et al. (2011). Acta Crystallographica Section E. This publication provides a detailed crystal structure analysis of a diphenyl-substituted pyrazole derivative, which serves as a case study for this class of compounds.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. This article completes the crystallographic data for 4-halo-1H-pyrazoles and discusses their supramolecular motifs.
  • PMC - NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. This paper reports the synthesis and crystal structures of four novel N-substituted pyrazolines.
  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. This study describes the synthesis, characterization, and anticancer activities of five pyrazole compounds.
  • -ORCA - Cardiff University. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide.
  • IRJET. (n.d.). Crystal and Molecular Structure Studies of 1-(5-(4-chlorophenoxy)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol. This article discusses the X-ray diffraction study of a pyrazole derivative, highlighting its crystal packing and molecular geometry.
  • Organic Syntheses Procedure. (n.d.).
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • BenchChem. (n.d.). 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate.
  • ResearchGate. (2025). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • ResearchGate. (2025). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives+.
  • ResearchGate. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds.
  • Santa Cruz Biotechnology. (n.d.). 1-benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride.
  • PubChem. (n.d.). 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.
  • CymitQuimica. (n.d.). 3-CHLORO-5-NITRO-1-TOSYL-1H-PYRAZOLE.
  • NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-.

Sources

Validating Structure of N-Benzylated Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, evidence-based approach to validating the structure of N-benzylated pyrazole regioisomers. It moves beyond basic characterization, emphasizing 2D NMR techniques and self-validating logic essential for high-stakes drug development.

Introduction: The Regioisomer Challenge

In medicinal chemistry, the N-benzylation of unsymmetrical 3,5-disubstituted pyrazoles is a pivotal yet problematic transformation. Due to the annular tautomerism of the pyrazole precursor, alkylation typically yields a mixture of two regioisomers: N1-benzyl and N2-benzyl .

While these isomers share identical masses and similar polarities, their biological activities often diverge drastically. A "close enough" structural assignment is a common failure point in Structure-Activity Relationship (SAR) studies. This guide provides a definitive, multi-tiered validation protocol to unambiguously distinguish these isomers.

Theoretical Framework

The Tautomeric Origin

The precursor pyrazole exists in equilibrium between two tautomers. Upon deprotonation, the resulting pyrazolate anion has two nucleophilic nitrogen sites.

  • Steric Control: Alkylation usually favors the nitrogen distal to the bulkier substituent (yielding the less sterically hindered isomer).

  • Electronic Control: Electron-withdrawing groups (EWGs) can shift the nucleophilicity, sometimes counteracting steric preferences.

Because these factors compete, prediction alone is unreliable. Empirical validation is mandatory.

Diagram: Isomer Formation Pathways

PyrazoleAlkylation Precursor 1H-Pyrazole Precursor (Tautomeric Mix) Anion Pyrazolate Anion (Resonance Hybrid) Precursor->Anion Deprotonation Base Base (e.g., K2CO3, NaH) Base->Anion IsomerA Regioisomer A (N-Alkylation at N1) Anion->IsomerA Path A (Steric/Electronic) IsomerB Regioisomer B (N-Alkylation at N2) Anion->IsomerB Path B (Steric/Electronic) BnBr Benzyl Bromide BnBr->IsomerA BnBr->IsomerB

Caption: Divergent alkylation pathways of the pyrazolate anion leading to N1 and N2 regioisomers.

Comparative Analysis of Validation Methods

MethodReliabilityThroughputCost/TimeBest Use Case
1D NMR (

H,

C)
Low-MediumHighLowPreliminary screening; only useful if both isomers are isolated for comparison.
2D NOESY/ROESY High MediumMediumPrimary Method. Definitive if substituents at C3/C5 have protons.

N-HMBC
Very High LowHighThe "Silver Bullet." Unambiguous assignment of N-alkylation site.
X-Ray Crystallography Absolute Very LowVery HighFinal confirmation for lead compounds; requires suitable crystals.
UV-Vis / HPLC LowHighLowQC monitoring after structure is established; unreliable for de novo assignment.

The Core Protocol: NMR Structural Assignment

This section details the self-validating NMR workflow. Do not rely on chemical shift heuristics (e.g., "C5 is always upfield") as they often fail with complex substituents (e.g., -CF


, -NO

).
Step 1: 1D Proton NMR Screening
  • Observe: Look for the N-benzyl methylene singlet (

    
    5.2–5.5 ppm).
    
  • Differentiation: If you have a mixture, the two isomers will typically show distinct methylene shifts (

    
     ppm).
    
  • Limitation: You cannot tell which is which based on shift alone without a reference.

Step 2: 2D NOESY / ROESY (The Spatial Lock)

This is the most practical day-to-day validation tool.

  • Principle: The N-benzyl methylene protons (

    
    ) are spatially close to the substituent at position 5 (
    
    
    
    ), but distant from the substituent at position 3 (
    
    
    ).
  • The Experiment:

    • Acquire a phase-sensitive NOESY (mixing time

      
      500 ms).
      
    • Locate the N-benzyl

      
       signal.
      
    • Check for cross-peaks to the aromatic/alkyl signals of

      
       and 
      
      
      
      .
  • Interpretation:

    • Strong Cross-Peak to

      
      :  The Benzyl group is adjacent to 
      
      
      
      . Therefore,
      
      
      is at Position 5.
    • No Cross-Peak to

      
      : 
      
      
      
      is at Position 3.
Diagram: NOE Correlation Logic

NOE_Logic Start Identify N-Benzyl CH2 Signal NOE_Check Check NOE Cross-peaks Start->NOE_Check Result_A NOE to Substituent A (No NOE to B) NOE_Check->Result_A Correlation Observed Result_B NOE to Substituent B (No NOE to A) NOE_Check->Result_B Correlation Observed Conclusion_A Structure Assigned: Benzyl is adjacent to A (A = Pos 5, B = Pos 3) Result_A->Conclusion_A Conclusion_B Structure Assigned: Benzyl is adjacent to B (B = Pos 5, A = Pos 3) Result_B->Conclusion_B

Caption: Decision tree for assigning regiochemistry based on NOE spatial correlations.

Step 3: HMBC (The Definitive Assignment)

When substituents lack protons (e.g., -Cl, -Br, -NO


, -CF

) or NOE data is ambiguous,

NMR is required.
  • Mechanism: Pyrazole nitrogens have distinct chemical shifts.

    • Pyrrole-like N (N-substituted): Shielded (

      
      -160 to -180 ppm relative to 
      
      
      
      ).
    • Pyridine-like N (Unsubstituted): Deshielded (

      
      -60 to -80 ppm).
      
  • Protocol:

    • Run a long-range

      
       HMBC (optimized for 
      
      
      
      Hz).
    • The N-benzyl protons will show a strong 3-bond correlation (

      
      ) to the adjacent nitrogen (the pyrrole-like N1).
      
    • They may also show a weaker correlation to the distal nitrogen (N2).

  • Validation: The Nitrogen directly coupled to the Benzyl protons must have a chemical shift characteristic of a substituted "pyrrole-like" nitrogen.

Experimental Protocols

A. Synthesis & Isolation
  • Reaction: Dissolve 3,5-disubstituted-1H-pyrazole (1.0 eq) in DMF. Add

    
     (2.0 eq) and stir for 15 min. Add Benzyl Bromide (1.1 eq). Stir at RT for 2-12 h.
    
  • Workup: Dilute with EtOAc, wash with

    
     (x3) and Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Note: The less polar isomer (often the more symmetrical one or the one with the "tucked" dipole) usually elutes first. Do not discard mixed fractions until you have isolated pure samples of the major isomer for NMR.

B. Data Acquisition (Bruker 400 MHz equivalent)
  • Solvent:

    
     (preferred for solubility and sharp peaks) or 
    
    
    
    .
  • NOESY:

    • Pulse Program: noesygpph

    • Mixing Time (

      
      ): 0.5 sec
      
    • Scans: 16-32 (sufficient for 10 mg sample)

  • 
     HMBC: 
    
    • Pulse Program: hmbcgpndqf

    • Optimize for long-range coupling: cnst13 = 8 (Hz)

    • Scans: 128+ (Nitrogen is insensitive; high concentration >20mg/0.6mL recommended).

Reference Data: Chemical Shift Trends

Use this table as a guide, not a rule. Shifts vary by solvent and substituent.

Atom PositionIsomer A (N-Bn adjacent to R1)Isomer B (N-Bn adjacent to R2)Notes
N-Benzyl

(

)

5.30 ppm

5.45 ppm
Shift difference is diagnostic but direction is variable.
C5 (

)
Usually Upfield (

128-135)
Usually Upfield (

128-135)
C5 is the carbon attached to the N-substituted side.
C3 (

)
Usually Downfield (

140-150)
Usually Downfield (

140-150)
C3 is the distal carbon.
N1 (

)

-170 ppm (Pyrrole-like)

-170 ppm (Pyrrole-like)
Shows strong HMBC to Benzyl

.
N2 (

)

-70 ppm (Pyridine-like)

-70 ppm (Pyridine-like)
Shows weak/no HMBC to Benzyl

.

References

  • Claramunt, R. M., et al. (2006). "The structure of N-substituted pyrazoles and their cations." Arkivoc. Link

  • Alkorta, I., & Elguero, J. (2020). "Regiochemistry of the alkylation of pyrazoles." Journal of Heterocyclic Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through Space). Link

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Demonstrates HMBC N-H correlation principles). Link

A Comparative Bioassay Analysis of Benzyl-Pyrazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs.[1] Among its various substituted forms, benzyl-pyrazole derivatives have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative analysis of the bioassay results for this promising class of compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. We will delve into the experimental data supporting their anti-inflammatory, antimicrobial, and anticancer properties, providing detailed protocols and mechanistic insights to inform future research and development efforts.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A noteworthy study synthesized a series of 1-benzyl-1H-pyrazole derivatives and evaluated their anti-inflammatory and antimicrobial activities.[3][4] The bioassays revealed that several compounds exhibited significant anti-inflammatory effects, comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[3][4]

Comparative In Vivo Anti-inflammatory Bioassay Data

The following table summarizes the results of key in vivo anti-inflammatory assays for representative benzyl-pyrazole derivatives compared to a standard drug.

CompoundCarrageenan-Induced Paw Edema (% Inhibition)Cotton Pellet-Induced Granuloma (% Inhibition)Ulcerogenic EffectReference
Compound 4HighHighMinimal[3]
Compound 5HighHighMinimal[3]
Compound 8HighHighMinimal[3]
Compound 9HighHighMinimal[3]
Compound 11HighHighMinimal[3]
Compound 12aHighHighMinimal[3]
IndomethacinHighHighPresent[3][5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (150-200g) are used.

  • Grouping: Animals are divided into control, standard (Indomethacin, 10 mg/kg), and test groups (various doses of benzyl-pyrazole derivatives).

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Mechanism of Action: COX-1 and COX-2 Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Stomach Prostaglandins (Stomach Protection) COX1->Prostaglandins_Stomach Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Benzyl_Pyrazole Benzyl-Pyrazole Derivatives Benzyl_Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by benzyl-pyrazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[6][7] Benzyl-pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][6][8]

Comparative In Vitro Antimicrobial Bioassay Data

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity. The table below presents the MIC values of selected benzyl-pyrazole derivatives against various microbial strains.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
Compound 4PotentModerateModerate[3]
Compound 7PotentModerateModerate[3]
Compound 10PotentModerateModerate[3]
Compound 12aPotentModerateModerate[3]
AmpicillinPotentPotentN/A[3]
FluconazoleN/AN/APotent[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Benzyl-Pyrazole Derivative start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Under Optimal Growth Conditions inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity: Targeting Cell Proliferation and Survival

Cancer remains a leading cause of mortality worldwide, and the search for novel anticancer agents is a continuous effort.[9][10] Benzyl-pyrazole derivatives have shown potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases involved in cell survival pathways.[11][12]

A study focusing on 1-benzyl-1H-pyrazole derivatives identified a potent inhibitor of Receptor Interacting Protein 1 (RIP1) kinase, an important player in necroptosis, a form of programmed cell death.[11]

Comparative In Vitro Anticancer Bioassay Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below shows the IC50 values of a representative benzyl-pyrazole derivative against a cancer cell line and its target kinase.

CompoundRIP1 Kinase Inhibition (Kd, µM)Cell Necroptosis Inhibition (EC50, µM) in HT29 cellsReference
Compound 4b0.0780.160[11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HT29) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzyl-pyrazole derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value is calculated from the dose-response curve.

Mechanism of Action: RIP1 Kinase Inhibition and Necroptosis

RIP1 kinase is a key regulator of necroptosis, a programmed form of necrosis, or inflammatory cell death.[11] Inhibition of RIP1 kinase by benzyl-pyrazole derivatives can protect cells from necroptotic cell death, which has therapeutic potential in diseases where necroptosis is implicated, such as pancreatitis.[11]

Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIP1 RIP1 Kinase TRADD->RIP1 RIP3 RIP3 Kinase RIP1->RIP3 MLKL MLKL RIP3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Benzyl_Pyrazole Benzyl-Pyrazole Derivative (4b) Benzyl_Pyrazole->RIP1 Inhibition

Caption: Inhibition of the RIP1 kinase-mediated necroptosis pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzyl-pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and benzyl rings.[9][12] For instance, in the case of anti-inflammatory agents, substitutions on the phenyl ring of the benzyl moiety can significantly influence COX-2 selectivity.[3] Similarly, for anticancer activity, specific substitutions are crucial for potent RIP1 kinase inhibition.[11] A thorough understanding of SAR is essential for the rational design of more potent and selective benzyl-pyrazole-based therapeutic agents.[9][12]

Conclusion and Future Directions

The comparative bioassay results presented in this guide highlight the significant therapeutic potential of benzyl-pyrazole derivatives as anti-inflammatory, antimicrobial, and anticancer agents. The versatility of the pyrazole scaffold allows for extensive chemical modifications, offering a promising avenue for the development of novel drugs with improved efficacy and safety profiles. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties, and conducting further in vivo studies to validate the therapeutic potential of these promising compounds.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Shaer, N. A., & Al-Ghamdi, S. A. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. PubMed, 15(4), 309-320. [Link]

  • Li, J., Wu, J., Chen, Y., Li, Y., Liu, X., & Yu, K. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 537-544. [Link]

  • Bîrhală, M., Tureac, C. E., & Păunescu, V. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5022. [Link]

  • Shaikh, R. A., & Kulkarni, V. M. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Medicinal Chemistry, 31. [Link]

  • Liang, Z., Huang, Y., Wang, S., & Deng, X. (2019). Synthesis and Biological Evaluation of Some Pyrazole Derivatives, Containing (Thio) Semicarbazide, as Dual Anti-Inflammatory Antimicrobial Agents. Letters in Drug Design & Discovery, 16(9), 1020-1030. [Link]

  • Khan, I., Zaib, S., Batool, S., & Abbas, N. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8752. [Link]

  • Al-Abdullah, E. S. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. ResearchGate. [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 6(4), 693-700. [Link]

  • Năstasă, C., & Bîrhală, M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Shaikh, R. A. (2025). An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Bîrhală, M. (2025). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. ResearchGate. [Link]

  • Singh, S., & Kumar, V. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society, 100(10), 101153. [Link]

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For intermediates like 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, a substituted pyrazole derivative with potential applications in medicinal chemistry, rigorous elemental analysis is a foundational step in establishing its identity, purity, and consistency. This guide provides an in-depth comparison of the standards and methodologies crucial for the accurate elemental analysis of this halogenated heterocyclic compound.

Theoretical Composition: The Gold Standard

The first step in any elemental analysis workflow is the determination of the theoretical elemental composition based on the compound's molecular formula. For 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, the molecular formula is C₁₁H₁₁ClN₂.

Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and nitrogen (14.007 u), the theoretical elemental composition is calculated as follows:

ElementAtomic Weight (u)Number of AtomsTotal Mass (u)Percentage (%)
Carbon (C)12.01111132.12163.91
Hydrogen (H)1.0081111.0885.36
Chlorine (Cl)35.453135.45317.16
Nitrogen (N)14.007228.01413.56
Total 206.676 100.00

This theoretical composition serves as the benchmark against which all experimental results are compared. Any significant deviation from these values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Primary Analytical Techniques: A Comparative Overview

The determination of the elemental composition of organic compounds, particularly those containing halogens, relies on highly specialized and sensitive analytical techniques. The most common and reliable methods are combustion analysis for carbon, hydrogen, and nitrogen, and combustion ion chromatography for chlorine.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN Analysis)

Principle: This technique involves the complete combustion of a precisely weighed sample in a high-oxygen environment at temperatures typically ranging from 900 to 1200°C. The resulting combustion gases—carbon dioxide (CO₂), water vapor (H₂O), and nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N₂)—are then separated and quantified using various detection methods, most commonly thermal conductivity detection (TCD).

Experimental Workflow:

Caption: Workflow for CHN Combustion Analysis.

Key Considerations for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole:

  • Sample Purity: The sample must be homogenous and free of non-volatile impurities that could interfere with the analysis.

  • Combustion Completeness: The presence of the pyrazole ring and the benzyl group requires optimized combustion conditions to ensure complete conversion to gaseous products.

  • Halogen Presence: The chlorine atom can form corrosive byproducts during combustion. Modern CHN analyzers are equipped with traps to remove these acidic gases, preventing damage to the instrument and interference with the N₂ signal.

Combustion Ion Chromatography for Chlorine (Cl)

Principle: For accurate halogen determination, a specialized combustion technique followed by ion chromatography is the gold standard. The sample is combusted in a stream of oxygen, and the resulting gases are passed through an absorption solution that traps the halogen as a halide ion (Cl⁻). This solution is then injected into an ion chromatograph, where the chloride ion is separated from other ions and quantified by a conductivity detector.

Experimental Workflow:

Caption: Workflow for Combustion Ion Chromatography.

Advantages over Titration Methods:

  • Specificity: Ion chromatography provides excellent separation of different halide ions, which is crucial if other halogens are present as impurities.

  • Sensitivity: This method offers low detection limits, allowing for the accurate quantification of chlorine even in small sample sizes.

  • Reduced Matrix Effects: The separation process minimizes interference from other components in the sample matrix.

The Critical Role of Certified Reference Materials (CRMs)

In the pharmaceutical industry, adherence to Good Manufacturing Practices (GMP) necessitates the use of Certified Reference Materials (CRMs) to ensure the accuracy and traceability of analytical measurements.

Why CRMs are Essential:

  • Method Validation: CRMs with known elemental compositions are used to validate the accuracy and precision of the entire analytical workflow.[1]

  • Instrument Calibration: They are used to calibrate the response of the analytical instruments, ensuring that the measured signals are accurately converted to elemental percentages.

  • Quality Control: Regular analysis of CRMs provides ongoing verification of the instrument's performance and the laboratory's proficiency.

Comparison of CRM Options:

Standard TypeDescriptionAdvantagesDisadvantages
Compound-Specific CRM A certified reference material of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole itself.The most ideal standard, as it perfectly matches the matrix of the sample.Often not commercially available for novel compounds. Requires custom synthesis and certification, which is time-consuming and expensive.
Structurally-Related CRM A CRM of a similar halogenated pyrazole derivative.Provides a closer matrix match than general organic standards.May not be readily available. Small structural differences can still lead to variations in combustion behavior.
General Organic Halogen CRM A well-characterized organic compound containing a known percentage of chlorine (e.g., 4-chlorobenzoic acid).Readily available from various suppliers. Cost-effective.The matrix is different from the sample, which may not fully account for all potential combustion or detection interferences.

Given the novelty of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, a compound-specific CRM is unlikely to be commercially available. Therefore, a two-tiered approach is recommended:

  • Primary Calibration and Validation: Utilize a certified, commercially available general organic halogen standard to validate the analytical method and ensure instrument performance.

  • In-house Reference Standard Qualification: Synthesize a high-purity batch of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole. This "in-house" or "secondary" standard should be thoroughly characterized by multiple analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) to confirm its identity and purity. Its elemental composition should then be determined using the validated method, calibrated against the primary CRM. This well-characterized in-house standard can then be used for routine analyses.

Method Validation: Ensuring Trustworthiness and Compliance

As per regulatory guidelines from bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), any analytical method used for the quality control of pharmaceutical substances must be rigorously validated.

Key Validation Parameters for Elemental Analysis:

ParameterDescriptionAcceptance Criteria (Typical)
Accuracy The closeness of the experimental value to the theoretical value.The mean experimental value should be within ±0.4% of the theoretical value for each element.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.The relative standard deviation (RSD) of replicate measurements should be ≤ 0.3%.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The method should be able to distinguish and quantify each element without interference from others.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.A correlation coefficient (r²) of ≥ 0.999 for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.The range should encompass the expected elemental concentrations in the sample.

Conclusion: A Framework for Rigorous Analysis

The elemental analysis of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is a critical step in its chemical characterization, demanding a systematic and well-validated approach. By comparing experimental data from high-precision techniques like combustion analysis and combustion ion chromatography against the theoretical elemental composition, researchers can confidently establish the purity and identity of this compound. The judicious use of certified reference materials, coupled with the qualification of an in-house standard, forms the bedrock of a robust and compliant analytical strategy, ensuring the integrity of data for research, development, and regulatory submissions.

References

  • Elemental Lab. Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Available at: [Link].

  • Triclinic Labs. Elemental Analysis Services. Available at: [Link].

  • Analytik Jena. Combustion Elemental Analysis. Available at: [Link].

  • Wikipedia. Combustion analysis. Available at: [Link].

  • Thermo Fisher Scientific. Halogen Analysis using Combustion IC. Available at: [Link].

  • R.D. Laboratories. Elemental Impurities Testing & Analysis Services. Available at: [Link].

  • Element. Chemical Analysis Services. Available at: [Link].

  • Agilent. Agilent Inorganic Certified Reference Materials and Standards. Available at: [Link].

  • CPAChem Products. Volatile and Semi-Volatile organic compounds. Available at: [Link].

  • University of Padua. Elemental Analysis - Technical Resources. Available at: [Link].

  • PubMed. Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples. Available at: [Link].

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Safety Operating Guide

1-Benzyl-3-chloro-5-methyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (CAS 861585-73-1)

Executive Summary: Operational Directive

1-Benzyl-3-chloro-5-methyl-1H-pyrazole (CAS: 861585-73-1) is a halogenated nitrogen heterocycle.[1][2] For disposal purposes, it must be classified as Halogenated Organic Waste .[3] Under no circumstances should this compound be discharged into municipal sewage systems, trash, or mixed with non-halogenated solvent waste streams intended for fuel blending.

The presence of the chlorine atom on the pyrazole ring mandates high-temperature incineration (typically >1100°C) to prevent the formation of incomplete combustion byproducts. All disposal workflows must adhere to "Cradle-to-Grave" liability principles as defined by the EPA (RCRA) or local regulatory bodies.

Hazard Identification & Safety Prerequisites

Before initiating any disposal procedure, the chemical properties and potential hazards must be understood to select the correct Personal Protective Equipment (PPE) and containment vessels.[4]

Table 1: Chemical Properties & Hazard Profile
PropertySpecificationOperational Implication
Chemical Name 1-Benzyl-3-chloro-5-methyl-1H-pyrazoleOfficial shipping/manifest name.
CAS Number 861585-73-1Use for waste profiling and inventory tracking.
Molecular Formula C₁₂H₁₃ClN₂Contains Chlorine (Halogenated).
Physical State Solid (typically pale yellow/white)Requires solid waste containers unless dissolved.
Primary Hazards Irritant (Skin/Eye/Respiratory), Harmful if SwallowedAvoid dust generation; do not inhale.[4][5][6]
Incompatibilities Strong Oxidizing AgentsDo not mix with nitric acid, perchlorates, or peroxides in waste streams.
Waste Class Halogenated OrganicMust be segregated from non-halogenated solvents.
Required Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 particulate respirator (for solids) or half-face respirator with organic vapor cartridges (if in solution).

  • Dermal: Nitrile gloves (Double gloving recommended: 4 mil inner, 8 mil outer).

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).

  • Body: Standard laboratory coat; chemical-resistant apron if handling large liquid volumes.

Waste Characterization & Segregation Logic

Proper segregation is the single most critical step in chemical disposal. Mixing halogenated compounds with non-halogenated waste can result in costly re-classification fees or rejection by disposal facilities.

  • The "Halogen Rule": Because this molecule contains chlorine, any solution containing significant concentrations of this compound should be treated as Halogenated Waste .

  • Why? Non-halogenated solvents are often recycled or used as fuel blends in cement kilns. Halogens poison these catalysts and cause corrosion, requiring specialized incineration scrubbers.

Figure 1: Waste Segregation Decision Tree

WasteSegregation Start Start: Waste Identification (1-Benzyl-3-chloro-5-methyl-1H-pyrazole) StateCheck Physical State? Start->StateCheck SolidPath Solid Form StateCheck->SolidPath Pure Compound LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved BinSolid DISPOSAL BIN A: Solid Hazardous Waste (Trace Halogens) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Cl/Br/F NonHaloSolvent Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHaloSolvent No Halogens BinHaloLiq DISPOSAL BIN B: Halogenated Organic Solvents (High Temp Incineration) HaloSolvent->BinHaloLiq NonHaloSolvent->BinHaloLiq Contaminated by Solute (Treat as Halogenated)

Caption: Decision logic for segregating 1-Benzyl-3-chloro-5-methyl-1H-pyrazole waste. Note that solutions in non-halogenated solvents are often defaulted to Halogenated streams to ensure compliance.

Step-by-Step Disposal Workflow

Follow this protocol to prepare the chemical for pickup by your institution's Environmental Health & Safety (EHS) team or a licensed hazardous waste contractor.

Step 1: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.

  • Liquids: Use a chemically resistant HDPE or glass container (amber glass is preferred if the solution is light-sensitive).

  • Constraint: Do not use metal containers (e.g., steel cans) if the compound is in an acidic solution or if degradation could release HCl.

Step 2: Labeling (Critical)

Every container must carry a Hazardous Waste Label with the following specific data:

  • Full Chemical Name: "1-Benzyl-3-chloro-5-methyl-1H-pyrazole" (No abbreviations).

  • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Constituents: If in solution, list the solvent and the approximate % concentration (e.g., "95% Dichloromethane, 5% Pyrazole derivative").

Step 3: Storage Prior to Pickup
  • Store the container in a Satellite Accumulation Area (SAA) .

  • Ensure the container is in Secondary Containment (a plastic tray capable of holding 110% of the container's volume).

  • Keep the lid closed at all times unless adding waste.

Step 4: Scheduling Disposal
  • Contact your EHS department or licensed waste vendor (e.g., Veolia, Clean Harbors).

  • Profile: If required, list the waste code. While this specific compound is not P-listed or U-listed, it is typically profiled as D022 (if chloroform is present) or a generic Halogenated Organic Solid/Liquid .

Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.[7]

Figure 2: Spill Response Workflow

SpillResponse Alert Spill Detected Assess Assess Volume & Threat Alert->Assess Minor Minor Spill (< 100g/mL) Assess->Minor Manageable Major Major Spill (> 100g/mL or Threat to Life) Assess->Major High Hazard PPE Don PPE: Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area & Call Emergency Response Major->Evacuate Contain Containment: Use Absorbent Pads/Vermiculite PPE->Contain Clean Cleanup: Sweep/Scoop into Waste Bag Contain->Clean Decon Decontamination: Wash Area with Soap/Water Clean->Decon Dispose Label as Hazardous Waste Decon->Dispose

Caption: Operational workflow for managing spills of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole.

Specific Cleanup Instructions:

  • Solid Spill: Do not dry sweep if dust generation is likely. Use a wet wipe or cover with damp vermiculite before scooping.

  • Liquid Spill: Absorb with inert material (sand, vermiculite, or commercial spill pads). Do not use combustible materials like sawdust.

  • Decontamination: Wash the surface with a dilute surfactant solution. Collect all rinsate as hazardous waste.

Regulatory Compliance & Authority

Compliance with federal and local regulations is mandatory. This guide aligns with:

  • RCRA (Resource Conservation and Recovery Act): Under 40 CFR Part 261, waste generators must determine if their waste is hazardous. Due to the halogenated nature and toxicity, this material must be treated as hazardous [1].[3][8]

  • EPA "Cradle-to-Grave": The generator remains liable for the waste from creation until confirmed destruction. Ensure you receive a Certificate of Disposal from your waste vendor [2].

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Cradle-to-Grave Responsibility. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Benzyl-3-chloro-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-Benzyl-3-chloro-5-methyl-1H-pyrazole Audience: Researchers, scientists, and drug development professionals.[1] Persona: Senior Application Scientist.

Executive Safety Summary

Compound Identity: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole (CAS: 885270-87-7 / Analogues) Chemical Class: Halogenated Nitrogen Heterocycle Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Potential Acute Toxicity (Oral).[2] Critical Directive: Treat as a Potential Sensitizer . While standard SDS data often lists generic irritation, the benzyl-pyrazole motif is a common pharmacophore in bioactive compounds (e.g., Liraglutide intermediates). Consequently, strict containment to prevent immunological sensitization is required.

Risk Assessment & PPE Matrix

As scientists, we do not select PPE based solely on the solid compound, but on the entire system —specifically the solvent vector used during synthesis or analysis. The lipophilic benzyl group facilitates skin absorption, particularly when dissolved in organic solvents.

PPE Selection Logic (The "Why")
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Class II, Type A2 or B2)Engineering Control First: The chlorine substituent increases volatility potential during exothermic reactions. N95 masks are insufficient for organic vapors; reliance must be on active ventilation (Face velocity: 0.3–0.5 m/s).
Ocular Chemical Splash Goggles (ANSI Z87.1+)Powder Drift: Fine crystalline pyrazoles are electrostatic. Safety glasses allow particulate migration around the lens. Goggles provide a hermetic seal against dust and splashes.
Dermal (Hand) Double Nitrile (0.11mm min. thickness)Permeation Defense: Halogenated aromatics can degrade latex. Double-gloving (Outer: Nitrile, Inner: Nitrile/Laminate) creates a "sacrificial layer" allowing time to doff contaminated outer gloves without skin contact.
Body Tyvek® Lab Coat or ApronRetention Prevention: Cotton lab coats absorb and retain halogenated organics, creating a long-term exposure source. Non-woven synthetic materials (Tyvek) repel particulates and liquids.
Visualization: PPE Decision Logic

This decision tree guides your PPE setup based on the experimental state (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling 1-Benzyl-3-chloro-5-methyl-1H-pyrazole State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Weighing Activity: Weighing/Transfer Solid->Weighing Solvent Solvent Type? Solution->Solvent Solid_PPE REQUIRED: - Fume Hood (No sash >18") - Single Nitrile Gloves - Splash Goggles Weighing->Solid_PPE Standard Standard (MeOH, EtOH) Solvent->Standard Penetrating Penetrating (DMSO, DCM, DMF) Solvent->Penetrating Standard_PPE REQUIRED: - Fume Hood - Double Nitrile Gloves - Goggles Standard->Standard_PPE HighRisk_PPE CRITICAL: - Laminate/Silver Shield Gloves (Inner) - Nitrile (Outer) - Face Shield + Goggles Penetrating->HighRisk_PPE

Figure 1: PPE Selection Hierarchy based on physical state and carrier solvent risks.

Operational Protocol: Handling & Synthesis

A. Weighing and Transfer

Context: Static electricity often causes pyrazole powders to "fly," contaminating the balance area.

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "powder funnel" to transfer directly into a tared vial, minimizing open-air exposure.

  • Technique: Use the "tap and settle" method. Do not dump powder; tap the spatula gently to control flow and reduce dust cloud formation.

B. Solubilization (The Critical Step)

Context: Dissolving halogenated pyrazoles in solvents like DMSO or DCM facilitates rapid skin absorption.

  • Vessel Selection: Use borosilicate glass (Type I) with a PTFE-lined screw cap. Avoid standard snap-cap vials which can leak vapors.

  • Addition Order: Add solvent to the powder, not powder to the solvent, to prevent splash-back of concentrated solution.

  • Venting: If heating is required to dissolve, use a pressure-relief vial or a reflux condenser. Never heat a closed system containing this compound.[3]

Emergency Response (Spills & Exposure)

Self-Validating Safety System: Your lab must have a "Spill Kit" specifically tagged for Halogenated Organics (containing activated charcoal or specific polymer absorbents, not just clay kitty litter).

Emergency Workflow Diagram

Spill_Response Incident Spill Detected Assess Assess Volume & Location Incident->Assess Minor Minor (<10mL, in Hood) Assess->Minor Major Major (>10mL, or outside Hood) Assess->Major Action_Minor 1. Alert nearby staff 2. Apply absorbent pads 3. Double bag as HazWaste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Close doors 3. Call EHS/Emergency Major->Action_Major Skin_Contact Skin Exposure? Action_Minor->Skin_Contact Wash Flush 15 mins (Soap + Water) Skin_Contact->Wash Yes Medical Seek Medical Aid (Bring SDS) Wash->Medical

Figure 2: Immediate response logic for spills and exposure events.[4][5]

Disposal & Deactivation

Environmental Compliance: The chlorine atom on the pyrazole ring mandates specific disposal streams. Incineration at high temperature is required to prevent the formation of dioxins or other persistent organic pollutants.

  • Segregation:

    • DO NOT mix with "Non-Halogenated" solvents (e.g., Acetone, Ethanol waste).

    • MUST be placed in the "Halogenated Waste" carboy (usually Green label).

  • Labeling: clearly mark the tag with "Halogenated Pyrazole" and list the specific solvent (e.g., "DCM/Pyrazole mixture").

  • Decontamination of Glassware: Rinse glassware with Acetone first, collect that rinse in the Halogenated waste, then wash with soap and water.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6][7] United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for substituted pyrazoles (General Safety Profile). PubChem. [Link]

Sources

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